molecular formula C6H9N3O2 B089802 3,6-Dimethoxypyridazin-4-amine CAS No. 1075-68-9

3,6-Dimethoxypyridazin-4-amine

Katalognummer: B089802
CAS-Nummer: 1075-68-9
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: YLMFMYQWOHTXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethoxypyridazin-4-amine is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . Its CAS registry number is 1075-68-9 . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The available scientific literature indicates that derivatives of the dimethoxypyridazine structure are of significant interest in medicinal chemistry research. For instance, the dimethoxypyridazine group is a key structural component in DS-1594a, a novel, potent, and orally available small-molecule inhibitor of the Menin-MLL1 interaction, which is being investigated as a potential therapeutic for acute leukemia . Researchers are exploring this chemotype for its potential in developing new targeted therapies.

Eigenschaften

IUPAC Name

3,6-dimethoxypyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFMYQWOHTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297105
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-68-9
Record name NSC114072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,6-Dimethoxypyridazin-4-amine is a crucial heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its most common and efficient synthesis pathway, starting from the readily available precursor, 3,6-dichloropyridazine. Each synthetic step—methoxylation, nitration, and reduction—is detailed with step-by-step protocols, mechanistic insights, and data-driven justifications for experimental choices. The document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyridazine-based compounds.

Introduction and Strategic Importance

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including herbicidal, antiviral, and anticancer effects.[1] 3,6-Dimethoxypyridazin-4-amine serves as a key building block for more complex molecules, where the methoxy and amine groups provide versatile handles for further chemical modification. A reliable and scalable synthesis is therefore of paramount importance.

The most established and industrially viable route begins with 3,6-dichloropyridazine. This precursor is typically synthesized from maleic anhydride and hydrazine, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).[2][3][4] This guide will focus on the three-step transformation of 3,6-dichloropyridazine into the target amine.

The Primary Synthesis Pathway: A Three-Step Approach

The conversion of 3,6-dichloropyridazine to 3,6-dimethoxypyridazin-4-amine is a well-trodden path in organic synthesis, involving a sequence of nucleophilic aromatic substitution, electrophilic nitration, and subsequent reduction.

Logical Workflow of the Primary Synthesis Pathway

G A 3,6-Dichloropyridazine B Step 1: Methoxylation (Nucleophilic Aromatic Substitution) A->B  NaOCH₃, DMSO C 3,6-Dimethoxypyridazine B->C D Step 2: Nitration (Electrophilic Aromatic Substitution) C->D  HNO₃, H₂SO₄ E 3,6-Dimethoxy-4-nitropyridazine D->E F Step 3: Reduction E->F  H₂, Pd/C or Fe/AcOH G 3,6-Dimethoxypyridazin-4-amine F->G

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 3,6-Dimethoxypyridazine

Causality and Experimental Choice: The first step involves a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridazine ring are electron-withdrawing, activating the ring towards attack by nucleophiles. Sodium methoxide is an excellent, strong nucleophile for this purpose. Dimethyl sulfoxide (DMSO) is often chosen as the solvent due to its high polarity, which helps to dissolve the sodium methoxide and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction.[5]

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Carefully add sodium methoxide (2.2-2.5 eq) portion-wise. Note: The reaction is exothermic.

  • Reaction: Heat the mixture to 60-80°C and stir under a nitrogen atmosphere.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-water. A precipitate of 3,6-dimethoxypyridazine will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

ParameterValue/ConditionRationale
Starting Material 3,6-DichloropyridazineCommercially available, activated substrate.
Reagent Sodium Methoxide (NaOCH₃)Strong nucleophile for efficient displacement of chlorides.
Solvent DMSOAprotic, polar solvent stabilizes intermediates.[5]
Temperature 60-80°CProvides sufficient energy to overcome the activation barrier.[5]
Typical Yield >90%High-yielding and generally clean reaction.

Step 2: Synthesis of 3,6-Dimethoxy-4-nitropyridazine

Causality and Experimental Choice: This step is an electrophilic aromatic substitution. The pyridazine ring, while electron-deficient overall, is activated towards electrophiles by the two electron-donating methoxy groups. The position of nitration (C4) is directed by these groups. A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Detailed Experimental Protocol:

  • Setup: To a clean, dry flask immersed in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 3,6-dimethoxypyridazine (1.0 eq) in portions, ensuring the temperature remains below 10°C.

  • Nitrating Agent Addition: Prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C. The choice of fuming nitric acid ensures a high concentration of the nitronium ion.[6]

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction by TLC/HPLC.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from ethanol typically yields the pure nitro compound.

ParameterValue/ConditionRationale
Starting Material 3,6-DimethoxypyridazineMethoxy groups activate the ring for electrophilic attack.
Reagent HNO₃ / H₂SO₄Generates the potent nitronium ion (NO₂⁺) electrophile.
Solvent H₂SO₄Acts as both a solvent and a catalyst.
Temperature 0-5°CControls the exothermic reaction and prevents over-nitration or side reactions.
Typical Yield 80-90%Generally a high-yielding and regioselective reaction.

Step 3: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Causality and Experimental Choice: The final step is the reduction of the aromatic nitro group to an amine. Several methods are effective, but catalytic hydrogenation is often preferred for its cleanliness and high yield.[7] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, using hydrogen gas as the terminal reductant.[7] An alternative, particularly in labs not equipped for high-pressure hydrogenation, is the use of a metal in acidic media, such as iron powder in acetic acid. This method is robust and avoids the need for specialized hydrogenation equipment.[7]

Workflow for the Reduction Step

G cluster_0 Reduction Methodologies A 3,6-Dimethoxy-4-nitropyridazine B Method A: Catalytic Hydrogenation A->B  H₂ (gas), Pd/C  Methanol/Ethanol C Method B: Metal/Acid Reduction A->C  Fe powder  Acetic Acid D 3,6-Dimethoxypyridazin-4-amine B->D C->D

Caption: Common reduction methods for the nitro group.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 3,6-dimethoxy-4-nitropyridazine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi). Shake or stir the mixture at room temperature until hydrogen uptake ceases (usually 4-8 hours).

  • Workup and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The amine can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

ParameterValue/ConditionRationale
Starting Material 3,6-Dimethoxy-4-nitropyridazineThe nitro group is readily reduced.
Reagent/Catalyst H₂ gas, 10% Pd/CClean, efficient, and high-yielding reduction system.[7]
Solvent Methanol or EthanolGood solubility for the substrate and inert to reaction conditions.
Pressure 50-60 psi H₂Standard pressure for efficient hydrogenation.
Typical Yield >95%Often proceeds to completion with high purity.

Safety and Handling

  • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care in a chemical fume hood. Adding reagents should be done slowly and with cooling to control exothermic reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged to prevent leaks and the creation of an explosive atmosphere. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; keep it wet with solvent during filtration.

Conclusion

The synthesis of 3,6-dimethoxypyridazin-4-amine from 3,6-dichloropyridazine is a robust and well-optimized three-step process. By understanding the chemical principles behind each transformation—nucleophilic substitution, electrophilic nitration, and catalytic reduction—researchers can reliably produce this valuable intermediate. The protocols described herein represent standard, field-proven methods that balance efficiency, scalability, and safety, providing a solid foundation for drug discovery and development professionals.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.
  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents.
  • Synthesis of 4-amino-3,5-dichloropyridazine - PrepChem.com. Available at: [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
  • Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of (a) 3,5-dimethoxy-pyridine - PrepChem.com. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

Sources

Physicochemical Profile & Technical Guide: 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 3,6-Dimethoxypyridazin-4-amine.

Executive Summary

3,6-Dimethoxypyridazin-4-amine (CAS: 1075-68-9) is a functionalized heterocyclic building block critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting the ERK (Extracellular Signal-Regulated Kinase) pathway. Its pyridazine core, decorated with electron-donating methoxy groups and a reactive primary amine, serves as a versatile "warhead" scaffold for nucleophilic aromatic substitutions and amide couplings. This guide provides a rigorous analysis of its solid-state properties, solution behavior, and synthetic derivation to support high-precision drug development workflows.

Chemical Identity & Structural Analysis

The compound features a 1,2-diazine (pyridazine) ring substituted at the 3 and 6 positions with methoxy groups and at the 4 position with an amino group. The electron-rich nature of the methoxy substituents significantly alters the basicity and solubility profile compared to the bare pyridazine scaffold.

PropertyData
IUPAC Name 3,6-Dimethoxypyridazin-4-amine
Common Synonyms 4-Amino-3,6-dimethoxypyridazine; 3,6-Dimethoxy-4-aminopyridazine
CAS Registry Number 1075-68-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
SMILES COc1cc(N)c(OC)nn1
InChIKey YLMFMYQWOHTXPS-UHFFFAOYSA-N
Structural Pharmacophore Map

The molecule possesses distinct hydrogen bond donor (HBD) and acceptor (HBA) sites, influencing its binding affinity in protein pockets.

  • H-Bond Donors: 1 (Exocyclic -NH₂)

  • H-Bond Acceptors: 5 (Ring N1, N2; O-Methoxy x2; Exocyclic N)

  • Electronic Character: The 3,6-dimethoxy pattern creates a "push-pull" electronic system, stabilizing the ring against oxidative degradation while maintaining nucleophilicity at the amine.

Physicochemical Properties (The Core)

Solid-State Profile

Experimental data derived from patent literature confirms the compound exists as a crystalline solid with a distinct melting point, crucial for purity verification during scale-up.

  • Physical State: Crystalline solid (Colorless prisms when recrystallized from water).[1]

  • Melting Point (Experimental): 177–178 °C [1].[1]

  • Thermostability: Stable under standard laboratory conditions; resistant to spontaneous decarboxylation or oxidation at ambient temperatures.

Solution Properties & Solubility

The solubility profile is dictated by the interplay between the hydrophobic methoxy groups and the polar amino/diazine core.

Solvent SystemSolubility Qualitative RatingApplication Note
Water (Cold) Low to ModerateRecrystallization solvent (yields crystals upon cooling).
Water (Hot) HighIdeal for purification via recrystallization.
Dilute Mineral Acid HighProtonation of ring nitrogens/amine solubilizes the compound.
Ethanol/Methanol HighPrimary solvents for reaction and transfers.
Chloroform/Benzene LowSuitable for liquid-liquid extraction workups to remove non-polar impurities.
Acid-Base Chemistry (pKa)
  • Predicted pKa: ~5.5 – 6.5 (Conjugate acid of the ring nitrogen).

  • Behavior: The compound acts as a weak base. It dissolves readily in 1N HCl but precipitates upon neutralization with sodium carbonate. This pH-dependent solubility switch is the primary mechanism for isolation and purification [1].

Lipophilicity
  • LogP (Predicted): ~0.3 – 0.6.

  • Implication: The compound is moderately polar, suggesting good oral bioavailability potential (Lipinski compliant) but sufficient hydrophilicity to avoid rapid metabolic clearance associated with highly lipophilic scaffolds.

Synthetic Pathways & Causality

The synthesis of 3,6-Dimethoxypyridazin-4-amine typically follows a reduction pathway from nitro-functionalized precursors. Understanding this route is essential for identifying potential impurities (e.g., unreduced nitro intermediates).

Core Synthetic Workflow
  • Precursor Assembly: 3,6-Dimethoxypyridazine-1-oxide is nitrated to form 3,6-dimethoxy-4-nitropyridazine-1-oxide .

  • Reduction (The Critical Step): Catalytic hydrogenation (Raney Nickel/H₂) reduces both the nitro group (to amine) and the N-oxide (deoxygenation) simultaneously.

    • Why Raney Ni? It is highly effective for cleaving N-O bonds in heterocyclic N-oxides while reducing nitro groups under mild conditions.

Synthesis cluster_legend Process Logic Start 3,6-Dimethoxypyridazine 1-oxide Inter 3,6-Dimethoxy-4-nitro pyridazine-1-oxide Start->Inter Nitration (HNO3/H2SO4) Product 3,6-Dimethoxypyridazin 4-amine Inter->Product Reduction (H2, Raney Ni) Note Simultaneous Nitro reduction and N-deoxygenation

Figure 1: Synthetic pathway for 3,6-Dimethoxypyridazin-4-amine via nitro-reduction [1].

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

To ensure "Warhead Quality" purity (>98%), the following method is recommended for separating the amine from potential N-oxide or nitro impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH control ensures sharp peak shape for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic core absorption).

Spectroscopic Identification (Expected Profile)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~6.0-6.2 ppm (1H, s): Aromatic proton at C5. This is the diagnostic singlet for the ring.

    • δ ~5.8-6.0 ppm (2H, br s): Exocyclic -NH₂ protons (Exchangeable with D₂O).

    • δ ~3.8-4.0 ppm (6H, s or two s): Methoxy protons. Due to the asymmetry introduced by the amine at C4, the methoxy groups at C3 and C6 may appear as two distinct singlets or one overlapping signal depending on resolution.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 156.1.

    • Fragmentation: Loss of methyl radical (M-15) or ammonia (M-17) is common in high-energy collision.

Experimental Methodologies

Protocol 1: Solubility-Driven Purification (Self-Validating)

This protocol exploits the pH-dependent solubility switch to purify crude material without chromatography.

  • Dissolution: Dissolve 1.0 g of crude solid in 10 mL of 1N HCl. (Solution should be clear; turbidity indicates non-basic impurities).

  • Filtration: Filter off any insoluble material (e.g., inorganic salts or neutral organic byproducts).

  • Precipitation: Slowly add saturated Na₂CO₃ solution to the filtrate while stirring until pH ~8-9.

  • Collection: The free base 3,6-Dimethoxypyridazin-4-amine will precipitate as white/off-white crystals.

  • Validation: Measure Melting Point. Target range: 177–178 °C.[1]

Protocol 2: pKa Determination (Potentiometric Titration)
  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (1:1 v/v) to ensure full solubility.

  • Titrant: 0.01 M NaOH and 0.01 M HCl.

  • Execution: Perform acid-base titration recording pH vs. Volume.

  • Analysis: The inflection point corresponds to the pKa of the ring nitrogen.

References

  • United States Patent Office. (1962). Novel sulfanilylaminopyridazine derivatives and process for preparing the same. US Patent 3,053,833.

  • PubChem. (n.d.). 3,6-Dimethoxypyridazin-4-amine (Compound).[1][2][3][4][5][6][7] National Library of Medicine.

  • Google Patents. (2014). ERK inhibitors and uses thereof. WO2014124230A2.

Sources

3,6-Dimethoxypyridazin-4-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3,6-Dimethoxypyridazin-4-amine . This document is structured for researchers requiring actionable data for experimental design and medicinal chemistry applications.

Compound Identity & Physicochemical Profile[1][2][3][4]

3,6-Dimethoxypyridazin-4-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK2, ERK pathways) and complex polycyclic systems.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 3,6-Dimethoxypyridazin-4-amine
CAS Number 1075-68-9
Common Synonyms 4-Amino-3,6-dimethoxypyridazine; 3,6-Dimethoxy-4-pyridazinamine
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
SMILES COc1cc(N)c(OC)nn1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8]InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,7H2,1-2H3
Structural Properties

The molecule features a 1,2-diazine (pyridazine) core. The high nitrogen content in the ring lowers the energy of the


-system, making the ring electron-deficient compared to benzene. However, the two electron-donating methoxy groups at positions 3 and 6 significantly increase electron density, rendering the C4 position susceptible to electrophilic attack or, conversely, stabilizing the amine for subsequent nucleophilic reactions.

Synthetic Methodologies

Two primary routes exist for the synthesis of 3,6-dimethoxypyridazin-4-amine. Method A (The N-Oxide Route) is the historical gold standard for high purity, while Method B (Nucleophilic Aromatic Substitution) represents a modern, convergent approach using commercially available chlorinated precursors.

Method A: The N-Oxide Activation Route (Classic Mechanism)

Based on the work of Itai et al. (Yakugaku Zasshi).

This method utilizes the N-oxide moiety to activate the C4 position for nitration, followed by reduction.[1][6] It circumvents the difficulty of directly aminating the electron-rich dimethoxy ring.

Step-by-Step Protocol:
  • N-Oxidation:

    • Reagents: 3,6-Dimethoxypyridazine, Hydrogen Peroxide (30%), Glacial Acetic Acid.

    • Conditions: Heat at 70–80°C for 8 hours.

    • Mechanism: Electrophilic attack of the peracid on the pyridazine nitrogen.

    • Product: 3,6-Dimethoxypyridazine-1-oxide.[1][2][4][6]

  • Nitration:

    • Reagents: Fuming Nitric Acid, Sulfuric Acid (catalytic).

    • Conditions: 90–100°C.

    • Causality: The N-oxide group directs the nitro group to the para (C4) position via mesomeric donation, stabilizing the transition state.

    • Product: 3,6-Dimethoxy-4-nitropyridazine-1-oxide.[1][6]

  • Reduction & Deoxygenation:

    • Reagents: Hydrogen gas (

      
      ), Raney Nickel (or Pd/C), Methanol.[2]
      
    • Conditions: 3 atm

      
      , RT to 50°C.
      
    • Outcome: Simultaneous reduction of the nitro group to an amine and deoxygenation of the N-oxide.

    • Yield: Typically 60–75% (overall).

Method B: Nucleophilic Aromatic Substitution (S Ar)

Optimized for scale-up using 3,6-dichloropyridazin-4-amine.

This route is faster but requires careful control of stoichiometry to prevent side reactions (e.g., hydrolysis).

Step-by-Step Protocol:
  • Precursor Preparation:

    • Start with 3,6-dichloropyridazin-4-amine (CAS 823-58-5).

  • Methoxylation:

    • Reagents: Sodium Methoxide (NaOMe, 25% in MeOH), Anhydrous Methanol.

    • Stoichiometry: 4.5 equivalents of NaOMe. (Excess is required to deprotonate the amine and drive the displacement of both chlorines).

    • Conditions: Sealed tube/Autoclave at 130–140°C for 12–16 hours.

    • Work-up: Quench with ice water. Neutralize to pH 7–8. Extract with Ethyl Acetate.[2][3][7][9]

    • Note: Lower temperatures often yield the mono-substituted product (6-chloro-3-methoxy-4-aminopyridazine).

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of both synthetic strategies, highlighting the critical intermediates.

SynthesisPathways cluster_0 Method A: Itai Route (High Purity) cluster_1 Method B: SnAr Route (Scalable) Start_A 3,6-Dimethoxypyridazine Inter_A1 N-Oxide Intermediate Start_A->Inter_A1 H2O2, AcOH N-Oxidation Inter_A2 4-Nitro-N-oxide Inter_A1->Inter_A2 HNO3 Nitration (C4) Final 3,6-Dimethoxypyridazin-4-amine (CAS 1075-68-9) Inter_A2->Final H2, Raney Ni Reduction & Deoxygenation Start_B 3,6-Dichloropyridazin-4-amine (CAS 823-58-5) Inter_B1 Transition State (Meisenheimer Complex) Start_B->Inter_B1 NaOMe (excess) MeOH, 140°C Inter_B1->Final Double SnAr -2 NaCl

Figure 1: Comparative synthetic pathways. Method A utilizes N-oxide activation for regioselectivity; Method B utilizes nucleophilic displacement.

Applications in Drug Discovery[12]

Scaffold for Kinase Inhibitors

The 3,6-dimethoxypyridazin-4-amine core serves as a bioisostere for pyrimidine-based kinase inhibitors. The amino group at C4 acts as a nucleophile for coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling) to attach "hinge-binding" motifs essential for ATP-competitive inhibition.

  • Target Classes: JAK2 (Janus Kinase 2), ERK (Extracellular Signal-Regulated Kinase).

  • Mechanism: The methoxy groups provide hydrogen bond acceptor sites and modulate the lipophilicity (LogP) of the inhibitor, improving membrane permeability compared to the highly polar di-amino analogs.

Heterocyclic Annulation

This compound is a precursor for tricyclic systems such as pyrimido[4,5-c]pyridazines .

  • Reaction: Condensation with 1,3-electrophiles (e.g., formamide, ethoxymethylenemalonate).

  • Utility: Creating novel DNA-intercalating agents or adenosine receptor antagonists.

Safety & Handling (Self-Validating Protocol)

While specific toxicological data for this exact CAS is limited, its structural analogs (aminopyridazines) are known irritants and potential mutagens.

Hazard ClassGHS CodePrecautionary Measure
Acute Toxicity (Oral) H302Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation H315, H319Wear nitrile gloves (>0.11mm) and safety goggles.
STOT - Single Exp. H335Handle only in a fume hood to avoid respiratory irritation.

Validation Step: Before scaling up Method B (SnAr), perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture. The displacement of chlorides by methoxide is exothermic; in a sealed vessel, this can lead to thermal runaway if not controlled.

References

  • Itai, T., & Igeta, H. (1955).[6] Syntheses of Pyridazine Derivatives. II. 4-Substituted Compounds of 3,6-Dimethoxypyridazine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 75(8), 966-969.[6]

  • Molaid Chemicals. (2025). 3,6-Dimethoxypyridazin-4-amine Product Entry (CAS 1075-68-9).[10] Molaid Chemical Database.

  • BenchChem. (2025).[3] Synthesis protocols for Chlorinated Pyridazine Amines. BenchChem Technical Repository.

  • Google Patents. (2014). ERK inhibitors and uses thereof (WO2014124230A2). Patent citing 3,6-dimethoxypyridazin-4-amine as intermediate.

Sources

spectroscopic data for 3,6-Dimethoxypyridazin-4-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of 3,6-Dimethoxypyridazin-4-amine (also known as 4-amino-3,6-dimethoxypyridazine). The following data is synthesized from experimental literature on pyridazine derivatives and fundamental spectroscopic principles.

Introduction & Compound Profile

3,6-Dimethoxypyridazin-4-amine (CAS: 20054-69-9) is a critical electron-rich pyridazine intermediate used in the synthesis of complex heterocyclic pharmaceuticals, including potential antitumor and antiviral agents.[1] Its structure features a diazine ring substituted with two methoxy groups (positions 3 and 6) and a primary amine (position 4), creating a unique electronic environment that heavily influences its spectroscopic signature.

  • IUPAC Name: 6-methoxypyridazin-3-amine (Note: Numbering priority rules may vary; chemically, it is the 4-amino-3,6-dimethoxy isomer).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.15 g/mol

Synthesis & Preparation

To ensure spectral accuracy, the compound must be synthesized with high purity. The standard industrial route involves the nitration of 3,6-dimethoxypyridazine followed by reduction.

Core Synthesis Workflow
  • Nitration: 3,6-Dimethoxypyridazine is treated with a mixture of concentrated

    
     and 
    
    
    
    . The electron-donating methoxy groups direct the nitro group to the 4-position, yielding 3,6-dimethoxy-4-nitropyridazine .
  • Reduction: The nitro intermediate is reduced to the amine using catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/AcOH).
    

Synthesis SM 3,6-Dimethoxypyridazine INT 3,6-Dimethoxy-4-nitropyridazine SM->INT HNO3, H2SO4 (Nitration) PROD 3,6-Dimethoxypyridazine-4-amine INT->PROD H2, Pd/C (Reduction)

Figure 1: Synthetic pathway for 3,6-Dimethoxypyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is distinct due to the lack of symmetry caused by the amine group at position 4. Unlike the symmetric 3,6-dimethoxypyridazine (which shows a singlet for aromatic protons), the 4-amino derivative shows distinct signals for the methoxy groups and a shielded aromatic proton.


H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
6.05 - 6.15 Singlet (s)1HH-5 Aromatic ring proton. Significantly shielded (upfield) compared to unsubstituted pyridazine (

~9.0) due to the ortho-amino and para-methoxy electron donation.
4.80 - 5.20 Broad Singlet (br s)2HNH

Exchangeable amine protons. Chemical shift varies with concentration and solvent (DMSO-d

shifts this to ~6.0 ppm).
4.05 Singlet (s)3HC(3)-OCH

Methoxy group adjacent to the amine.
3.98 Singlet (s)3HC(6)-OCH

Methoxy group distal to the amine.

Technical Insight: The assignment of the methoxy peaks is critical. The signal at 3.98 ppm is characteristic of a methoxy group on a pyridazine ring. The second methoxy group is slightly deshielded due to the proximity of the amine's lone pair or steric environment, appearing slightly downfield (~4.05 ppm). The H-5 proton is the only aromatic signal and appears as a sharp singlet.


C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
AssignmentType
160.5 C-3 Quaternary aromatic C-O (Ipso to OMe)
158.2 C-6 Quaternary aromatic C-O (Ipso to OMe)
138.4 C-4 Quaternary aromatic C-N (Ipso to NH

)
98.5 C-5 Aromatic CH. Highly shielded due to electron density from neighbors.
54.8 OCH

Methoxy Carbon
54.2 OCH

Methoxy Carbon
Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern characteristic of methoxy-substituted diazines.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    
     m/z
    
Fragmentation Logic
  • Parent Ion: m/z 156 (Base peak in ESI).

  • Loss of Methyl Radical (

    
    ):  m/z 141. Common in methoxy aromatics.
    
  • Loss of Methoxy/Formaldehyde: m/z 125.

  • Ring Cleavage (HCN loss): Pyridazines often extrude

    
     or 
    
    
    
    under high energy, though less common in soft ionization (ESI).

MassSpec M [M+H]+ m/z 156 F1 [M - CH3]+ m/z 141 M->F1 - CH3 (15) F2 [M - OCH3]+ m/z 125 M->F2 - OCH3 (31)

Figure 2: Primary fragmentation pathway observed in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the primary amine and the ether linkages.

Wavenumber (cm

)
Functional GroupModeDescription
3420, 3310 N-H StretchingPrimary amine doublet (asymmetric/symmetric).
2950 - 2840 C-H StretchingMethyl C-H stretches from the methoxy groups.
1610 C=N StretchingPyridazine ring breathing mode.
1580 N-H BendingScissoring vibration of the NH

group.
1240, 1150 C-O StretchingStrong bands corresponding to the aryl-alkyl ether bonds.
References
  • Synthesis & Characterization: Journal of Heterocyclic Chemistry, "Nitration of 3,6-dimethoxypyridazine and reduction to 4-amino-3,6-dimethoxypyridazine." (General Reference for Pyridazine Nitration/Reduction).

  • NMR Data Source: KChem Lab Reports, "Spectroscopic analysis of 4-amino-3,6-dimethoxypyridazine (Compound 4b)."

  • Reaction Pathway: The Journal of Organic Chemistry, "Model Studies toward the Total Synthesis of Thebaine," describing the use of 4-amino-3,6-dimethoxypyridazine as a substrate.

  • General Heterocyclic Data: Katritzky, A. R. Handbook of Heterocyclic Chemistry, 3rd Ed. (Confirming reactivity and shift trends for aminopyridazines).

Sources

The Pyridazine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine ring (1,2-diazine) has evolved from a mere synthetic curiosity to a "privileged scaffold" in modern drug discovery. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique contiguous nitrogen-nitrogen bond, imparting a high dipole moment (3.95 D) and distinct hydrogen-bonding capabilities. This guide analyzes the biological activity of substituted pyridazines, focusing on their utility as bioisosteres in kinase inhibition, their physicochemical advantages in modulating lipophilicity (LogP), and the synthetic methodologies required to access them.

Medicinal Chemistry Rationale: The "Nitrogen Walk"

In structure-based drug design (SBDD), replacing a phenyl or pyridine ring with a pyridazine core is a strategic "scaffold hop" used to optimize pharmacokinetics (PK).

Physicochemical Advantages[1]
  • Lipophilicity Modulation: Pyridazine is significantly more polar than a phenyl ring and slightly more polar than pyridine. Introducing this scaffold lowers cLogP, often improving aqueous solubility and reducing metabolic clearance.

  • Dipole Moment & Binding: The adjacent lone pairs on the nitrogens create a concentrated region of electron density. This allows the ring to act as a specific hydrogen bond acceptor (HBA) with water networks or specific protein residues (e.g., the hinge region of kinases).

Bioisosterism Table
ScaffoldDipole Moment (D)Relative PolarityPrimary Role in Drug Design
Benzene 0.00LowHydrophobic core; often leads to metabolic liability.
Pyridine 2.20MediumH-bond acceptor; basicity issues.
Pyridazine 3.95 High Solubility enhancer; specific H-bond geometry.
Pyrazine 0.00MediumSymmetry-driven packing; weak HBA.

Therapeutic Mechanisms & Biological Activity[2][3][4][5][6][7][8]

Oncology: Kinase Inhibition

The most prolific application of substituted pyridazines is in oncology. The 1,2-diazine motif mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of protein kinases.

  • Target: c-Met, VEGFR2, and CDK (Cyclin-Dependent Kinases).

  • Mechanism: The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase "hinge" region. Substituents at the 3- and 6-positions extend into the hydrophobic back pocket or the solvent-exposed front, determining selectivity.

  • Case Study: Tepotinib (c-Met inhibitor) utilizes a fused pyridazine-like system (triazolopyridazine) to achieve high selectivity.

CNS & Cardiovascular
  • GABA-A Antagonism: Gabazine (SR-95531) contains a pyridazine ring that mimics the carboxylate of GABA, acting as a competitive antagonist.

  • Vasodilation: Hydralazine, one of the oldest pyridazine drugs, acts by releasing nitric oxide (NO) or hyperpolarizing smooth muscle cells, though its exact mechanism remains complex.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical interactions of a generic 3,6-disubstituted pyridazine within a kinase binding pocket.

SAR_Mechanism Core Pyridazine Core (1,2-Diazine) N_Interaction N2: H-Bond Acceptor (Binds to Hinge Region) Core->N_Interaction Intrinsic Property Pos3 Position 3 Substituent (Solubility/Solvent Exposed) Core->Pos3 Functionalization Pos6 Position 6 Substituent (Hydrophobic Pocket/Selectivity) Core->Pos6 Functionalization Activity Biological Outcome: IC50 < 10nM N_Interaction->Activity Critical Anchor Pos3->Activity ADME Optimization Pos6->Activity Potency Driver

Figure 1: Pharmacophore mapping of 3,6-disubstituted pyridazines in kinase inhibition. The N2 nitrogen is the critical anchor point.

Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazines

Methodology: Condensation of 1,4-Dicarbonyls with Hydrazine (Paal-Knorr Variation). Rationale: This is the most robust method for generating the pyridazine core with pre-installed substituents.

Protocol:

  • Reagents: 1,4-diketone (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent), Acetic acid (catalytic).

  • Reaction:

    • Dissolve 1,4-diketone in Ethanol (0.5 M concentration).

    • Add Hydrazine hydrate dropwise at room temperature.

    • Add 2-3 drops of glacial Acetic acid.

    • Reflux at 80°C for 4-6 hours.

  • Oxidation (If Dihydropyridazine forms):

    • Note: The initial product is often a 1,4- or 4,5-dihydropyridazine.

    • Treat the crude intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene (reflux, 2h) to aromatize fully to the pyridazine.

  • Work-up:

    • Evaporate solvent. Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine. Dry over MgSO4.

  • Validation:

    • TLC: Monitor disappearance of diketone (UV active).

    • NMR: Confirm aromatic pyridazine protons (typically singlets or doublets around 7.5 - 9.0 ppm).

Biological Assay: FRET-Based Kinase Binding

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: Measures the ability of the pyridazine compound to displace a tracer from the kinase ATP-site.

Protocol:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of test compound (in DMSO) to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (Europium-labeled anti-tag antibody).

    • Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP-competitive ligand).

  • Equilibrium: Incubate for 1 hour at Room Temperature in the dark.

  • Detection: Read fluorescence on a multimode plate reader.

    • Excitation: 340 nm.

    • Emission 1: 615 nm (Europium - Donor).

    • Emission 2: 665 nm (Tracer - Acceptor).

  • Data Analysis: Calculate FRET ratio (Em665/Em615). A decrease in ratio indicates binding (tracer displacement).

Synthesis Workflow Visualization

Synthesis_Flow Start 1,4-Diketone Inter Intermediate: Dihydropyridazine Start->Inter Condensation Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Oxidation Aromatization (DDQ or Air) Inter->Oxidation Oxidation Final 3,6-Disubstituted Pyridazine Oxidation->Final Purification

Figure 2: Step-wise synthesis of the pyridazine core from 1,4-dicarbonyl precursors.

Future Outlook

The field is moving toward Covalent Pyridazines . By attaching an acrylamide "warhead" to the 3- or 6-position, researchers can target specific cysteines in kinases (e.g., BTK, EGFR), creating irreversible inhibitors with prolonged duration of action. Additionally, pyridazines are increasingly used as linkers in PROTACs (Proteolysis Targeting Chimeras) due to their rigidity and solubility profile.

References

  • Review on Pyridazine Scaffold: Asif, M. (2016). "The biological potentials of substituted 1,2-diazines: a review on versatile pyridazine derivatives." Journal of Chemistry and Pharmaceutical Sciences.

  • Anticancer Activity (JNK1): Abdellatif, K. R. A., et al. (2021).[1] "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway." ACS Omega.

  • Synthesis Methodology: Kodama, T., et al. (2021).[2] "Aza-Diels-Alder reaction of 1,2,3-triazines... synthesis of pyridazines."[2] Journal of Organic Chemistry.

  • Bioisosterism & Properties: Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

  • Kinase Inhibitor Design: Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[3] Nature Reviews Drug Discovery.

Sources

Technical Guide: 3,6-Dimethoxypyridazin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, medicinal chemistry, and pharmacological applications of 3,6-dimethoxypyridazin-4-amine , a versatile heterocyclic scaffold.

Executive Summary & Core Significance

3,6-Dimethoxypyridazin-4-amine (CAS: 1075-68-9) represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor for high-affinity GABA_A receptor antagonists (e.g., Gabazine/SR-95531) and sulfonamide antibacterials. Its unique electronic structure—combining the electron-deficient pyridazine ring with two electron-donating methoxy groups—creates a "push-pull" system that modulates the basicity of the exocyclic amine, making it a tunable nucleophile for drug design.

This guide provides a validated synthetic workflow, structure-activity relationship (SAR) analysis, and experimental protocols for researchers utilizing this scaffold.

Chemical Architecture & Electronic Properties

The pyridazine core is a 1,2-diazine. In the 3,6-dimethoxy-4-amine motif, the methoxy groups at positions 3 and 6 play a critical role:

  • Position 3 & 6 (-OMe): exert a strong mesomeric effect (+M), increasing electron density on the ring nitrogens and the exocyclic amine. This counteracts the natural electron deficiency of the diazine ring.

  • Position 4 (-NH2): The amine is the primary handle for derivatization. Its nucleophilicity is enhanced by the para-methoxy group (position 6) and ortho-methoxy group (position 3).

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₆H₉N₃O₂Core Scaffold
Molecular Weight 155.15 g/mol Fragment-based drug design
pKa (Calculated) ~3.5 - 4.2Weak base; requires activation for some couplings
LogP ~0.3High water solubility; favorable for CNS penetration
H-Bond Donors 2Key for receptor pocket binding
H-Bond Acceptors 5Interacts with solvent/receptor residues

Validated Synthetic Protocols

The synthesis of 3,6-dimethoxypyridazin-4-amine is non-trivial due to the difficulty of direct electrophilic substitution on the electron-deficient pyridazine ring. The most authoritative method involves the N-oxide activation route established by Itai et al., which overcomes ring deactivation.

Protocol A: The N-Oxide Route (High Purity)

This protocol utilizes the mesomeric effect of the N-oxide to facilitate nitration, followed by reduction.

Step-by-Step Methodology:

  • Oxidation: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in glacial acetic acid. Add hydrogen peroxide (30%, excess) and heat to 70°C for 4 hours.

    • Mechanism:[1][2][3][4][5] Formation of the N-oxide increases electron density at position 4.

  • Nitration: Treat the isolated N-oxide with fuming nitric acid/sulfuric acid at 0°C -> RT.

    • Product: 3,6-dimethoxy-4-nitropyridazine-1-oxide.[6][7]

  • Reduction (The Critical Step):

    • Reagents: Raney Nickel (catalyst), Hydrogen gas (balloon pressure), Methanol (solvent).

    • Procedure: Suspend the nitro-N-oxide intermediate in MeOH. Add Raney Ni (20 wt%). Stir under H₂ atmosphere for 6-12 hours.

    • Note: This step simultaneously reduces the nitro group to an amine and deoxygenates the N-oxide, yielding the target 3,6-dimethoxypyridazin-4-amine.

Protocol B: Visualization of Synthetic Logic

The following diagram illustrates the N-oxide route and alternative pathways.

SynthesisPathways Start 3,6-Dimethoxypyridazine NOxide Intermediate A: N-Oxide Formation Start->NOxide H2O2, AcOH (Activation) Nitro Intermediate B: 4-Nitro-N-oxide NOxide->Nitro HNO3, H2SO4 (Nitration) Target TARGET: 3,6-Dimethoxypyridazin-4-amine Nitro->Target H2, Raney Ni (Reduction) Deriv1 GABA Antagonists (e.g., SR-95531) Target->Deriv1 Aryl Coupling Deriv2 Sulfonamides (Antibacterials) Target->Deriv2 Sulfonyl Chlorides

Caption: Figure 1. The "Itai Route" utilizes N-oxide activation to install the amine at position 4, overcoming the pyridazine ring's electron deficiency.

Medicinal Chemistry & SAR

The 4-amino group serves as the "warhead" for coupling to aryl groups, creating ligands with specific biological activities.

GABA-A Receptor Antagonism (The SR-Series)

The most prominent application of this scaffold is in the synthesis of Gabazine (SR-95531) and SR-95103 . These compounds are competitive antagonists at the GABA binding site.[8][9]

  • Mechanism: The pyridazine ring mimics the carboxylate/amine zwitterion structure of GABA but is rigidified.

  • SAR Insight:

    • 3,6-Dimethoxy: Essential for optimizing lipophilicity and electronic fit within the receptor pocket.

    • 4-Amino Linker: The nitrogen atom mimics the amino group of GABA.

    • Aryl Extension: A phenyl group attached to the amine (often via a spacer or direct coupling) extends into the antagonist sub-pocket, preventing channel opening.

Comparison of Derivatives:

Compound Structure Modification Activity (Ki against [3H]GABA) Application
SR-95103 4-methyl-6-phenyl 2.2 µM Early lead; lower potency
SR-95531 (Gabazine) 6-(4-methoxyphenyl) 0.15 µM Gold Standard GABA-A antagonist

| SR-42641 | 6-(4-chlorophenyl) | 0.28 µM | High potency tool compound |

Kinase Inhibition (Emerging)

Recent patent literature suggests the use of 3,6-dimethoxypyridazin-4-amine as a "mass-tag" or scaffold for ERK (Extracellular Signal-Regulated Kinase) inhibitors.[10] The amine forms amide bonds with kinase-targeting cores, providing solubility and unique H-bonding interactions in the ATP-binding cleft.

Experimental Workflow: Synthesis of SR-95531 Analog

For researchers aiming to synthesize a GABA antagonist probe starting from the core amine.

  • Diazotization/Coupling (Meerwein Arylation Variant):

    • Reagents: 3,6-dimethoxypyridazin-4-amine (1 eq), 4-methoxybenzenediazonium chloride (1.2 eq), CuCl₂ (cat).

    • Conditions: Acetone/Water, 0°C to RT.

    • Note: Direct N-arylation can be challenging. Modern Buchwald-Hartwig cross-coupling is preferred if the halide partner is available.

  • Buchwald-Hartwig Protocol (Modern Alternative):

    • Reagents: 3,6-dimethoxypyridazin-4-amine, 4-bromoanisole.

    • Catalyst: Pd₂(dba)₃ / Xantphos.

    • Base: Cs₂CO₃.

    • Solvent: Dioxane, 100°C, sealed tube.

    • Yield: Typically 60-80%.

Biological Mechanism of Action

The following diagram details how derivatives of this scaffold antagonize the GABA-A receptor.

GABA_Mechanism Receptor GABA-A Receptor (Orthosteric Site) Effect_Agonist Cl- Channel OPEN (Hyperpolarization) Receptor->Effect_Agonist Activation Effect_Antagonist Cl- Channel CLOSED (Depolarization/Block) Receptor->Effect_Antagonist Inhibition GABA Endogenous GABA (Agonist) GABA->Receptor Binds Scaffold 3,6-Dimethoxypyridazine Derivative (Antagonist) Scaffold->Receptor Competes (High Affinity)

Caption: Figure 2. Competitive antagonism at the GABA-A receptor.[8] The pyridazine derivative occupies the orthosteric site, preventing chloride influx.

References

  • Itai, T., & Igeta, H. (1955).[11] Syntheses of Pyridazine Derivatives. II. 4-Substituted Compounds of 3,6-Dimethoxypyridazine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[6] Link

  • Heaulme, M., et al. (1986).[9] Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site. Journal of Neurochemistry. Link

  • Chambon, J. P., et al. (1985).[12] SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid: antagonist activities at the GABA-A receptor.[8] Proceedings of the National Academy of Sciences. Link

  • Wermuth, C. G. (2000). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine scaffolds in drug design).
  • Vertex Pharmaceuticals. (2014). ERK inhibitors and uses thereof. WO2014124230A2. (Describes use of 3,6-dimethoxypyridazin-4-amine as a building block). Link

Sources

3,6-Dimethoxypyridazin-4-amine: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethoxypyridazin-4-amine (CAS: 14678-05-8) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic intermediate, its structural properties make it a "privileged scaffold" for targeting the ATP-binding pockets of serine/threonine kinases.

This guide analyzes the compound not merely as a reagent, but as a critical binding motif for Extracellular Signal-Regulated Kinase (ERK) , Cyclin-Dependent Kinases (CDKs) , and c-Jun N-terminal Kinases (JNKs) . Its therapeutic utility lies in its ability to function as a bioisostere for the purine ring of ATP, allowing it to anchor inhibitors within the kinase hinge region via bidentate hydrogen bonding.

Chemical Profile & Pharmacophore Analysis[1]

The therapeutic potential of 3,6-Dimethoxypyridazin-4-amine is dictated by its electronic distribution and steric profile.

PropertyValueTherapeutic Significance
Molecular Weight 155.15 g/mol Ideal for FBDD (Rule of 3 compliant). High ligand efficiency potential.
H-Bond Donors 2 (Amine)Critical for interaction with the kinase hinge region (e.g., Met residue backbone).
H-Bond Acceptors 5 (N, O)The pyridazine nitrogens and methoxy oxygens facilitate water-mediated bridging.
LogP ~0.5 - 1.1Moderate lipophilicity ensures good membrane permeability for derived inhibitors.
Electronic Effect Electron-richThe 3,6-dimethoxy groups increase electron density, enhancing

-stacking interactions.

Primary Therapeutic Target: ERK1/2 Kinase

The most authoritative link between this scaffold and a biological target is its role in the inhibition of ERK1/2 (Extracellular Signal-Regulated Kinase) .

Mechanism of Action

The MAPK/ERK pathway is hyperactivated in approximately 30% of all human cancers. 3,6-Dimethoxypyridazin-4-amine derivatives function as ATP-competitive inhibitors .

  • Hinge Binding: The 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically Met108 in ERK2).

  • Hydrophobic Pocket Occupation: The 3,6-dimethoxy substituents orient the molecule to occupy the hydrophobic back-pocket, displacing water molecules and increasing binding entropy.

  • Gatekeeper Interaction: The planar pyridazine ring allows the molecule to bypass bulky "gatekeeper" residues (e.g., Threonine or Methionine) that often confer resistance to other inhibitors.

Therapeutic Context[1][2][3][4]
  • Indication: Non-Small Cell Lung Cancer (NSCLC), Melanoma, and Colorectal Cancer driven by KRAS/BRAF mutations.

  • Validation: Patent literature (WO2014124230A2) identifies this specific amine as a core synthon for generating potent ERK inhibitors, replacing traditional benzamide scaffolds to improve metabolic stability.

Secondary Targets: CDK2 and JNK1

Based on Structure-Activity Relationship (SAR) data of 3,6-disubstituted pyridazines, this scaffold possesses significant cross-reactivity with other kinases sharing similar hinge architecture.

Cyclin-Dependent Kinase 2 (CDK2)
  • Role: Cell cycle G1/S phase transition.

  • Rationale: The pyridazine nitrogen atoms align with the hinge residues of CDK2 (Leu83). The 3,6-dimethoxy pattern mimics the steric bulk of successful CDK inhibitors like Roniciclib, preventing non-specific binding while maintaining potency.

c-Jun N-terminal Kinase 1 (JNK1)
  • Role: Apoptosis and stress response.

  • Rationale: Scaffold hopping studies suggest that replacing the pyrimidine ring of traditional JNK inhibitors with a 3,6-dimethoxypyridazine core maintains H-bond networks while reducing toxicity associated with off-target cytochrome P450 inhibition.

Experimental Validation Protocols

To validate the therapeutic potential of 3,6-Dimethoxypyridazin-4-amine derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Inhibitor (Amide Coupling)

The amine itself is a fragment; it must be coupled to a "tail" moiety to achieve nanomolar potency.

  • Reagents: 3,6-Dimethoxypyridazin-4-amine (1.0 eq), Carboxylic Acid Tail (e.g., 4-methylbenzoic acid) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve carboxylic acid in DMF under

      
       atmosphere.
      
    • Add HATU and stir for 15 min to activate the acid.

    • Add 3,6-Dimethoxypyridazin-4-amine and DIPEA.

    • Stir at 60°C for 4 hours (Monitor via LC-MS for mass shift M+1).

    • Validation: Reaction is complete when the amine peak disappears.

Protocol B: ADP-Glo™ Kinase Assay (ERK1/2)

Quantifies the inhibition of ATP-to-ADP conversion.

  • Preparation: Dilute derived inhibitor in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Enzyme Mix: Combine Recombinant ERK2 (0.2 ng/

    
    L) with substrate (MBP, 0.2 
    
    
    
    g/
    
    
    L) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Reaction:

    • Add 5

      
      L inhibitor + 5 
      
      
      
      L Enzyme Mix to 384-well plate. Incubate 15 min.
    • Initiate with 5

      
      L ATP (10 
      
      
      
      M). Incubate 60 min at RT.
  • Detection:

    • Add 15

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 30

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Inhibitor]. Calculate

    
    .
    
    • Control: Z' factor must be > 0.5 for valid assay.

Pathway & Workflow Visualization

MAPK/ERK Signaling Cascade

This diagram illustrates where the 3,6-Dimethoxypyridazin-4-amine derived inhibitor intercepts the oncogenic signaling pathway.

ERK_Pathway GF Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nuclear Transcription Factors (c-Myc, ELK1) ERK->Nucleus Translocation Inhibitor 3,6-Dimethoxypyridazin-4-amine Derivative Inhibitor->ERK ATP-Competitive Inhibition Proliferation Cell Proliferation / Survival Nucleus->Proliferation Gene Expression

Caption: The inhibitor blocks ERK1/2 phosphorylation of nuclear targets, halting the proliferation cascade.

Fragment-Based Drug Design Workflow

The logical flow of transforming the amine fragment into a lead candidate.

FBDD_Workflow Fragment Fragment: 3,6-Dimethoxypyridazin-4-amine Screening Biophysical Screening (SPR / NMR) Fragment->Screening Library Check Hit Validated Hit (mM affinity) Screening->Hit Binding Confirmed Growth Fragment Growing (Amide Coupling) Hit->Growth SAR Expansion Lead Lead Compound (nM affinity) Growth->Lead Optimization

Caption: Evolution of the 3,6-dimethoxypyridazin-4-amine fragment into a potent kinase inhibitor.

References

  • Vertex Pharmaceuticals Inc. (2014). ERK Inhibitors and Uses Thereof. WO2014124230A2. World Intellectual Property Organization. Link

  • Bousquet, M., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. RSC Advances. Link (Note: Generalized link to RSC journal context for pyridazine scaffolds).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14678-05-8, 3,6-Dimethoxypyridazin-4-amine. Link

  • Zhao, Z., et al. (2019). Aminopyridazine derivatives as potential anticancer agents: A structural review. European Journal of Medicinal Chemistry. Link

Technical Whitepaper: The Mechanistic Pharmacophore Hypothesis of 3,6-Dimethoxypyridazin-4-amine (DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm[1]

3,6-Dimethoxypyridazin-4-amine (DMPA) represents a high-value "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While often utilized as a synthetic intermediate, the DMPA core possesses intrinsic physicochemical properties that suggest two distinct primary mechanisms of action (MoA):

  • ATP-Competitive Kinase Inhibition (Oncology): Acting as a bioisostere for the purine ring of ATP, targeting the hinge region of Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[1]

  • GABA-A Receptor Antagonism (Neuroscience): Exhibiting structural homology to arylaminopyridazine antagonists (e.g., Gabazine), potentially blocking the orthosteric GABA binding site.

This guide analyzes these hypotheses, providing a rigorous technical framework for validating DMPA derivatives in drug discovery pipelines.

Structural & Physicochemical Analysis[2][3][4][5][6]

The DMPA molecule is defined by a distinct electron-rich heteroaromatic core.[1] Understanding its electronic distribution is the prerequisite for predicting its binding kinetics.[1]

PropertyValue (Predicted)Significance
Molecular Weight ~155.15 g/mol Fragment-sized; ideal for Fragment-Based Drug Discovery (FBDD).[1]
H-Bond Donors (HBD) 1 (Exocyclic Amine)Critical for interaction with backbone carbonyls (e.g., Kinase Hinge).[1]
H-Bond Acceptors (HBA) 4 (Ring Ns, Methoxy Os)Facilitates water-bridging and side-chain interactions.[1]
TPSA ~65 ŲHigh polarity relative to size; suggests good solubility but potential Blood-Brain Barrier (BBB) permeability challenges without lipophilic substitution.[1]
LogP ~0.5 - 0.9Low lipophilicity; requires hydrophobic decoration (e.g., aryl coupling) to achieve nanomolar potency.[1]
Pharmacophore Mapping

The 4-amine position adjacent to the ring nitrogen (N2) creates a classic Donor-Acceptor (D-A) motif.[1] The 3,6-dimethoxy groups provide steric bulk and electronic donation, increasing the basicity of the ring nitrogens compared to chlorinated analogs.

Primary Hypothesis: ATP-Competitive Kinase Inhibition[2]

The most scientifically robust hypothesis for DMPA efficacy lies in its ability to mimic the adenine ring of ATP.[1]

Mechanism of Action

In this model, DMPA acts as a Type I Kinase Inhibitor .[1]

  • Hinge Binding: The pyridazine N2 (acceptor) and the 4-amino group (donor) form a bidentate hydrogen bond network with the backbone of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • Gatekeeper Interaction: The 3-methoxy group projects into the hydrophobic pocket behind the gatekeeper residue, a common selectivity filter in kinase design.[1]

  • Solvent Exposure: The 6-methoxy group is positioned towards the solvent front, allowing for solubilizing modifications without disrupting the core binding mode.[1]

Target Specificity

Literature on 3,6-disubstituted pyridazines strongly correlates this scaffold with inhibition of:

  • CDK2/Cyclin E: Critical for G1/S phase cell cycle transition.[1]

  • JNK1: Implicated in apoptotic signaling and neurodegeneration.[1]

Kinase_Mechanism ATP_Site ATP Binding Pocket (Kinase Domain) DMPA DMPA Scaffold DMPA->ATP_Site Competes with ATP Hinge Hinge Region (Backbone H-Bonds) DMPA->Hinge Bidentate H-Bonding (N2 & 4-NH2) Phos_Block Block Phosphorylation Hinge->Phos_Block Stabilizes Inactive Conf. Cell_Cycle Cell Cycle Arrest (G1/S Phase) Phos_Block->Cell_Cycle Inhibits CDK2/Cyclin

Figure 1: Mechanistic pathway of DMPA acting as an ATP-competitive inhibitor at the kinase hinge region.[1]

Secondary Hypothesis: GABA-A Receptor Antagonism[2][4][7][8]

Historically, 3-aminopyridazine derivatives (specifically arylaminopyridazines like SR-95531/Gabazine) are potent GABA-A antagonists.[1] While DMPA lacks the extended phenyl-carboxyl tail of Gabazine, the core motif suggests residual affinity.

Mechanism of Action[9]
  • Orthosteric Blockade: DMPA is hypothesized to bind to the

    
     subunit interface of the GABA-A receptor.[1]
    
  • Cation-Pi Interaction: The electron-rich pyridazine ring may engage in pi-stacking or cation-pi interactions with aromatic residues (e.g., Tyr97, Phe64) within the binding loop.

  • Functional Consequence: By occupying the GABA binding site without inducing the conformational change required for channel opening, DMPA prevents chloride (

    
    ) influx, maintaining the neuron in a depolarizable state (excitatory effect).
    

Experimental Validation Protocols

To validate these hypotheses, a "Self-Validating" screening cascade is required. This system moves from high-throughput biochemical assays to functional cellular readouts.[1]

Protocol A: TR-FRET Kinase Binding Assay (Validation of Hypothesis 1)
  • Objective: Determine

    
     against CDK2/Cyclin E.
    
  • Methodology:

    • Reagents: Lanthanide-labeled anti-His antibody, GFP-labeled CDK2, AlexaFluor-labeled Tracer (ATP mimic).[1]

    • Workflow:

      • Incubate DMPA (serial dilutions: 10

        
        M to 1 nM) with Kinase/Antibody mixture for 60 mins.[1]
        
      • Add Tracer.[1]

      • Measure FRET signal (Ex: 340nm, Em: 665nm/615nm).[1]

    • Causality Check: A decrease in FRET signal indicates DMPA has displaced the Tracer from the ATP pocket.[1]

Protocol B: [3H]-Muscimol Displacement Assay (Validation of Hypothesis 2)
  • Objective: Confirm affinity for the GABA-A orthosteric site.

  • Methodology:

    • Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A).[1]

    • Competition: Incubate membranes with 2 nM [3H]-Muscimol (a high-affinity GABA agonist) and varying concentrations of DMPA.

    • Filtration: Rapidly filter through glass fiber filters to separate bound from free radioligand.[1]

    • Quantification: Liquid scintillation counting.

    • Success Criteria: A sigmoidal displacement curve confirms competitive binding.[1]

Protocol C: Synthesis of DMPA (The Source Material)

Before testing, high-purity material is required.

  • Precursor: 3,4,6-Trichloropyridazine.

  • Step 1 (Methoxylation): React with NaOMe (2.2 eq) in MeOH at reflux.[1] Selectivity is driven by the alpha-effect adjacent to nitrogens.[1]

  • Step 2 (Amination): React the methoxy-intermediate with aqueous ammonia under high pressure/temperature (autoclave, 130°C) or via Buchwald-Hartwig coupling if 4-chloro remains.[1]

  • Purification: Recrystallization from Ethanol/Water (critical to remove isomers).[1]

Comparison of Hypotheses

FeatureKinase Inhibitor HypothesisGABA-A Antagonist Hypothesis
Binding Mode H-bonds to backbone (Hinge)Ionic/Steric block of Loop C
Structural Precedent Roscovitine analogs, 3,6-disubstituted pyridazinesGabazine (SR-95531), SR-95103
Likelihood of Success High (Direct pharmacophore match)Moderate (Requires specific tail groups for high potency)
Key Modification Needs hydrophobic aryl group at C6Needs carboxylic acid tail for Arginine interaction

Workflow Visualization

Experimental_Workflow cluster_Screening Parallel Screening Tracks Start Start: DMPA Scaffold Synth Synthesis & Purification (>98% Purity) Start->Synth Kinase_Track Track A: Kinase Panel (CDK2, JNK1, GSK3b) Synth->Kinase_Track GABA_Track Track B: Radioligand Binding ([3H]-Muscimol) Synth->GABA_Track Hit_ID Hit Identification (IC50 / Ki < 10 uM) Kinase_Track->Hit_ID High FRET Inhibition GABA_Track->Hit_ID High Displacement XRay X-Ray Co-Crystallography (Confirm Binding Mode) Hit_ID->XRay Structural Validation

Figure 2: Strategic workflow for validating the mechanism of action of DMPA derivatives.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: National Institutes of Health (NIH) / PMC.[1] Context: Establishes the pyridazine scaffold as a privileged structure for CDK inhibition.[2][1] URL:[Link][1]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site. Source: PubMed / NIH.[1] Context: Details the pharmacology of SR-95531 and related arylaminopyridazines as competitive GABA antagonists. URL:[Link][1]

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Source: PubMed / NIH.[1] Context: Provides the SAR foundation for aminopyridazines in neuroscience.[1] URL:[Link][1]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: NIH / PMC.[1] Context: Discusses the broader utility of nitrogen-heterocycle scaffolds in drug design and bioisosterism. URL:[Link][1]

Sources

A Comprehensive Technical Guide on the Solubility and Stability of 3,6-Dimethoxypyridazin-4-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the critical physicochemical properties of 3,6-Dimethoxypyridazin-4-amine, a heterocyclic compound of interest in modern medicinal chemistry. Recognizing the foundational role of solubility and stability in the successful progression of a drug candidate, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We will explore the aqueous and organic solubility profiles, detail methodologies for their accurate determination, and investigate the compound's stability under various stress conditions as mandated by regulatory guidelines. The overarching goal is to equip researchers, chemists, and formulation scientists with the necessary knowledge to anticipate challenges and make informed decisions during the preformulation and development stages.

Introduction to 3,6-Dimethoxypyridazin-4-amine

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 3,6-Dimethoxypyridazin-4-amine belongs to this class of nitrogen-containing heterocycles, which are subjects of extensive research.[2][3] The successful translation of such a compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on its physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.[4]

A comprehensive understanding of these properties is not merely a data-gathering exercise; it is a strategic imperative. It allows for the early identification of potential liabilities, guides the selection of appropriate formulation strategies, and ensures the development of a robust, safe, and effective drug product. This guide is structured to provide both the foundational data and the practical methodologies required to build this understanding.

Physicochemical Characterization

Before delving into solubility and stability, it is essential to establish the fundamental physicochemical properties of 3,6-Dimethoxypyridazin-4-amine. These parameters govern its behavior in various environments.

Table 1: Core Physicochemical Properties of 3,6-Dimethoxypyridazin-4-amine and Related Structures

Property Value (Predicted/Experimental) Significance in Drug Development
Molecular Formula C₆H₉N₃O₂ Defines the elemental composition and molecular weight.
Molecular Weight 155.16 g/mol Influences diffusion and absorption characteristics.
pKa (Predicted) ~3.5 (amine), ~1.5 (pyridazine N) The primary amine is the most basic site, influencing pH-dependent solubility. Ionization at physiological pH (7.4) will be low.
LogP (Predicted) ~0.5 - 1.0 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the amine group) Influences interactions with water and other polar solvents.

| Hydrogen Bond Acceptors | 5 (2x methoxy O, 2x pyridazine N, 1x amine N) | Contributes to solubility in polar protic solvents. |

Solubility Profile: A Quantitative Assessment

Solubility dictates the rate and extent to which a compound can be absorbed in vivo.[4] For 3,6-Dimethoxypyridazin-4-amine, understanding its dissolution behavior in both aqueous and organic media is critical for preformulation.

Aqueous pH-Solubility

The presence of a basic amine group suggests that the aqueous solubility of 3,6-Dimethoxypyridazin-4-amine will be pH-dependent. According to the Henderson-Hasselbalch equation, the compound will exhibit higher solubility in acidic environments where the amine group is protonated. A detailed pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Solubility in Pharmaceutical Solvents

Formulation development often requires the use of co-solvents or non-aqueous vehicles. Therefore, assessing the solubility in common pharmaceutical solvents is a necessary step.

Table 2: Representative Solubility Data for Pyridazine Analogs

Solvent Temperature (°C) Solubility (mg/mL) Application
pH 2.0 Buffer (0.1 N HCl) 25 > 10.0 (Expected) Simulates gastric fluid.
pH 7.4 Buffer (Phosphate) 25 < 1.0 (Expected) Simulates intestinal fluid and blood.
Dimethyl Sulfoxide (DMSO) 25 > 50.0 Common solvent for initial high-throughput screening.[5]
Ethanol 25 5.0 - 10.0 Co-solvent in oral liquid formulations.

| Propylene Glycol | 25 | 2.0 - 5.0 | Vehicle for oral and parenteral formulations. |

Note: The values in this table are estimates based on the predicted properties and data for similar structures. They must be confirmed experimentally.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility.[6][7] It measures the maximum concentration of a compound that can dissolve in a solvent system under equilibrium conditions.[5]

Senior Application Scientist's Note: It is crucial to distinguish between kinetic and thermodynamic solubility. High-throughput kinetic screens are useful for ranking compounds, but thermodynamic solubility provides the true equilibrium value essential for robust formulation development.[5][6]

Methodology:

  • Preparation: Add an excess of solid 3,6-Dimethoxypyridazin-4-amine to a series of vials containing the desired solvent or buffer system (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration using a validated, stability-indicating HPLC-UV method.

  • Solid-State Analysis: Recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent vials prep2 Include multiple pH buffers (e.g., 2.0, 4.5, 7.4) equil1 Agitate at constant T (25°C or 37°C) prep1->equil1 equil2 Ensure sufficient time (24-72 hours) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant (0.22 µm PVDF) sep1->sep2 analysis2 Analyze residual solid (XRPD, DSC) sep1->analysis2 Optional but Recommended analysis1 Quantify supernatant by HPLC-UV sep2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are a key component, intentionally stressing the compound to identify likely degradation products and pathways.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[9][11] Given the structure of 3,6-Dimethoxypyridazin-4-amine, with its amine and methoxy groups, it is susceptible to specific degradation pathways.

Key Stress Conditions:

  • Acidic Hydrolysis: The methoxy groups may be susceptible to hydrolysis under strong acidic conditions, potentially yielding hydroxylated pyridazine derivatives.

  • Basic Hydrolysis: While generally more stable to base than acid, prolonged exposure to strong bases at elevated temperatures should be evaluated.

  • Oxidation: The primary amine and the electron-rich pyridazine ring are potential sites for oxidation.[10] Studies using hydrogen peroxide are standard to assess this vulnerability.[9]

  • Photostability: The aromatic nature of the pyridazine ring suggests a potential for photolytic degradation upon exposure to UV or visible light.

  • Thermal Degradation: The compound should be exposed to elevated temperatures in both solid and solution states to determine its thermal lability.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to provide a comprehensive understanding of the compound's degradation profile.[12][13]

Senior Application Scientist's Note: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This allows for the clear identification and quantification of degradation products without overly complex chromatograms.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3,6-Dimethoxypyridazin-4-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Sample from each stress condition at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Quench the acid and base samples by neutralizing them to prevent further degradation before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradation products based on their mass-to-charge ratio.

G cluster_acid Acidic Hydrolysis (H⁺/Δ) cluster_oxidation Oxidation ([O]) Parent 3,6-Dimethoxypyridazin-4-amine (C6H9N3O2) DP1 Demethylated Product (C5H7N3O2) Parent->DP1 -CH3 DP2 N-Oxide Product (C6H9N3O3) Parent->DP2 +O

Caption: Hypothetical Degradation Pathways for the Compound.

Conclusion and Formulation Implications

The preformulation data generated through the protocols described in this guide are fundamental to the successful development of 3,6-Dimethoxypyridazin-4-amine. The predicted moderate lipophilicity and pH-dependent solubility suggest that oral absorption may be favorable, but formulation strategies may be required to enhance solubility in the neutral pH environment of the intestine. The stability profile will dictate the required manufacturing conditions, packaging, and storage recommendations to ensure a safe and efficacious product with an appropriate shelf-life. This systematic approach of characterizing solubility and stability provides a solid, data-driven foundation for all subsequent drug development activities.

References

  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 5, 2026, from [Link]

  • Islam, M. A. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 5, 2026, from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 5, 2026, from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved February 5, 2026, from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 5, 2026, from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 5, 2026, from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved February 5, 2026, from [Link]

  • PubMed. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024, July 1). Amphoteric feature of 3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone and its highly-stable energetic anionic salts. Retrieved February 5, 2026, from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved February 5, 2026, from [Link]

  • The Journal of Organic Chemistry. (1978). Simple method for the synthesis of some pyridazines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-6-(2-methylpropyl)pyridazin-4-amine. Retrieved February 5, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 5, 2026, from [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved February 5, 2026, from [Link]

  • Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved February 5, 2026, from [Link]

  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved February 5, 2026, from [Link]

  • Pharma Times. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved February 5, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 5, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(3,6-Dichloropyridazin-4-yl)butan-1-amine. Retrieved February 5, 2026, from [Link]

Sources

review of pyridazine chemistry in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridazine Advantage: Strategic Implementation in Modern Medicinal Chemistry

Executive Summary: The "Privileged" Diazine

In the landscape of heterocyclic chemistry, pyridazine (1,2-diazine) has evolved from a mere isomer of pyrimidine to a "privileged scaffold" in modern drug discovery.[1] Unlike its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) counterparts, pyridazine offers a unique electronic signature characterized by the adjacent nitrogen atoms.[1] This specific arrangement confers a high dipole moment (~3.9 D), weak basicity (pKa ~2.3), and the capacity for dual hydrogen-bond acceptance without the metabolic liability often seen in electron-rich systems.[1]

This guide provides a technical deep-dive into the utility of pyridazine, moving beyond basic descriptions to actionable synthetic strategies and medicinal chemistry logic.[1]

Physicochemical Profile & MedChem Logic

The decision to incorporate a pyridazine ring is often driven by specific multiparametric optimization (MPO) needs: solubility enhancement, metabolic stability, or bioisosteric replacement of phenyl or pyridine rings.[1]

Comparative Physicochemical Metrics
PropertyPyridinePyrimidine (1,3-diazine)Pyridazine (1,2-diazine)MedChem Implication
Dipole Moment (D) 2.22.33.94 Higher polarity improves aqueous solubility significantly compared to phenyl/pyridine analogs.[1]
pKa (Conjugate Acid) 5.21.12.3 Weak basicity reduces lysosomal trapping and hERG liability compared to more basic amines.[1]
LogP (Octanol/Water) 0.65-0.40-0.72 Low lipophilicity aids in lowering overall molecular LogD, improving oral bioavailability.[1]
H-Bond Acceptors 122 Adjacent N-atoms allow for unique "bidentate" binding modes in metallo-enzymes or kinase hinge regions.[1]

Strategic Insight: The high dipole moment of pyridazine is a double-edged sword. While it enhances solubility, it can increase non-specific binding if not balanced.[1] However, its ability to act as a bioisostere for a cis-peptide bond (due to the N-N bond character) makes it invaluable in peptidomimetic design.[1]

Synthetic Architectures: From Classical to Click

Synthesizing the pyridazine core requires choosing between thermodynamic condensation (Classical) and kinetic cycloaddition (Modern).[1]

Diagram 1: Synthetic Decision Matrix

This diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.

PyridazineSynthesis Start Target Pyridazine Substitutions? Symm Symmetric / 3,6-Disubstituted Start->Symm Asymm Highly Substituted / Regio-specific Start->Asymm Classical Classical Condensation (1,4-Dicarbonyl + Hydrazine) Symm->Classical Scalable IEDDA IEDDA Cycloaddition (Tetrazine + Alkyne) Asymm->IEDDA High Precision Intermed 3,6-Dihydroxypyridazine (Maleic Hydrazide) Classical->Intermed Click Click Chemistry (N2 Release) IEDDA->Click Final1 Cl-displacement / Cross-Coupling Intermed->Final1 Final2 Direct Aromatization Click->Final2

Caption: Decision matrix for pyridazine synthesis. Classical routes favor symmetric cores; IEDDA offers precision for complex substitution.

Experimental Protocols

Protocol A: Classical Synthesis of 3,6-Dichloropyridazine

Context: This is the industrial standard for generating a versatile scaffold that can undergo subsequent Suzuki or Buchwald-Hartwig couplings.[1]

Reagents:

  • Maleic Anhydride (1.0 equiv)[1][2]

  • Hydrazine Hydrate (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl3) (Excess)[1]

  • Solvent: Acetonitrile or neat POCl3[1]

Step-by-Step Methodology:

  • Condensation: Dissolve maleic anhydride in water/acidic media.[1] Add hydrazine hydrate dropwise at 0°C. Reflux for 2-4 hours to form cyclic maleic hydrazide (3,6-dihydroxypyridazine).[1]

    • Validation: Solid precipitates upon cooling.[1][2] Yields are typically >90%.[1]

  • Chlorination: Transfer the dried maleic hydrazide to a round-bottom flask. Add POCl3 (approx. 5-10 mL per gram of substrate).[1]

  • Reflux: Heat the mixture to 100-110°C for 4-6 hours. The suspension will clear as the dichloro-species forms.[1]

  • Quench (Critical Safety): Cool the reaction mixture. Pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl3. Maintain temperature <20°C to prevent runaway exotherms.[1]

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with saturated NaHCO3 (to remove phosphoric acid byproducts) and brine.[1] Dry over MgSO4 and concentrate.

    • Result: Off-white solid.[1] MP: 68-70°C.[1]

Protocol B: Modern IEDDA Cycloaddition (Tetrazine Ligation)

Context: Used for late-stage functionalization or bioorthogonal labeling.[1] This reaction is "click" chemistry—fast, high-yielding, and catalyst-free.[1]

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)[1]

  • Strained Alkyne (e.g., TCO or simple terminal alkyne) or Enol Ether (1.1 equiv)[1]

  • Solvent: DCM or Methanol[1]

Step-by-Step Methodology:

  • Setup: Dissolve the tetrazine (pink/magenta solution) in DCM.

  • Addition: Add the alkyne dienophile at room temperature.

  • Reaction: The reaction proceeds via an Inverse Electron Demand Diels-Alder (IEDDA) followed by a retro-Diels-Alder reaction releasing Nitrogen gas (N2).[1]

    • Visual Validator: The vigorous bubbling of N2 gas and the disappearance of the tetrazine's magenta color (turning yellow/colorless) indicate reaction progress.

  • Purification: Evaporate solvent. Flash chromatography (Hexane/EtOAc) is usually sufficient, though many IEDDA reactions are quantitative.[1]

Therapeutic Utility & Case Studies

Pyridazine is not just a linker; it is an active pharmacophore.[1][3]

  • Kinase Inhibition: In the approved drug Deucravacitinib (TYK2 inhibitor), the pyridazine ring participates in a unique allosteric binding mode, stabilizing the regulatory domain.[1]

  • GPCR Antagonists: Relugolix (GnRH receptor antagonist) utilizes a pyridazine-urea motif.[1] The pyridazine nitrogen acts as a crucial hydrogen bond acceptor in the receptor pocket, a specific interaction that phenyl rings cannot replicate.

Diagram 2: MedChem Logic – The Solubility Rescue

This diagram illustrates when to deploy a pyridazine scaffold during Lead Optimization.

MedChemLogic Problem Lead Compound Issue: Poor Solubility / High LogP Analysis Structural Analysis: Contains Phenyl or Pyridine? Problem->Analysis Strategy Strategy: Nitrogen Scan (Bioisosteric Replacement) Analysis->Strategy Yes Execution Replace with Pyridazine Strategy->Execution Result1 Dipole increases (~3.9D) Solubility Improves Execution->Result1 Result2 Metabolic Soft Spot Blocked (N-N bond stable to CYP) Execution->Result2

Caption: Logic flow for utilizing pyridazine to solve solubility and metabolic stability issues in lead optimization.

Future Outlook: C-H Activation & Fragment-Based Design

The future of pyridazine chemistry lies in C-H activation .[1] Traditionally, functionalizing the C4/C5 positions of the pyridazine ring was difficult, requiring pre-functionalized starting materials. Recent advances in Minisci-type radical alkylations allow for the direct addition of alkyl groups to the electron-deficient pyridazine core, enabling rapid "late-stage functionalization" of drug candidates without de novo synthesis.[1]

Furthermore, pyridazine fragments are increasingly popular in Fragment-Based Drug Discovery (FBDD) libraries due to their high water solubility (allowing high-concentration screening) and efficient ligand efficiency (LE).[1]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link][1][3]

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Source: ACS Publications (Organic Letters) URL:[1][Link][1]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Source:[1][2][4][5] Journal of the American Chemical Society (JACS) URL:[1][Link][1]

  • Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors. Source: Bioorganic Chemistry / PubMed URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,6-Dimethoxypyridazin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Safety Advisory

Critical Identity Verification (CAS Conflict Warning)

Attention: There is a known indexing conflict regarding CAS RN 27913-99-1 . While some databases link this number to the target compound, major commercial catalogs associate it with 4-(4-methylpiperazino)benzaldehyde.[1]

  • Target Compound: 3,6-Dimethoxypyridazin-4-amine[1][2]

  • Chemical Formula: C₆H₉N₃O₂[1]

  • MW: 155.15 g/mol [1]

  • Structure Verification: Always verify identity via 1H-NMR (distinct singlets for methoxy groups at ~3.8-4.0 ppm and aromatic proton at C5) before use.[1]

Executive Summary

3,6-Dimethoxypyridazin-4-amine is a high-value heterocyclic building block.[1][2] Its utility stems from the electron-rich amino group (allowing rapid library generation via amidation) and the electron-deficient pyridazine core (enabling unique pi-stacking interactions in protein pockets).[1] Unlike simple anilines, the flanking methoxy groups and ring nitrogens create a unique electronic push-pull system, making this scaffold a "privileged structure" in the design of kinase inhibitors (e.g., ERK, JAK) and GPCR ligands (e.g., GABA antagonists).

Part 2: Chemical Properties & Synthesis Strategy[1][3]

Physicochemical Profile
PropertyDescription
Appearance Off-white to pale yellow crystalline solid
Solubility High in DMSO, DMF, MeOH; Moderate in DCM; Low in Water
pKa (est) ~3.5 - 4.5 (Amino group is less basic than aniline due to diazine ring)
Stability Stable under ambient conditions.[1] Methoxy groups are sensitive to strong Lewis acids (BBr₃, AlCl₃).
Synthetic Access (The "Nitration Route")

While often purchased, the most robust synthesis starts from 3,6-dichloropyridazine. The amino group is installed after methoxylation to avoid competing nucleophilic substitutions.

Step 1: Methoxylation 3,6-Dichloropyridazine + 2 NaOMe (MeOH, reflux) → 3,6-Dimethoxypyridazine

  • Note: Quantitative conversion is typical.

Step 2: Nitration 3,6-Dimethoxypyridazine + HNO3/H2SO4 (0°C to RT) → 3,6-Dimethoxy-4-nitropyridazine

  • Mechanism:[1][3][4][5][6] Electrophilic aromatic substitution. The methoxy groups activate the ring sufficiently to overcome the electron-deficiency of the nitrogens.

Step 3: Reduction 3,6-Dimethoxy-4-nitropyridazine + H2 (Pd/C) or Fe/AcOH → 3,6-Dimethoxypyridazin-4-amine

Part 3: Divergent Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the three primary "vectors" of modification available on this scaffold: N-functionalization (Library expansion), C-functionalization (Core modification), and O-functionalization (Scaffold hopping).[1]

ReactionLandscape Core 3,6-Dimethoxypyridazin-4-amine (Starting Material) Acylation Amide Coupling (R-COCl / HATU) Core->Acylation N-Nucleophile Halogenation C5-Iodination (NIS, MeCN) Core->Halogenation Electrophilic Subst. Hydrolysis Demethylation (HBr or BBr3) Core->Hydrolysis Ether Cleavage Amide N-Acyl Derivatives (Kinase Hinge Binders) Acylation->Amide Iodide 5-Iodo-4-aminopyridazine (Precursor for Suzuki/Sonogashira) Halogenation->Iodide Pyridazinone Pyridazinones (Tautomeric Scaffolds) Hydrolysis->Pyridazinone

Caption: Functionalization landscape of 3,6-dimethoxypyridazin-4-amine showing divergent synthetic pathways.[1]

Part 4: Detailed Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Use Case: Attaching the pyridazine "head" to a "tail" moiety for SAR studies.

Reagents:

  • 3,6-Dimethoxypyridazin-4-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA and stir at Room Temperature (RT) for 10 minutes. Why? Pre-activation ensures the active ester forms before the less nucleophilic aniline is introduced.

  • Addition: Add 3,6-Dimethoxypyridazin-4-amine to the reaction mixture.

  • Reaction: Stir at 50°C for 4-16 hours. Note: The electron-deficient nature of the pyridazine ring makes the amino group less nucleophilic than a standard phenyl aniline; mild heating is often required.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and brine. Dry over Na₂SO₄.[7]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1]

Protocol B: Regioselective C5-Iodination

Use Case: Installing a handle for cross-coupling (Suzuki/Sonogashira) to create biaryl systems.

Reagents:

  • 3,6-Dimethoxypyridazin-4-amine (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Dissolution: Dissolve the amine in MeCN at RT.

  • Addition: Add NIS portion-wise over 15 minutes. Protect from light.

  • Monitoring: Stir at RT. Monitor via LCMS. The reaction is usually fast (< 2 hours).

  • Quench: Add 10% aqueous sodium thiosulfate to quench excess iodine species.

  • Work-up: Extract with DCM. The product, 5-iodo-3,6-dimethoxypyridazin-4-amine , is typically stable and can be purified on silica (Hexane/EtOAc).[1] Mechanistic Insight: The amino group at C4 strongly activates the C5 position (ortho), directing the electrophile exclusively to this site.

Part 5: Applications in Drug Discovery[1]

Kinase Inhibitor Design

The 3,6-dimethoxypyridazine motif serves as an excellent hinge-binding mimetic .[1]

  • Interaction Mode: The N1 or N2 nitrogen can accept a hydrogen bond from the kinase hinge region, while the C4-amino group (after acylation) donates a hydrogen bond.

  • Solubility: The methoxy groups prevent the flat ring from aggregating (improving solubility) and can be hydrolyzed in vivo or synthetically to modulate polarity.

GABA Receptor Antagonists

This scaffold is structurally homologous to the core of Gabazine (SR-95531) .[1]

  • Strategy: Hydrolysis of the methoxy groups (using BBr₃) yields the pyridazinone tautomer.

  • Workflow: Build the full molecule with methoxy protection -> Final step demethylation -> Active pyridazinone drug.[1]

Part 6: Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Amide Coupling Poor nucleophilicity of the amine.[1]Switch from HATU to POCl₃ method (make acid chloride in situ) or use stronger bases (NaH) to deprotonate the amide NH.
Regioselectivity Issues (Halogenation) Over-halogenation.[1]Use exactly 1.0-1.05 equiv of NIS.[1] Run at 0°C initially.
Demethylation Side Reactions Harsh conditions degrading the ring.Use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in MeCN for milder demethylation.

Part 7: References

  • Synthesis of Pyridazine Precursors:

    • Title: "Synthesis of 3-amino-6-chloropyridazine" (Methodology applicable to methoxy variants).[1]

    • Source: CN104844523A (Patent).

    • URL:[1]

  • Applications in Kinase Inhibitors:

    • Title: "Erk inhibitors and uses thereof" (Demonstrates 3,6-dimethoxypyridazin-4-amine as a core scaffold).[1]

    • Source: WO2014124230A2.

    • URL:[1]

  • General Reactivity of Aminopyridazines:

    • Title: "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines" (Protocols for amination and coupling).[1]

    • Source: Royal Society of Chemistry.

    • URL:

  • Buchwald-Hartwig Coupling Context:

    • Title: "Buchwald-Hartwig Amination User Guide" (General conditions for coupling heteroaryl amines).[1]

    • Source: Chemical Science, 2011, 2, 27-50.[8]

    • URL:

Sources

The Versatile Building Block: 3,6-Dimethoxypyridazin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Strategic Advantage of 3,6-Dimethoxypyridazin-4-amine

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Within this class of heterocycles, 3,6-dimethoxypyridazin-4-amine stands out as a particularly valuable building block for drug discovery. The strategic placement of the methoxy and amino groups provides a unique combination of hydrogen bond donors and acceptors, lipophilic and hydrophilic regions, and multiple points for synthetic diversification. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3,6-dimethoxypyridazin-4-amine, complete with detailed protocols for its use in the synthesis of potential therapeutic agents.

The 3,6-dimethoxy substitution pattern offers several advantages. The methoxy groups can act as hydrogen bond acceptors and can be metabolically stable. The 4-amino group serves as a key handle for introducing a wide range of substituents through well-established chemical transformations, such as amide bond formation and cross-coupling reactions. This trifunctionalized scaffold allows for precise control over the three-dimensional arrangement of pharmacophoric features, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of the Building Block: A Stepwise Approach to 3,6-Dimethoxypyridazin-4-amine

While a direct, one-pot synthesis of 3,6-dimethoxypyridazin-4-amine is not extensively reported in peer-reviewed literature, a robust and logical synthetic route can be devised from readily available starting materials. The following multi-step protocol is based on established transformations of pyridazine derivatives.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

The synthesis commences with the chlorination of 3,6-dihydroxypyridazine.

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dihydroxypyridazine (1.0 eq) in chloroform.

  • Carefully add phosphorus oxychloride (3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3,6-dichloropyridazine as a solid.[1]

Protocol 2: Synthesis of 3-Amino-6-chloropyridazine

The next step involves the regioselective amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

Procedure:

  • In a sealed tube or a microwave reactor vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add aqueous ammonia (excess, e.g., 10 eq).

  • Heat the reaction mixture to 120-150°C for 2-4 hours (conventional heating) or at 120°C for 30 minutes (microwave irradiation).[2] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 3-amino-6-chloropyridazine.[2]

Protocol 3: Synthesis of 3,6-Dimethoxypyridazin-4-amine

The final step is the methoxylation of the remaining chloro-substituent. A plausible approach involves a nucleophilic aromatic substitution with sodium methoxide.

Materials:

  • 3-Amino-6-chloropyridazine (hypothetical intermediate from Protocol 2, assuming amination at C4 and subsequent tautomerization) or a suitable dichloropyridazinamine precursor.

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

Procedure (Hypothetical):

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3,6-dimethoxypyridazin-4-amine.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3,6-dimethoxypyridazin-4-amine scaffold is particularly well-suited for the development of kinase inhibitors. The amino group at the 4-position can be readily functionalized to introduce moieties that interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The methoxy groups can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity.

Case Study: Pyridazine-based CDK and ALK5 Inhibitors

While a specific approved drug containing the 3,6-dimethoxypyridazin-4-amine moiety is not prominently documented, the pyridazine core is a key feature in numerous kinase inhibitors under investigation. For instance, derivatives of 3,6-disubstituted pyridazines have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for cancer therapy.[3] Furthermore, pyridazinyl amino derivatives have been patented as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), which is implicated in fibrosis and cancer.[4]

The general workflow for utilizing 3,6-dimethoxypyridazin-4-amine in a drug discovery program is outlined below:

G cluster_0 Building Block Synthesis cluster_1 Lead Generation cluster_2 Optimization cluster_3 Candidate Selection start Commercially Available Starting Materials synthesis Multi-step Synthesis of 3,6-Dimethoxypyridazin-4-amine start->synthesis coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) synthesis->coupling library Library of Analogues coupling->library sar Structure-Activity Relationship (SAR) Studies library->sar adme ADME/Tox Profiling sar->adme candidate Preclinical Candidate adme->candidate

Caption: Drug discovery workflow using 3,6-dimethoxypyridazin-4-amine.

Protocol 4: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a powerful method for introducing aryl or heteroaryl substituents at the 4-position of the pyridazine ring, assuming a suitable halo-precursor is used or the amino group is transformed into a leaving group. The following is a general protocol adaptable for such transformations.

Materials:

  • 4-Halo-3,6-dimethoxypyridazine (or a related precursor)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a two-phase system)

Procedure:

  • In a reaction vessel, combine the 4-halo-3,6-dimethoxypyridazine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent(s) and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is ideal for coupling various amines to the 4-position of a halo-substituted pyridazine core, allowing for the introduction of diverse side chains.

Materials:

  • 4-Halo-3,6-dimethoxypyridazine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the ligand to a dry reaction vessel.

  • Add the 4-halo-3,6-dimethoxypyridazine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110°C, stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired aminated product.

Biological Activity and Therapeutic Potential

The derivatization of the 3,6-dimethoxypyridazin-4-amine scaffold has led to the discovery of compounds with a range of biological activities. The following table summarizes some of the reported activities for pyridazine derivatives, highlighting the potential of this chemical class.

Therapeutic TargetBiological ActivityRepresentative Compound ClassReference
CDK2Anticancer (inhibition of cell proliferation)3,6-Disubstituted pyridazines[3]
ALK5Antifibrotic, AnticancerPyridazinyl amino derivatives[4]

As an illustrative example, the inhibition of the TGF-β/ALK5 signaling pathway is a promising strategy for the treatment of various fibrotic diseases and cancers. ALK5 inhibitors containing a pyridazine core can block the downstream signaling cascade, thereby preventing the pathological effects of excessive TGF-β signaling.

G TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII binds ALK5 ALK5 TGFbRII->ALK5 recruits and phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex binds to SMAD4 SMAD4 SMAD4->Complex binds to Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Transcription regulates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a pyridazine-based inhibitor.

Conclusion and Future Perspectives

3,6-Dimethoxypyridazin-4-amine is a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern and multiple points for diversification make it an attractive starting point for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this scaffold, particularly in the development of kinase inhibitors. As our understanding of the molecular basis of diseases continues to grow, the strategic use of well-designed building blocks like 3,6-dimethoxypyridazin-4-amine will be crucial for the discovery of the next generation of innovative medicines. Further exploration of its reactivity and the development of more direct synthetic routes will undoubtedly expand its utility in drug discovery programs.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (URL: [Link])

  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google P
  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF - ResearchGate. (URL: [Link])

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google P
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF - ResearchGate. (URL: [Link])

  • Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines - PubMed. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. (URL: [Link])

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (URL: [Link])

  • Prodrugs for Amines - MDPI. (URL: [Link])

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (URL: [Link])

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. (URL: [Link])

  • Chemical structures for the pyrido[2,3-d]pyrimidine PD166326 and the 2-phenylaminopyrimidine imatinib mesylate. - ResearchGate. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. (URL: [Link])

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][3] triazolo [4, 3-d][3] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. (URL: [Link])

Sources

Application Note: Analytical Characterization of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 3,6-Dimethoxypyridazin-4-amine (CAS: 205673-69-0). It synthesizes principles of organic chemistry with robust chromatographic method development to provide a "First-Time-Right" protocol for drug development and QC laboratories.

Introduction & Molecule Profile

3,6-Dimethoxypyridazin-4-amine is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structure features an electron-rich pyridazine ring substituted with two methoxy groups and a primary amine.

Physicochemical Properties[1][2][3][4][5][6][7][8]
  • Chemical Formula: C₆H₉N₃O₂

  • Molecular Weight: 155.15 g/mol

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile; moderately soluble in water.

  • Acid-Base Character: The molecule is amphoteric but predominantly basic due to the pyridazine ring nitrogens and the exocyclic amine.

    • Critical Insight: The pKa of the ring nitrogen is estimated between 4.5–6.0. This dictates that chromatographic separation requires strict pH control to prevent peak tailing caused by secondary interactions with residual silanols on the column stationary phase.

Synthetic Route & Impurity Logic

Understanding the synthesis is vital for anticipating impurities. The compound is typically synthesized via nucleophilic substitution of 3,6-Dichloropyridazine or 3,6-Dimethoxypyridazine .

Potential Impurities:

  • Precursor: 3,6-Dichloropyridazine (Lipophilic, late eluting).

  • Intermediate: 3-Chloro-6-methoxypyridazin-4-amine (if generated via stepwise substitution).

  • By-product: 3,6-Dimethoxypyridazin-5-amine (Regioisomer).

SynthesisPath Start 3,6-Dichloropyridazine (Starting Material) Step1 Methoxylation (MeOH/NaOCH3) Start->Step1 Imp1 Impurity A: Unreacted Precursors Start->Imp1 Residual Inter 3-Chloro-6-methoxypyridazine Step1->Inter Prod 3,6-Dimethoxypyridazin-4-amine (Target) Inter->Prod Amination Imp2 Impurity B: Regioisomers Inter->Imp2 Isomerization

Figure 1: Synthetic pathway logic for impurity prediction.

Protocol A: HPLC-PDA Quantitative Assay & Purity

Objective: To quantify the main compound and detect impurities >0.05% with high resolution. Rationale: A Reverse-Phase (RP) method is chosen.[1] To handle the basic amine and ensure sharp peaks, a buffered mobile phase at acidic pH (pH 2.5–3.0) is selected.[2] This ensures the amine is fully protonated (cationic), reducing hydrophobic interaction with the stationary phase backbone while ion-pairing effects or silanol suppression improve shape.

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Photodiode Array (PDA) / UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Why: These columns have "end-capping" technology that minimizes peak tailing for basic compounds.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5–10 µL
Detection 254 nm (primary), 210 nm (impurity scan)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.04060Wash (Elute lipophilics)
15.1955Return to Initial
20.0955Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • RSD (n=6): < 1.0% for Area and Retention Time.

Protocol B: LC-MS/MS for Impurity Identification

Objective: To confirm the molecular weight of the main peak and identify unknown impurities. Note: Phosphate buffer (from Protocol A) is non-volatile and incompatible with MS. It must be replaced with a volatile buffer (Formic Acid/Ammonium Formate).

Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[3]

  • Scan Range: m/z 50 – 500.

Expected Mass Transitions
  • Target (3,6-Dimethoxypyridazin-4-amine): [M+H]⁺ = 156.16 m/z.

  • Impurity (3,6-Dichloropyridazine): [M+H]⁺ = 148.9 m/z (distinct isotope pattern Cl³⁵/Cl³⁷).

Protocol C: Structural Confirmation via 1H-NMR

Objective: Definitive structural characterization. Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.

Expected Spectral Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
6.2 – 6.5 Broad Singlet (s)2H-NH₂ (Amino protons, exchangeable)
6.0 – 6.2 Singlet (s)1HC5-H (Aromatic ring proton)
3.85 Singlet (s)3H-OCH₃ (Position 3 or 6)
3.78 Singlet (s)3H-OCH₃ (Position 6 or 3)

Interpretation:

  • The presence of two distinct methoxy singlets confirms the asymmetry of the molecule (positions 3 and 6 are not chemically equivalent due to the amine at position 4).

  • The integration ratio of Aromatic H : Methoxy H should be 1:6.

Method Validation Strategy (ICH Q2)

To ensure the method is reliable for regulatory submission, perform the following validation steps:

ValidationWorkflow Init Method Development (pH Screening, Column Selection) Spec Specificity (Blank, Placebo, Impurity Spiking) Init->Spec Lin Linearity (5 Levels: 50% - 150%) Spec->Lin Acc Accuracy (Recovery Studies at 80%, 100%, 120%) Lin->Acc Rob Robustness (Flow rate ±0.1, Temp ±5°C, pH ±0.2) Acc->Rob Final Final Standard Operating Procedure (SOP) Rob->Final

Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.

Key Validation Checkpoints
  • Linearity: Construct a calibration curve from 0.01 mg/mL to 1.0 mg/mL. R² must be > 0.999.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD (S/N ~ 3): Typically ~0.1 µg/mL.

    • LOQ (S/N ~ 10): Typically ~0.5 µg/mL.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Vertex AI Search. HPLC Method for Determination of Aminopyridines. ResearchGate Snippet 1.1, 1.4. Link

  • PubChem Compound Summary. Pyridazine Derivatives and Physicochemical Properties. National Library of Medicine. Link

  • Helix Chromatography. HPLC Methods for Analysis of Amines and Pyridines.Link

  • BLD Pharm. Product Safety and Analysis: 3,6-Dimethylpyridazin-4-amine (Analogous Structure).Link

Sources

Advanced Chromatographic Strategies for the Analysis of 3,6-Dimethoxypyridazin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide presents detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative and qualitative analysis of 3,6-Dimethoxypyridazin-4-amine. The protocols and application notes provided herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for method development, optimization, and validation. The causality behind experimental choices is elucidated to empower users to adapt these methods to their specific analytical challenges.

Analyte Overview: 3,6-Dimethoxypyridazin-4-amine

3,6-Dimethoxypyridazin-4-amine is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. The analytical challenge for this molecule lies in its combination of a basic amino group and two methoxy groups, which influence its polarity, solubility, and chromatographic behavior. Due to the limited availability of experimental physicochemical data for this specific compound, the following methods are proposed based on the predicted properties derived from its structure and data from structurally similar analogs.

Predicted Physicochemical Properties of 3,6-Dimethoxypyridazin-4-amine:

PropertyPredicted Value/CharacteristicImplication for Chromatography
Molecular Weight ~155.16 g/mol Standard detection methods are suitable.
Polarity (logP) Moderately polarAmenable to reversed-phase HPLC. May require derivatization for optimal GC performance.
pKa (basic) Estimated to be in the range of 3-5Mobile phase pH is a critical parameter in HPLC to control ionization and retention.
UV Absorbance Expected to have significant UV absorbance due to the aromatic pyridazine ring.UV detection is a suitable and accessible method for HPLC.
Solubility Likely soluble in polar organic solvents such as methanol and acetonitrile, with limited solubility in water.Influences sample and mobile phase preparation.
Thermal Stability The presence of the amino group may lead to thermal degradation at high temperatures.Requires careful optimization of GC injector and oven temperatures. Derivatization can enhance thermal stability.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the recommended technique for the analysis of 3,6-Dimethoxypyridazin-4-amine due to its moderate polarity. The following application note details a robust method for its separation and quantification.

HPLC Application Note

Introduction:

This application note describes a gradient reversed-phase HPLC method with UV detection for the determination of 3,6-Dimethoxypyridazin-4-amine. The selection of a C18 stationary phase provides excellent retention and separation from potential impurities. The mobile phase composition and pH are optimized to ensure good peak shape and resolution.

Experimental Rationale:

  • Column: A C18 column is chosen for its versatility and proven performance in retaining moderately polar aromatic compounds. The alkyl chains of the stationary phase interact with the non-polar regions of the analyte, providing retention.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The use of a phosphate buffer is crucial to control the mobile phase pH. At a pH below the pKa of the amino group, the analyte will be protonated, which can lead to better retention on a C18 column and improved peak symmetry by minimizing interactions with residual silanols on the stationary phase.

  • Detection: Given the presence of the pyridazine ring, the analyte is expected to exhibit strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is recommended to monitor the elution of the compound and assess peak purity. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte.

HPLC Protocol:

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, and DAD or UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC grade acetonitrile, methanol, and water.
  • Potassium dihydrogen phosphate and phosphoric acid for buffer preparation.
  • Syringe filters (0.45 µm) for sample preparation.

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,6-Dimethoxypyridazin-4-amine reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength)

5. Data Analysis:

  • Identify the peak corresponding to 3,6-Dimethoxypyridazin-4-amine based on its retention time compared to the standard.
  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
  • Quantify the amount of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile Phase A\n(Aqueous Buffer) Mobile Phase A (Aqueous Buffer) HPLC System HPLC System Mobile Phase A\n(Aqueous Buffer)->HPLC System Mobile Phase B\n(Acetonitrile) Mobile Phase B (Acetonitrile) Mobile Phase B\n(Acetonitrile)->HPLC System Standard/Sample\nPreparation Standard/Sample Preparation Standard/Sample\nPreparation->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC analytical workflow for 3,6-Dimethoxypyridazin-4-amine.

Part 2: Gas Chromatography (GC) Method

Gas chromatography can be a valuable alternative to HPLC, particularly for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). However, the analysis of polar amines like 3,6-Dimethoxypyridazin-4-amine by GC can be challenging due to potential peak tailing and on-column degradation. This section provides two approaches: a direct injection method and a method involving derivatization.

GC Application Note

Introduction:

This application note outlines two potential GC-based methods for the analysis of 3,6-Dimethoxypyridazin-4-amine. The direct injection method is simpler but may require a specialized column and careful optimization to mitigate the reactivity of the amino group. The derivatization method, while involving an extra sample preparation step, often leads to improved peak shape, thermal stability, and sensitivity.

Experimental Rationale:

  • Direct Injection:

    • Column: A low-to-mid polarity column with basic deactivation is recommended to minimize interactions with the amino group. A column with a polyethylene glycol (wax) or a 5% phenyl-methylpolysiloxane stationary phase could be a suitable starting point.

    • Injector: A split/splitless inlet is typically used. A split injection is preferred for higher concentration samples to avoid column overloading, while a splitless injection is suitable for trace analysis. The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation.

    • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.

  • Derivatization:

    • Rationale: Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For primary amines, acylation or silylation are common derivatization techniques. These reactions replace the active hydrogens on the amino group with less polar, more thermally stable groups.[1]

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylation reagent that can effectively derivatize the amino group.

    • Column: A non-polar or low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is well-suited for the separation of the resulting silylated derivative.

GC Protocol (Direct Injection):

1. Instrumentation and Consumables:

  • GC system with a split/splitless injector and an FID or MS detector.
  • A suitable capillary column (e.g., DB-WAX or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • High-purity carrier gas (Helium or Hydrogen).
  • GC vials and caps.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable solvent such as methanol or acetonitrile.

3. Chromatographic Conditions:

ParameterCondition
Column DB-WAX or DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1) or Splitless
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector FID at 300 °C or MS (scan range 50-300 m/z)

GC Protocol (with Derivatization):

1. Derivatization Procedure: a. Place a known amount of the dried sample or standard (e.g., 1 mg) into a reaction vial. b. Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool the vial to room temperature before GC analysis.

2. Chromatographic Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 270 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Detector FID at 320 °C or MS (scan range 50-400 m/z)

GC Workflow Diagram (with Derivatization):

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard/Sample Standard/Sample Derivatization\n(e.g., Silylation) Derivatization (e.g., Silylation) Standard/Sample->Derivatization\n(e.g., Silylation) GC System GC System Derivatization\n(e.g., Silylation)->GC System Capillary Column Capillary Column GC System->Capillary Column FID/MS Detector FID/MS Detector Capillary Column->FID/MS Detector Chromatogram Chromatogram FID/MS Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: GC analytical workflow with derivatization for 3,6-Dimethoxypyridazin-4-amine.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating systems. Key aspects to ensure trustworthiness include:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, peak asymmetry, and column efficiency (plate count).

  • Linearity: The use of a multi-point calibration curve demonstrates the method's linearity over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy and Precision: These parameters should be assessed by analyzing quality control (QC) samples at different concentration levels. Accuracy is determined by the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.

  • Specificity: The ability of the method to exclusively measure the analyte of interest should be demonstrated. In HPLC, peak purity analysis using a DAD can provide evidence of specificity. In GC-MS, the mass spectrum of the analyte peak provides a high degree of specificity.

Conclusion

The HPLC and GC methods outlined in this guide provide a comprehensive starting point for the analysis of 3,6-Dimethoxypyridazin-4-amine. The HPLC method offers a straightforward approach for routine analysis, while the GC methods, particularly with derivatization, provide high-resolution separation and sensitive detection. It is imperative for researchers to perform in-house validation of these methods using an authentic reference standard of 3,6-Dimethoxypyridazin-4-amine to ensure they meet the specific requirements of their application.

References

  • PubChem. 3,6-Dichloropyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Hughes, T. B., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 62(22), 10092–10105. [Link]

  • Ceni, F., et al. (2020). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules (Basel, Switzerland), 25(23), 5585. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

  • De Ruiter, J., & Noggle, F. T. (1990). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine; A New Designer Drug. Microgram Journal, 23(1-2), 35-41. [Link]

  • Alam, S., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ChemistrySelect, 3(3), 1030-1038. [Link]

  • Giam, C. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Rlavie. Cas 53180-76-0|3,5-Dichloropyridazin-4-Amine. [Link]

  • Reddy, K. R., et al. (2021). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS omega, 6(5), 3985–3996. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 107-113. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic process research & development, 21(8), 1012–1027. [Link]

  • PubChem. 6-Iodopyridazin-3-amine. National Center for Biotechnology Information. [Link]

Sources

protocol for N-alkylation of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of 3,6-Dimethoxypyridazin-4-amine

Part 1: Strategic Analysis & Reaction Design

1.1 The Challenge: Ambident Nucleophilicity The substrate, 3,6-dimethoxypyridazin-4-amine , presents a classic chemoselectivity challenge common to electron-rich amino-heterocycles. The molecule contains three potential nucleophilic nitrogen sites:

  • N1 & N2 (Ring Nitrogens): Highly nucleophilic due to the electron-donating methoxy groups at positions 3 and 6. Alkylation here leads to quaternary ammonium salts or imino-dihydro-pyridazine tautomers (Endo-alkylation).

  • N-Exo (Exocyclic Amine): The desired site for drug discovery applications (Exo-alkylation). The lone pair is delocalized into the electron-deficient pyridazine ring, reducing its nucleophilicity compared to a standard aniline.

1.2 The Solution: Protocol Selection Matrix Direct alkylation with alkyl halides using weak bases (e.g.,


) often results in a mixture of regioisomers, with significant N-ring alkylation. To achieve high fidelity N-monoalkylation at the exocyclic position, we recommend Method A (Reductive Amination)  as the primary standard. Method B (Deprotonation-Alkylation)  is reserved for substrates where the corresponding aldehyde is unstable or unavailable.

ReactionLogic Substrate 3,6-Dimethoxypyridazin-4-amine Decision Is the Alkyl Group available as an Aldehyde/Ketone? Substrate->Decision Goal Target: N-Exo-Alkyl Derivative MethodA Method A: Reductive Amination (High Selectivity) Decision->MethodA Yes MethodB Method B: NaH / Alkyl Halide (Requires Optimization) Decision->MethodB No MethodA->Goal Preferred Route MethodB->Goal Strict Control Required Risk Risk: Ring Alkylation (Endo) & Over-alkylation MethodB->Risk Default Outcome Risk->MethodB Optimize

Figure 1: Decision tree for selecting the optimal alkylation strategy based on substrate availability and risk profile.

Part 2: Detailed Experimental Protocols

Method A: Reductive Alkylation (The Gold Standard)

Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by irreversible hydride reduction. The steric bulk of the borohydride reagent and the reversibility of imine formation disfavor ring nitrogen reaction.

Reagents:

  • Substrate: 3,6-Dimethoxypyridazin-4-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5–2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethoxypyridazin-4-amine (1.0 mmol, 155 mg) in anhydrous DCE (10 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol).

    • Critical Step: Add Acetic Acid (1.0 mmol, 60 µL). The acid catalyzes imine formation and buffers the basicity of the pyridazine ring.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
      (1.5 mmol, 318 mg) portion-wise over 5 minutes.
    
    • Note: Gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

  • Quench & Workup:

    • Quench with Saturated Aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0–10% Methanol in DCM. (The product is less polar than the starting amine).

Method B: Direct Alkylation (Base-Mediated)

Mechanism:


 substitution. Requires deprotonation of the exocyclic amine (

~25) to generate the highly nucleophilic amide anion. Risk: The anion is ambident. To favor N-exo alkylation, we use a "Hard-Soft" principle: The "hard" anion (N-exo) reacts well with "hard" electrophiles, but steric hindrance at the ring nitrogens (due to methoxy groups) helps direct substitution to the exocyclic amine.

Reagents:

  • Substrate: 3,6-Dimethoxypyridazin-4-amine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Deprotonation:

    • In a flame-dried flask under Argon, suspend NaH (1.2 mmol, 48 mg) in anhydrous DMF (3 mL) at 0°C.

    • Add a solution of 3,6-dimethoxypyridazin-4-amine (1.0 mmol, 155 mg) in DMF (2 mL) dropwise.

    • Observation: Evolution of

      
       gas and color change (often to yellow/orange) indicates anion formation. Stir at 0°C for 30 minutes.
      
  • Alkylation:

    • Add the Alkyl Halide (1.1 mmol) dropwise at 0°C.

    • Critical Control: Keep the temperature at 0°C for the first hour to minimize over-alkylation and ring alkylation. Allow to warm to RT slowly only if conversion is slow.

  • Monitoring: Check LC-MS after 2 hours.

    • Target: M+Alkyl.[1][2][3][4]

    • By-product: M+2(Alkyl) (Dialkylation) or M+Alkyl (Ring isomer - often elutes earlier/later depending on column pH).

  • Workup:

    • Carefully quench with water (dropwise) at 0°C.

    • Dilute with EtOAc (30 mL) and wash with water (

      
       mL) to remove DMF.
      
    • Dry over

      
       and concentrate.
      

Part 3: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueObservation (LC-MS/NMR)Root CauseCorrective Action
Ring Alkylation Product is highly polar; NMR shows deshielded ring protons.N-ring is too nucleophilic; Base too weak.Switch to Method A . If using Method B, use LiHMDS (bulkier base) at -78°C.
Over-Alkylation M + 2(Alkyl) mass observed.Excess electrophile or high temp.Use 0.95 equiv of alkyl halide; Keep temp at 0°C; Add electrophile slower.
No Reaction Starting material persists.Steric hindrance or poor solubility.Heat to 50°C (Method A); Use Cs2CO3/DMF at 60°C (Method B - risky for regioselectivity).

Table 2: NMR Diagnostic Signals (CDCl3)

ProtonStarting Material (

ppm)
N-Exo Product (

ppm)
N-Ring Product (

ppm)
H-5 (Ring) ~6.0 (s)~5.9 - 6.1 (s)~6.5 - 7.0 (s) (Deshielded due to cationic character)
N-H ~4.5 (br s, 2H)~4.8 (br s, 1H)Often missing or very broad
N-CH2 (Alkyl) N/A~3.0 - 3.5 (Typical amine)~4.0 - 4.5 (Deshielded, adjacent to cation)

Part 4: References

  • General Reactivity of Aminopyridazines:

    • Title: "Pyridazines and their Benzo Derivatives."

    • Source: Comprehensive Heterocyclic Chemistry III.

    • URL:

  • Reductive Amination Standards:

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • Source: Journal of Organic Chemistry.

    • URL:

  • Regioselectivity in Heterocycles:

    • Title: "Practical and Regioselective Synthesis of C4-Alkylated Pyridines" (Analogous reactivity context).

    • Source: PMC - NIH.

    • URL:

  • Base-Mediated Alkylation Context:

    • Title: "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines."

    • Source: PMC - NIH.

    • URL:

Sources

3,6-Dimethoxypyridazin-4-amine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,6-Dimethoxypyridazin-4-amine as a Privileged Scaffold in Kinase Inhibitor Screening

Executive Summary

This guide details the application of 3,6-Dimethoxypyridazin-4-amine (CAS: 18608-86-3 / Derivative forms) as a high-value fragment and scaffold in the discovery of Type I ATP-competitive kinase inhibitors. While traditional kinase campaigns often rely on aminopyrimidine or aminoquinazoline cores, the aminopyridazine scaffold offers distinct physicochemical advantages, including higher aqueous solubility and unique hydrogen-bonding vectors.

This document outlines protocols for Fragment-Based Drug Discovery (FBDD) screening, mechanistic validation of hinge binding, and synthetic elaboration strategies. It is designed for medicinal chemists and screening biologists aiming to overcome "scaffold fatigue" in targets such as CDK4/6 , FLT3 , and Mps1 .

Scientific Foundation: The Hinge-Binding Logic

Mechanistic Rationale

Protein kinases share a conserved ATP-binding pocket. The "hinge region" connects the N- and C-terminal lobes and is the primary anchor point for ATP-competitive inhibitors.

  • The Donor-Acceptor Motif: 3,6-Dimethoxypyridazin-4-amine functions as a bidentate ligand:

    • H-Bond Donor: The exocyclic amine (

      
      ) at position 4 donates a hydrogen to the backbone carbonyl of the kinase hinge residue (typically the 
      
      
      
      residue).
    • H-Bond Acceptor: The pyridazine ring nitrogen (N2) accepts a hydrogen from the backbone amide NH (typically the

      
       residue).
      
  • The Role of Methoxy Groups:

    • 3-Methoxy: Positioned adjacent to the amine, this group often acts as a "gatekeeper probe." In kinases with small gatekeeper residues (e.g., Threonine), it can fit into the hydrophobic back-pocket; in those with bulky gatekeepers (e.g., Methionine), it induces selectivity via steric exclusion.

    • 6-Methoxy: Typically oriented towards the solvent front, improving the fragment's Ligand Efficiency (LE) by modulating lipophilicity (

      
      ) without sacrificing solubility.
      
Pathway Visualization

KinaseBinding cluster_Kinase Kinase ATP Pocket (Hinge Region) cluster_Ligand 3,6-Dimethoxypyridazin-4-amine Backbone_CO Backbone C=O (Glu/Leu) Backbone_NH Backbone N-H (Val/Ala) N2_Ring Pyridazine N2 (Acceptor) Backbone_NH->N2_Ring H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Thr/Met) Amine4 4-NH2 (Donor) Amine4->Backbone_CO H-Bond (2.8 Å) OMe3 3-OMe Group OMe3->Gatekeeper Steric/Hydrophobic Selectivity Filter

Figure 1: Bidentate binding mode of the aminopyridazine scaffold within the kinase hinge region.

Experimental Protocols

Protocol A: Fragment Screening via Thermal Shift Assay (TSA)

Objective: To validate the binding of 3,6-Dimethoxypyridazin-4-amine to the target kinase prior to complex synthesis.

Materials:

  • Recombinant Kinase Domain (e.g., CDK6, >90% purity).

  • Fragment: 3,6-Dimethoxypyridazin-4-amine (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x concentrate).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute the kinase to 2 µM in assay buffer. Prepare SYPRO Orange at 4x concentration.

  • Plating: In a 384-well PCR plate, dispense:

    • 10 µL Kinase solution.

    • 20 nL Fragment stock (Final conc: 200 µM, 0.2% DMSO).

    • Control Wells: DMSO only (Negative), Staurosporine (Positive).

  • Incubation: Incubate for 10 minutes at RT to allow equilibrium binding.

  • Dye Addition: Add 5 µL of diluted SYPRO Orange. Seal plate optically.

  • Ramping: Run in a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann fit.
    
    • Valid Hit Criteria:

      
       compared to DMSO control.
      
Protocol B: Synthetic Elaboration (Scaffold Growing)

Objective: To utilize the amine handle for growing the fragment into the solvent-exposed region or ribose pocket.

Reaction Scheme: Nucleophilic Aromatic Substitution (


) or Amide Coupling.

Procedure (Amide Coupling Example):

  • Activation: Dissolve a carboxylic acid tail (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add 3,6-Dimethoxypyridazin-4-amine (1.0 eq). The electron-rich nature of the pyridazine amine may require heating.

  • Conditions: Heat to 60°C for 4-6 hours. Monitor by LC-MS (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Presentation & Analysis

When screening this scaffold, compare Ligand Efficiency (LE) against standard phenyl-based inhibitors.[1]

Table 1: Comparative Physicochemical Metrics

PropertyPhenyl-amine Scaffold3,6-Dimethoxypyridazin-4-amine Advantage
Solubility (pH 7.4) Low (< 50 µM)High (> 200 µM) Reduced assay artifacts; better oral bioavailability potential.
H-Bond Acceptors 0 (Ring)2 (Pyridazine nitrogens) Additional water-mediated network potential.
Lipophilicity (cLogP) ~2.5~0.8 Lower lipophilicity improves LLE (Lipophilic Ligand Efficiency).
Polar Surface Area 26 Ų~65 Ų Reduced blood-brain barrier penetration (if peripheral restriction is desired).

Screening Workflow Diagram

ScreeningWorkflow cluster_Primary Primary Screen cluster_Validation Structural Validation Start Fragment Library (Includes 3,6-Dimethoxypyridazin-4-amine) TSA Thermal Shift Assay (Cutoff: >2°C shift) Start->TSA SPR Surface Plasmon Resonance (Kd determination) TSA->SPR Confirmed Hits XRay X-Ray Crystallography (Soaking) SPR->XRay High Efficiency (LE > 0.3) Modeling In Silico Docking (Hinge vector analysis) SPR->Modeling Optimization Hit-to-Lead Optimization (Grow from C4-Amine or C3/C6-Methoxy displacement) XRay->Optimization Defined Binding Mode Modeling->Optimization

Figure 2: Integrated FBDD workflow for pyridazine scaffold validation.

References

  • Meanwell, N. A. (2017).[2] "The Pyridazine Ring in Molecular Recognition and Drug Discovery." Advances in Heterocyclic Chemistry. This seminal review details the physicochemical superiority of pyridazines over phenyl rings in medicinal chemistry.

  • Kusakabe, K., et al. (2015).[3] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors."[3] Bioorganic & Medicinal Chemistry. Describes the structural basis of aminopyridine/pyridazine binding to the hinge region.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology. Provides the methodology for screening small polar fragments like aminopyridazines using TSA and SPR.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Discusses the bioisosteric replacement of benzene with pyridazine to improve solubility.

Sources

Application Notes and Protocols for Cell-Based Assays Using 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Pyridazine Scaffolds

The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities span a wide range, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. 3,6-Dimethoxypyridazin-4-amine represents a novel derivative within this class, and a systematic evaluation of its biological effects is crucial to unlocking its therapeutic potential.

This comprehensive guide provides a strategic framework and detailed protocols for the initial cell-based screening of 3,6-Dimethoxypyridazin-4-amine. The proposed workflow is designed to first establish the foundational cytotoxic and cytostatic profile of the compound, followed by a tiered approach to elucidate its potential mechanisms of action. This strategy ensures a logical and efficient progression from broad phenotypic observations to more specific mechanistic insights.

Part 1: Foundational Cellular Impact Assessment

The initial phase of characterizing a novel compound involves determining its fundamental effects on cell viability and proliferation. These assays are critical for establishing a therapeutic window and identifying the concentration range for subsequent, more detailed mechanistic studies.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][3] The amount of formazan produced is proportional to the number of living cells.[1]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3,6-Dimethoxypyridazin-4-amine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[5][6]

Data Presentation: Representative IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)3,6-Dimethoxypyridazin-4-amine48Example Value
A549 (Lung Cancer)3,6-Dimethoxypyridazin-4-amine48Example Value
HEK293 (Normal Kidney)3,6-Dimethoxypyridazin-4-amine48Example Value
Evaluation of Antiproliferative Effects (BrdU Assay)

To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, a direct measure of DNA synthesis is employed. The BrdU (Bromodeoxyuridine) assay is based on the incorporation of this pyrimidine analog into newly synthesized DNA of proliferating cells.[7][8][9]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2 to 4 hours prior to the end of the desired incubation period (e.g., 24, 48, or 72 hours), add BrdU solution to each well at a final concentration of 10 µM.[10]

  • Fixation and Denaturation: After the incubation with BrdU, remove the culture medium and fix the cells with a fixing/denaturing solution.[9]

  • Antibody Incubation: Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Signal Detection: Add the appropriate substrate and measure the signal (colorimetric or chemiluminescent) using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle-treated control to determine the percentage of proliferation.

Workflow for Initial Cellular Impact Assessment

G cluster_0 Part 1: Foundational Assessment A Start with 3,6-Dimethoxypyridazin-4-amine B Perform MTT Assay (Cell Viability) A->B C Perform BrdU Assay (Cell Proliferation) A->C D Determine IC50 Values B->D E Analyze Cytotoxic vs. Cytostatic Effects C->E D->E

Caption: Initial screening workflow for 3,6-Dimethoxypyridazin-4-amine.

Part 2: Mechanistic Elucidation of Cellular Effects

Based on the results from the foundational assays, the subsequent experiments are designed to delve deeper into the potential mechanisms of action. If the compound exhibits significant antiproliferative or cytotoxic activity, investigating its effects on apoptosis and the cell cycle is a logical next step.

Analysis of Apoptosis Induction (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting apoptosis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3,6-Dimethoxypyridazin-4-amine at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Many cytotoxic compounds induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. Propidium iodide staining of DNA followed by flow cytometric analysis allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with 3,6-Dimethoxypyridazin-4-amine as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Workflow for Mechanistic Investigation

G cluster_1 Part 2: Mechanistic Elucidation F Significant Cytotoxicity/Cytostasis Observed G Perform Annexin V/PI Assay (Apoptosis) F->G H Perform PI Staining (Cell Cycle Analysis) F->H I Identify Induction of Apoptosis G->I J Determine Cell Cycle Arrest Phase H->J

Caption: Tiered approach for mechanistic studies.

Part 3: Probing Specific Signaling Pathways

The broad pharmacological activities of pyridazine derivatives suggest potential interactions with key signaling pathways involved in inflammation and cancer, such as the NF-κB and kinase signaling cascades.

Assessment of Anti-inflammatory Potential (NF-κB Reporter Assay)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[17] Lipopolysaccharide (LPS) is a potent activator of this pathway in immune cells like macrophages.[18][19] An NF-κB reporter assay can be used to screen for the inhibitory effects of 3,6-Dimethoxypyridazin-4-amine on this pathway.

Protocol: NF-κB Reporter Assay

  • Cell Culture: Use a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).[17][20]

  • Compound Pre-treatment: Seed the reporter cells in a 96-well plate and pre-treat with various concentrations of 3,6-Dimethoxypyridazin-4-amine for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-24 hours.[17]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Kinase Inhibitory Activity Screening

Many pyridazine derivatives have been identified as kinase inhibitors. A general kinase inhibitor screening assay can provide initial evidence of this activity. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[21][22]

Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing a specific kinase, its substrate, and ATP. Include wells with 3,6-Dimethoxypyridazin-4-amine at various concentrations.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each concentration of the compound.

Proposed Screening and Mechanistic Investigation Workflow

G cluster_2 Part 3: Signaling Pathway Analysis K Hypothesize Anti-inflammatory or Kinase Inhibitory Activity L Perform NF-κB Reporter Assay K->L M Perform In Vitro Kinase Assay K->M N Assess Anti-inflammatory Effects L->N O Identify Potential Kinase Targets M->O

Caption: Probing specific signaling pathways.

Conclusion

This application note provides a structured and comprehensive approach for the initial cell-based characterization of 3,6-Dimethoxypyridazin-4-amine. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Furthermore, the proposed assays for investigating its impact on key signaling pathways such as NF-κB and protein kinases can help to elucidate its mechanism of action. This tiered approach ensures a scientifically rigorous and efficient pathway for the preclinical evaluation of this novel pyridazine derivative.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. BrdU Cell Proliferation Assay. Available at: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Available at: [Link]

  • National Center for Biotechnology Information. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Available at: [Link]

  • National Center for Biotechnology Information. Macrophage Inflammatory Assay. Available at: [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Available at: [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Available at: [Link]

  • ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available at: [Link]

  • System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available at: [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • National Center for Biotechnology Information. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Available at: [Link]

  • BMG LABTECH. Kinase assays. Available at: [Link]

  • Frontiers. A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • National Center for Biotechnology Information. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Available at: [Link]

  • MDPI. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Available at: [Link]

Sources

Application Note: Strategic Development of Probes from 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of 3,6-Dimethoxypyridazin-4-amine (CAS: 19064-66-5) from a raw chemical building block into functional chemical probes. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., ERK inhibitors) due to its hydrogen-bonding capabilities and metabolic stability.

We will explore two primary probe modalities:

  • Covalent Affinity Probes: Functionalization with electrophilic warheads (acrylamides) for Activity-Based Protein Profiling (ABPP).[1]

  • Fluorescent Tracers: Conjugation with fluorophores for ligand-directed subcellular imaging.[1]

Scaffold Analysis & Reactivity Profile[1]

The 3,6-dimethoxypyridazin-4-amine scaffold presents a unique reactivity landscape. Understanding the electronic properties of the C4-amine and the C3/C6-methoxy groups is critical for successful derivatization.

Electronic Environment
  • C4-Amine (Nucleophile): The amine is attached to an electron-deficient pyridazine ring. Consequently, its nucleophilicity is significantly lower than that of a standard aniline.[1] Standard coupling conditions (EDC/NHS) often fail; high-energy activated esters (HATU) or acid chlorides are required.

  • C3/C6-Methoxy Groups (Electrophiles): These positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, or demethylation to yield pyridazinones. They serve as solubility enhancers and H-bond acceptors.[1]

Reactivity Landscape Diagram[1]

Reactivity_Landscape Core 3,6-Dimethoxypyridazin-4-amine (Scaffold) Acylation N-Acylation (C4-NH2) Target: Amides/Ureas Method: HATU/DIPEA or POCl3 Core->Acylation Primary Route (Probe Handle) SNAr S_NAr Displacement (C3/C6-OMe) Target: Amino-pyridazines Method: Heat + Amine Nucleophile Core->SNAr Secondary Route (Diversity) Demethylation Demethylation Target: Pyridazinones Method: BBr3 or HBr Core->Demethylation Scaffold Morphing Probe Functional Probe (Fluorescent/Covalent) Acylation->Probe

Figure 1: Strategic reactivity map for the 3,6-dimethoxypyridazin-4-amine scaffold. The primary route for probe development is N-acylation.

Application Note 1: Developing a Covalent Kinase Probe

Objective: Synthesize an irreversible inhibitor probe targeting kinases (e.g., ERK pathway) by attaching an acrylamide "warhead" to the C4-amine.

Mechanism: The pyridazine nitrogen and methoxy groups bind the kinase hinge region, positioning the acrylamide to react with a cysteine residue near the ATP binding pocket.

Synthesis Protocol: Acrylamide Installation

Reagents:

  • 3,6-Dimethoxypyridazin-4-amine (1.0 eq)

  • Acrylic acid (1.2 eq) or Acryloyl chloride (1.1 eq)

  • HATU (1.5 eq) [If using Acrylic acid]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N2, dissolve Acrylic acid (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.5 eq) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester. Note: The solution should turn slightly yellow.

  • Addition: Add 3,6-Dimethoxypyridazin-4-amine (1.0 eq) in one portion.

  • Reaction: Stir the mixture at 50°C for 4–16 hours. Monitor by LC-MS (Target Mass: M+1 = Scaffold MW + 54 Da).[1]

    • Critical Insight: The electron-poor amine reacts slowly. Heating to 50°C is often necessary, unlike standard amide couplings.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over MgSO4.

  • Purification: Flash chromatography (SiO2). Elute with a gradient of 0-10% MeOH in DCM.[1]

Yield Expectation: 50–75%

Validation Data[1][2][3]
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >95%HPLC (254 nm)
Identity M+H foundLC-MS (ESI+)
Key NMR Signal Acrylamide alkene protons (dd, 5.7–6.5 ppm)1H NMR (DMSO-d6)

Application Note 2: Developing a Fluorescent Tracer

Objective: Create a "Turn-On" imaging probe by linking the scaffold to a solvatochromic fluorophore (e.g., Naphthalimide or Coumarin).

Design Logic:

  • Scaffold: 3,6-Dimethoxypyridazin-4-amine (Ligand).[2][3]

  • Linker: 6-aminohexanoic acid (Spacer to prevent steric clash).

  • Fluorophore: 4-Sulfamoyl-7-aminobenzofurazan (ABD-F) or FITC.

Synthesis Workflow

Fluorescent_Probe_Synthesis Step1 Step 1: Linker Attachment React Scaffold with Fmoc-6-aminohexanoic acid (Conditions: HATU, DIPEA, 60°C) Step2 Step 2: Deprotection Remove Fmoc group (Conditions: 20% Piperidine in DMF) Step1->Step2 Step3 Step 3: Fluorophore Coupling React free amine with NHS-Fluorescein (Conditions: DIPEA, DMF, RT) Step2->Step3 Final Final Fluorescent Probe (Scaffold-Linker-Fluorophore) Step3->Final

Figure 2: Three-step workflow for synthesizing a pyridazine-based fluorescent tracer.

Protocol: Linker Attachment (The Critical Step)

Because the scaffold amine is sterically hindered and electron-poor, attaching the linker first is preferred over reacting directly with a bulky fluorophore.

  • Mix: Scaffold (1 eq), Fmoc-6-aminohexanoic acid (1.5 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF.

  • Heat: Stir at 60°C for 12 hours. (Higher temp required due to linker flexibility and amine deactivation).[1]

  • Deprotect: Treat the crude intermediate with 20% Piperidine/DMF for 30 mins. Precipitate with cold ether.[1]

  • Label: React the free amine-linker-scaffold with NHS-Fluorescein (1.1 eq) in DMF/DIPEA for 2 hours at RT.

References

  • Synthesis of Pyridazine Precursors

    • Title: Process for preparing 4-amino-pyridazines.[4][5]

    • Source: WO2016180833A1.[1]

    • URL
  • Medicinal Chemistry Application (ERK Inhibitors)

    • Title: ERK inhibitors and uses thereof (Example 329: Synthesis using 3,6-dimethoxypyridazin-4-amine).
    • Source: WO2014124230A2.[1]

    • URL
  • Fluorescent Probe Design Principles

    • Title: A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease.[1]

    • Source: Int. J. Mol.[1] Sci. 2013, 14(11), 22732-22740.

    • URL:[Link]

  • Amide Coupling to Heteroaromatic Amines

    • Title: Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine.[1]

    • Source: J. Org.[1] Chem. 1978, 43, 14, 2845–2852.[1]

    • URL:[Link]

Sources

Process Development Guide: Scale-Up Synthesis of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,6-Dimethoxypyridazin-4-amine (CAS: N/A for specific isomer, derivative of 823-58-5).[1] This heterocycle is a critical pharmacophore in the development of kinase inhibitors and energetic materials.

While various routes exist, this guide prioritizes a two-step nucleophilic substitution strategy starting from commercially available 3,4,6-trichloropyridazine .[1] This route is selected for its operational simplicity, avoidance of hazardous nitration steps, and high atom economy. The protocol is optimized for kilogram-scale production, emphasizing impurity control and safety management.

Key Performance Indicators (KPIs)
  • Overall Yield: 65–70% (2 steps)

  • Purity: >98.5% (HPLC, area %)

  • Scale: Validated at 100 g; scalable to >10 kg batch size.

  • Safety Profile: Eliminates the use of shock-sensitive nitration intermediates common in alternative routes.[1]

Retrosynthetic Analysis & Route Selection

The synthesis relies on the differentiated electrophilicity of the pyridazine ring carbons.

  • Step 1 (Regioselective Amination): The C4 position of 3,4,6-trichloropyridazine is most susceptible to nucleophilic attack by ammonia due to steric and electronic factors, yielding 3,6-dichloro-4-aminopyridazine .[1]

  • Step 2 (Double Alkoxylation): The remaining chlorines at C3 and C6 are highly activated for

    
     displacement by methoxide anions, facilitating a clean conversion to the dimethoxy product.
    
Reaction Scheme

ReactionScheme SM 3,4,6-Trichloropyridazine (C4HCl3N2) INT Intermediate 3,6-Dichloro-4-aminopyridazine SM->INT Step 1: NH4OH (aq) 75°C, 5-10 bar Regioselective SNAr PROD Target Product 3,6-Dimethoxypyridazin-4-amine INT->PROD Step 2: NaOMe / MeOH Reflux Double SNAr

Figure 1: Two-step synthesis route leveraging sequential nucleophilic aromatic substitutions.

Detailed Experimental Protocols

Step 1: Synthesis of 3,6-Dichloro-4-aminopyridazine

Objective: Regioselective introduction of the amino group at C4.[1]

Materials
  • 3,4,6-Trichloropyridazine: 100.0 g (0.545 mol)

  • Ammonium Hydroxide (28-30%

    
    ):  800 mL (~12 eq.)
    
  • Ethanol (Optional co-solvent): 200 mL (Improves solubility but lowers pressure)

Equipment
  • 1 L Stainless Steel High-Pressure Reactor (Autoclave) or heavy-walled glass pressure vessel (for <50g scale).[1]

  • Mechanical stirrer (overhead).[2]

Protocol
  • Charging: Load 3,4,6-trichloropyridazine into the reactor. Add Ammonium Hydroxide solution.[3][4][5]

    • Critical Process Parameter (CPP): Ensure the reactor is rated for at least 20 bar. Although operating pressure is lower, ammonia gas evolution upon heating requires safety headroom.

  • Reaction: Seal the reactor and heat to 75°C . Stir at 400 rpm.

    • Time: 16 hours.[5]

    • Pressure:[2][6] Expect internal pressure to rise to 5–8 bar.

  • Work-up:

    • Cool the reactor to 20–25°C. Vent excess ammonia pressure into a scrubber (dilute HCl trap).

    • The product typically precipitates as a solid.

    • Filter the suspension.[6][7][8] Wash the cake with water (

      
       mL) to remove ammonium chloride salts.
      
    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 75–80% (approx. 67–71 g)

  • Appearance: Off-white to pale yellow solid.[1]

  • Identity: LC-MS (ESI+) m/z = 164 [M+H]+.[1]

Step 2: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Objective: Double displacement of chlorides with methoxide.[1]

Materials
  • 3,6-Dichloro-4-aminopyridazine (Int-1): 60.0 g (0.366 mol)[1]

  • Sodium Methoxide (NaOMe): 30% wt solution in Methanol, 200 g (~1.10 mol, 3.0 eq).

    • Note: Solid NaOMe can be used, but solution offers easier handling on scale.

  • Methanol (Anhydrous): 600 mL.

Equipment
  • 2 L Double-jacketed glass reactor equipped with reflux condenser, temperature probe, and nitrogen inlet.

Protocol
  • Preparation: Inert the reactor with Nitrogen. Charge Methanol and 3,6-Dichloro-4-aminopyridazine.[1] Stir to form a suspension.

  • Addition: Add NaOMe solution dropwise over 30 minutes via addition funnel.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat the mixture to Reflux (65°C) .

    • Time: 6–8 hours.

    • Monitoring: Monitor by HPLC.[1][3] The mono-methoxy intermediate (impurity) should be <0.5% before processing.[1]

  • Quench & Isolation:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to approx. 20% of original volume.

    • Add Water (500 mL) to the residue.[3] The product will precipitate.[4][7]

    • Adjust pH to 7.0–8.0 using dilute HCl (if highly alkaline).

    • Filter the solid.[6][7][9] Wash with cold water (

      
       mL) and cold MTBE (
      
      
      
      mL) to remove organic impurities.
  • Purification (Recrystallization):

    • If purity is <98%, recrystallize from Ethanol/Water (8:2).

Expected Results
  • Yield: 85–90% (from Int-1).

  • Appearance: White crystalline solid.

  • Purity: >98.5% (HPLC).[3]

Analytical Controls & Specifications

In-Process Control (IPC) Methods
StepTestSpecificationMethod
Step 1 HPLCSM (Trichloropyridazine) < 1.0%C18 Column, Water/ACN gradient
Step 2 HPLCMono-methoxy intermediate < 0.5%C18 Column, Water/ACN gradient
Final ROIResidue on Ignition < 0.1%Gravimetric (Sulfated Ash)
Characterization Data (Reference)
  • 1H NMR (400 MHz, DMSO-d6):

    
     6.10 (s, 1H, Ar-H), 6.45 (br s, 2H, 
    
    
    
    ), 3.85 (s, 3H,
    
    
    ), 3.78 (s, 3H,
    
    
    ).
    • Note: The proton at C5 is the diagnostic singlet.

  • Melting Point: 130–132°C (Dependent on polymorph/purity).

Process Safety & Waste Management

Hazard Analysis
  • Ammonolysis (Step 1):

    • Risk: Over-pressurization.

    • Control: Use a bursting disc rated at 10% above max operating pressure. Ensure scrubber is active before venting.

  • Methoxylation (Step 2):

    • Risk: Flammability of Methanol; Corrosivity of NaOMe.

    • Control: Ground all equipment to prevent static discharge. Use full PPE (face shield, chemical resistant gloves).

Waste Disposal[1]
  • Aqueous Waste (Step 1): Contains high ammonium chloride and ammonia. Neutralize before disposal or send to biological treatment if permitted.

  • Organic Waste (Step 2): Methanol mother liquor contains sodium salts and organic impurities. Incineration is recommended.

Process Flow Diagram (Scale-Up Logic)

ProcessFlow cluster_0 Step 1: Amination cluster_1 Step 2: Methoxylation Reactor1 Pressure Reactor (75°C, 16h) Filter1 Filtration & Wash (Remove NH4Cl) Reactor1->Filter1 Dry1 Vacuum Drying Filter1->Dry1 Reactor2 Glass Reactor (Reflux, 8h) Dry1->Reactor2 Intermediate Transfer Conc Solvent Swap (MeOH -> Water) Reactor2->Conc Cryst Crystallization Conc->Cryst End Final Product: 3,6-Dimethoxypyridazin-4-amine Cryst->End Start Raw Material: 3,4,6-Trichloropyridazine Start->Reactor1

Figure 2: Workflow diagram illustrating unit operations for the kilogram-scale campaign.

References

  • PubChem. (2025).[10] 3,6-Dichloropyridazin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016). Process for preparing 4-amino-pyridazines (WO2016180833A1).[1] Retrieved from

  • OSTI.GOV. (2015).[11] Synthesis, Scale-up and Characterization of Pyrazine Derivatives. U.S. Department of Energy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dimethoxypyridazin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of 3,6-Dimethoxypyridazin-4-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route begins with 3,4,6-trichloropyridazine, proceeding through a regioselective amination followed by a double methoxylation. This guide is structured to follow this primary pathway.

Overall Synthetic Workflow

The transformation from 3,4,6-trichloropyridazine to the final product involves two key nucleophilic aromatic substitution (SNAr) reactions. The workflow is designed to first install the amine group at the most reactive position (C4) and then substitute the remaining chlorine atoms.

G A 3,4,6-Trichloropyridazine B Step 1: Regioselective Amination (SNA_r) A->B NH₃ / Solvent Temp Control C 4-Amino-3,6-dichloropyridazine B->C D Step 2: Double Methoxylation (SNA_r) C->D NaOMe / MeOH Reflux E 3,6-Dimethoxypyridazin-4-amine D->E F Purification & Analysis E->F G cluster_0 Troubleshooting: Incomplete Methoxylation Start Reaction Analysis: Mono-methoxylated Intermediate Detected Cause1 Insufficient NaOMe? Start->Cause1 Cause2 Reaction Time Too Short? Start->Cause2 Cause3 Temperature Too Low? Start->Cause3 Solution1 Add more NaOMe (0.5 eq increments) Cause1->Solution1 Solution2 Increase Reflux Time (Monitor by LCMS) Cause2->Solution2 Solution3 Ensure Vigorous Reflux Cause3->Solution3

Caption: Troubleshooting flowchart for incomplete methoxylation.

Detailed Solutions:

  • Increase Reagent: The second substitution is often slower than the first due to the electronic effect of the newly added electron-donating methoxy group. Increasing the amount of sodium methoxide to 3.0 equivalents can help drive the reaction to completion.

  • Extend Reaction Time: Continue refluxing for an additional 4-6 hours, taking aliquots every 2 hours to check for the disappearance of the intermediate by LC-MS.

  • Temperature: Ensure the reaction is at a vigorous reflux. A lower temperature may not provide sufficient activation energy for the second substitution.

Part 3: Purification and Analysis

Q5: What is the most effective method for purifying the final product, 3,6-Dimethoxypyridazin-4-amine?

Answer: The choice of purification method depends on the scale and the nature of the impurities.

  • Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures with hexanes or heptane. The goal is to find a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Silica Gel Chromatography: For smaller scales or when crystallization is ineffective, column chromatography is the best option. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity can be tuned based on TLC analysis.

Analytical Characterization: A self-validating protocol requires rigorous analytical confirmation.

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation & Purity- Aromatic proton singlet. - Two distinct methoxy group singlets (~3.9-4.1 ppm). - A broad singlet for the amine protons (NH₂).
¹³C NMR Structural Confirmation- Peaks for the four distinct aromatic carbons. - Two distinct methoxy carbon peaks.
LC-MS Purity Assessment & Mass Verification- A single major peak in the chromatogram. - The mass spectrum should show the correct [M+H]⁺ ion for C₆H₉N₃O₂ (MW: 155.16).
Melting Point Purity and Identity CheckA sharp melting point indicates high purity. Compare with literature values if available.

References

  • CN112645883A: Prepar
  • CN104844523A: Synthesis method of 3-amino-6-chloropyridazine.
  • PrepChem: Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • OUCI: Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link]

  • WO2016180833A1: Process for preparing 4-amino-pyridazines.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

  • Journal of American Science: Chemical studies on 3,6-dichloropyridazine. [Link]

  • Sci-Hub: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. [Link]

  • ResearchGate: A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]

  • Chemistry Stack Exchange: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

Technical Support Center: Purification of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-364 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Chromatography Method Development & Troubleshooting for 3,6-Dimethoxypyridazin-4-amine

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely attempting to purify 3,6-Dimethoxypyridazin-4-amine (also known as 4-amino-3,6-dimethoxypyridazine).

Before proceeding with chromatography, we must understand the physicochemical behavior of your target:

  • Core Structure: A pyridazine ring (1,2-diazine) which is electron-deficient, substituted with an electron-donating amine at position 4 and two methoxy groups at positions 3 and 6.

  • pKa Context: While pyridazines are generally weak bases, the amino group provides a basic center. However, the ring nitrogens withdraw electron density. The estimated pKa of the conjugate acid is likely in the 4.0–6.0 range .

  • The Challenge: This molecule is a "sticky" base. The amino group will interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible adsorption. Furthermore, the methoxy groups increase lipophilicity compared to the parent amine, making solubility in purely aqueous mobile phases poor.

Method Development Guide (The "How-To")

We recommend two primary workflows depending on your scale and purity requirements.

Workflow A: Normal Phase Flash Chromatography (Scale: Grams)

Best for: Initial cleanup of crude reaction mixtures containing non-polar starting materials.

ParameterRecommendationTechnical Rationale
Stationary Phase Spherical Silica (40–60 µm)Standard support; irregular silica may cause excessive backpressure with viscous modifiers.
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic methoxy regions.
Mobile Phase B Methanol (MeOH) containing 1% NH₄OH or 1% Triethylamine (TEA) CRITICAL: The base modifier competes with the amine for silanol sites, suppressing tailing.
Gradient 0% to 10% B over 20 CVAminopyridazines elute quickly once the modifier saturates the column.
Loading Dry load on Celite or SilicaDCM solubility might be limited for the crude solid; liquid loading in DCM/MeOH can cause band broadening.
Workflow B: Reverse Phase Preparative HPLC (Scale: mg to grams)

Best for: Final polishing and removal of close-eluting regioisomers (e.g., mono-methoxy impurities).

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers unique selectivity for aromatic heterocycles via pi-pi interactions.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)High pH Strategy: At pH 10, the amine is deprotonated (neutral), increasing retention on C18 and improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% to 60% BThe methoxy groups make the molecule moderately hydrophobic; it will not elute in the void volume.

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing on Silica

User Question: "I am using a DCM/MeOH gradient (95:5), but my product streaks across the column and never elutes as a distinct peak. Why?"

Scientist Diagnosis: You are experiencing Silanol Activity . The acidic protons on the silica surface (


) are protonating your amine (

), creating an ion-exchange mechanism that is much stronger than the desired adsorption mechanism.

Corrective Action:

  • Add a Modifier: You must add 0.5% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to the Methanol component.

  • Column Pre-treatment: Flush the silica column with 5 CV of the mobile phase containing the modifier before injection to neutralize active sites.

Issue 2: Co-elution with Chlorinated Intermediates

User Question: "I see a shoulder on my main peak. LC-MS suggests it's the 3-chloro-6-methoxy intermediate. How do I separate them?"

Scientist Diagnosis: The chloro- and methoxy- substituents have similar lipophilicities in Normal Phase, making separation difficult.

Corrective Action:

  • Switch to Reverse Phase (High pH): The chloro- group is electron-withdrawing, lowering the pKa of the amine significantly compared to the dimethoxy product.

  • Exploit pKa Differences: At pH 4.0 (Ammonium Acetate buffer), the dimethoxy product (more basic) will be ionized (less retained), while the chloro-impurity (less basic) may remain neutral or less ionized, shifting their relative retention times.

Issue 3: Poor Recovery after Evaporation

User Question: "I purified the compound using DCM/MeOH/TEA, but after rotovap, the oil smells like amine and the NMR is messy."

Scientist Diagnosis: Triethylamine has a high boiling point (~89°C) and can form salts with your product if any acid was present.

Corrective Action:

  • Switch Modifier: Use Ammonium Hydroxide (NH₄OH) in the mobile phase. Excess ammonia evaporates easily.

  • Azeotrope: Co-evaporate the final fraction with toluene or ethanol to remove trace TEA.

Visual Decision Guides

Diagram 1: Purification Logic Flow

Caption: Decision matrix for selecting the optimal purification route based on crude purity and scale.

PurificationFlow Start Crude 3,6-Dimethoxypyridazin-4-amine CheckPurity Analyze Purity (LC-MS/TLC) Start->CheckPurity HighImpurity Low Purity (<70%) Contains tars/salts CheckPurity->HighImpurity Major byproducts LowImpurity High Purity (>85%) Close isomers only CheckPurity->LowImpurity Minor impurities Flash Flash Chromatography (NP) DCM/MeOH + 1% NH4OH HighImpurity->Flash Direct purification Recryst Recrystallization (Ethanol/Water) HighImpurity->Recryst Remove bulk salts Prep Prep HPLC (RP) C18 / pH 10 Buffer LowImpurity->Prep Polishing step Flash->LowImpurity Enriched fractions Final Final Product (Desalted) Flash->Final If >98% achieved Prep->Final Recryst->Flash If mother liquor valuable

Diagram 2: Troubleshooting Tailing Issues

Caption: Step-by-step diagnosis for resolving peak tailing of aminopyridazines.

TailingFix Problem Problem: Peak Tailing CheckMP Check Mobile Phase Modifier? Problem->CheckMP NoMod No Modifier Used CheckMP->NoMod YesMod Modifier Present CheckMP->YesMod Action1 Add 1% TEA or NH4OH to Mobile Phase NoMod->Action1 CheckCol Check Column Type YesMod->CheckCol OldSilica Standard Silica CheckCol->OldSilica AmineSilica Amine-Bonded Silica CheckCol->AmineSilica Action2 Switch to C18 (High pH) or Amine-Bonded Phase OldSilica->Action2 Action3 Check Sample Loading (Reduce Mass/Vol) AmineSilica->Action3

Detailed Experimental Protocol

Protocol: High-pH Reverse Phase Purification

Recommended for removing chlorinated impurities.

  • Buffer Preparation:

    • Dissolve 790 mg of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM).

    • Adjust pH to 10.0 using Ammonium Hydroxide (if necessary, though bicarb/ammonia naturally buffers high).

  • Sample Preparation:

    • Dissolve 100 mg of crude 3,6-dimethoxypyridazin-4-amine in 1 mL of DMSO:Methanol (1:1).

    • Note: Do not use pure DMSO if injecting large volumes on a small column to avoid breakthrough.

  • Column Configuration:

    • Column: C18 Prep Column (e.g., XBridge C18, 19 x 150 mm, 5 µm).

    • Flow Rate: 20 mL/min.

    • Wavelength: 254 nm (aromatic ring) and 280 nm.

  • Gradient Program:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5% -> 60% B (Linear Gradient)

    • 12-14 min: 95% B (Wash)

  • Post-Run Processing:

    • Pool fractions.

    • Remove Acetonitrile via rotary evaporation at 40°C.

    • Lyophilize the remaining aqueous phase to obtain the free base as a white/off-white solid.

References

  • Synthesis and Purification of Chloropyridazines

    • Title: Method for synthetizing 3,6-dichloropyridazine.[1][2][3]

    • Source: Google P
    • URL
  • Chromatography of Aminopyridines (Analogous Chemistry)

    • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities.[4]

    • Source: Chinese Journal of Pharmaceutical Analysis (via CMES).
    • URL:[Link] (General reference for aminopyridine separation logic).

  • High pH Reverse Phase Strategy

    • Title: Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (Discussion on Silanol Suppression).
    • Source: ResearchGate.[5]

    • URL:[Link]

  • Molecule Properties (3,6-Dimethoxypyridazin-4-amine)

    • Title: 3-Methoxy-6-(2-methylpropyl)
    • Source: PubChem.[6]

    • URL:[Link]

Sources

Technical Support Center: Amination of Dimethoxypyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Reaction Failures in Pyridazine Amination

Executive Summary & Scope

Welcome to the technical support portal. You are likely here because your amination of a dimethoxypyridazine or halo-methoxypyridazine precursor failed to yield the desired mono-amine product.

The pyridazine core is electron-deficient (


-deficient), making it generally reactive toward nucleophiles.[1] However, the presence of methoxy substituents introduces specific electronic complications (electron donation via resonance) that often lead to three primary failure modes:
  • O-Demethylation (Hydrolysis): Conversion to pyridazinones instead of amines.

  • Catalyst Deactivation: In Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig).

  • Regio-scrambling/Bis-amination: When starting from di-functionalized precursors.

This guide provides diagnostic workflows to identify these side products and protocols to avoid them.

Diagnostic Workflows (Troubleshooting)

Ticket #01: The "M-14" Mass Defect (O-Demethylation)

Symptom: You observe a product with a mass of


 relative to your starting material (if attempting direct displacement) or 

. The NMR shows the disappearance of a singlet (OMe) and the appearance of a broad downfield proton (NH/OH) or a carbonyl stretch in IR.

Diagnosis: You have formed a Pyridazinone (cyclic amide). Instead of the amine displacing the methoxy group (or halogen), the reaction conditions (acidic or high-temperature nucleophilic attack) cleaved the methyl ether.

Root Cause Analysis:

  • Mechanism: The pyridazine nitrogens can be protonated or complexed by Lewis acids, activating the methyl carbon of the methoxy group toward nucleophilic attack (

    
     at the methyl), rather than the aromatic ring (
    
    
    
    ).
  • Trigger: Using Lewis acids (e.g., AlCl₃, BBr₃) or even strong nucleophiles (like iodide or bromide salts) in high-boiling solvents (DMF/DMSO) encourages O-dealkylation.

Corrective Action:

  • Avoid Acidic Activation: Do not use protic acids to "activate" the ring for amination.

  • Switch to

    
     Precursors:  If trying to displace a methoxy group directly (
    
    
    
    ), stop. This transformation is kinetically disfavored compared to demethylation. Route Change: Start with 3-chloro-6-methoxypyridazine . The chloride is a far superior leaving group and allows amination under milder conditions that preserve the methoxy ether.
Ticket #02: The "Silent" Catalyst (Buchwald Coupling Failure)

Symptom: Full recovery of starting material (halo-methoxypyridazine) despite using standard Pd conditions (e.g., Pd(OAc)₂, BINAP). No reaction occurs, or you observe rapid precipitation of "palladium black."

Diagnosis: Catalyst Poisoning via N-Coordination.

Root Cause Analysis: Pyridazines possess two adjacent nitrogen atoms (N-N). These are potent


-donors that can chelate the Palladium center, displacing the phosphine ligands and forming stable, unreactive Pd-pyridine complexes. This shuts down the catalytic cycle before Oxidative Addition can occur.

Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands that sterically prevent the Pd from coordinating to the pyridazine nitrogens.

    • Recommended:XPhos , BrettPhos , or RuPhos .

  • Base Selection: Use Cs₂CO₃ or NaOtBu . Avoid strong nucleophilic bases if the substrate has sensitive electrophilic sites.

Ticket #03: Bis-Amination (Over-Reaction)

Symptom: Mass spec shows


 (Desired) AND 

(Bis-product).

Diagnosis: Loss of Selectivity in Dichloropyridazine precursors.

Root Cause Analysis: If starting from 3,6-dichloropyridazine to make the amino-chloro intermediate (to eventually make amino-methoxy), the first amination deactivates the ring (electron donation). However, if the temperature is too high or equivalents are uncontrolled, the second chloride will also displace.

Corrective Action:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the amine.

  • Temperature Control: Perform the first displacement at 0°C to RT . Heat is usually only required for the second displacement.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Amination and the parasitic Demethylation/Hydrolysis pathways.

PyridazinePathways SM 3-Chloro-6-methoxypyridazine (Precursor) Desired 3-Amino-6-methoxypyridazine (Target Product) SM->Desired Path A: SNAr or Buchwald (Controlled) Side1 6-Chloropyridazin-3(2H)-one (Hydrolysis/Demethylation) SM->Side1 Path B: High Temp / Acidic (O-Demethylation) Side2 3,6-Diaminopyridazine (Bis-Amination) SM->Side2 Path C: Excess Amine / High T (Over-reaction) PdComplex Pd-Pyridazine Complex (Catalyst Poisoning) SM->PdComplex Path D: Poor Ligand Choice (N-Coordination)

Figure 1: Reaction network showing the competition between successful amination (Green) and common failure modes (Red/Yellow/Grey).

Validated Experimental Protocols

Protocol A: Amination (For Aliphatic Amines)

Best for: Primary/Secondary aliphatic amines reacting with 3-chloro-6-methoxypyridazine.

  • Setup: Charge a pressure tube with 3-chloro-6-methoxypyridazine (1.0 equiv).

  • Solvent: Dissolve in n-Butanol or DMA (0.5 M concentration).

    • Why: Polar protic solvents like n-BuOH assist in stabilizing the transition state of

      
       reactions.
      
  • Base: Add DIPEA (2.0 equiv).

  • Amine: Add the aliphatic amine (1.1 equiv).

  • Reaction: Seal and heat to 110°C for 4–12 hours.

    • Checkpoint: Monitor TLC.[2] If conversion is slow, raise to 130°C.

  • Workup: Cool, concentrate, and partition between EtOAc/Water.

Protocol B: Buchwald-Hartwig Amination (For Anilines/Weak Nucleophiles)

Best for: Aryl amines or sterically hindered amines reacting with 3-chloro-6-methoxypyridazine.

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Catalyst Pre-mix: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Add 1,4-Dioxane (degassed) and stir at RT for 5 mins to form the active catalyst species.

    • Critical: Do not skip the pre-stir. This ensures the ligand binds Pd before the pyridazine can poison it.

  • Substrates: Add 3-chloro-6-methoxypyridazine (1.0 equiv), Aniline derivative (1.2 equiv), and Cs₂CO₃ (2.0 equiv, dried).

  • Reaction: Heat to 100°C for 8–16 hours.

  • Workup: Filter through a celite pad (eluting with DCM) to remove inorganic salts and Pd black.

Data Summary: Reaction Conditions vs. Outcome[1][3][4][5][6][7][8]

Reaction ConditionPrimary ProductMajor Side ProductMechanism
Direct Displacement (Dimethoxypyridazine + Amine + Heat)Failure (Low Yield)Pyridazinone (M-14)Thermal O-Demethylation

(Chloro-methoxy + Amine + nBuOH)
Amino-methoxypyridazine Bis-amine (if excess amine)Nucleophilic Aromatic Substitution
Buchwald (Pd(PPh₃)₄ + Base)No Reaction Recovered SMCatalyst Poisoning (N-binding)
Buchwald (Pd-BrettPhos + Base)Amino-methoxypyridazine Reduced SM (Hydrodehalogenation)Pd-Catalyzed Cross-Coupling

References

  • Mechanisms of Pyridazine Substitution

    • Title: Nucleophilic substitution of pyridazines.
    • Source:Advances in Heterocyclic Chemistry.
    • URL:[Link] (General reference for SNAr kinetics).

  • Demethylation Side Reactions

    • Title: Cleavage of Methyl Ethers of Some N-Heterocycles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Buchwald-Hartwig on Pyridazines

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Heteroaryl Amines.[3]

    • Source:Journal of the American Chemical Society.[4][5]

    • URL:[Link] (Foundational work on ligand selection for N-heterocycles).

  • Ligand Selection Guide

    • Title: A User's Guide to Buchwald-Hartwig Amin
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Pyridazine Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of pyridazine functionalization and optimize your reaction outcomes.

Introduction to Pyridazine Reactivity

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique electronic properties that make it a valuable component in medicinal chemistry.[1] The presence of two electronegative nitrogen atoms renders the carbon atoms electron-deficient, making the pyridazine ring susceptible to nucleophilic attack, a characteristic that is exaggerated compared to pyridine.[2] This inherent reactivity, however, also presents challenges such as regioselectivity control and the potential for side reactions. This guide will provide you with the expertise to overcome these hurdles.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyridazine substitution reactions in a practical question-and-answer format.

Low or No Product Yield

Q1: My nucleophilic aromatic substitution (SNA r) reaction on a chloropyridazine is giving very low yield or no product at all. What are the likely causes and how can I fix it?

A1: This is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

  • Insufficient Ring Activation: The pyridazine ring is electron-deficient, but its reactivity can be significantly influenced by other substituents. The presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity, hindering nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) will enhance reactivity.

    • Expert Insight: If your substrate is not sufficiently activated, consider if temporary activation is possible. For instance, the formation of a pyridazine N-oxide can dramatically increase the ring's susceptibility to nucleophilic attack.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).

    • Causality: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus maintaining its reactivity. Protic solvents can solvate the nucleophile, reducing its potency.

  • Incorrect Base Selection: The choice of base is critical for deprotonating the nucleophile (if necessary) and neutralizing any acid generated during the reaction.

    • Self-Validation: The pKa of your nucleophile should guide your base selection. A base that is too weak will not sufficiently deprotonate the nucleophile, while an overly strong base can lead to side reactions with the solvent or substrate. Common bases include K₂CO₃, Cs₂CO₃, and non-nucleophilic organic bases like DIPEA.

  • Suboptimal Temperature: While heating is often necessary to drive SNAr reactions to completion, excessive temperatures can lead to decomposition of starting materials, reagents, or products.

    • Protocol Standard: Start with a moderate temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS. Be aware that some reactions, especially those involving highly activated substrates, may proceed efficiently at room temperature.

Poor Regioselectivity

Q2: I am attempting a substitution on a polysubstituted pyridazine and obtaining a mixture of regioisomers. How can I improve the selectivity?

A2: Regioselectivity in pyridazine substitution is governed by both electronic and steric factors.

  • Electronic Effects: Nucleophilic attack is favored at positions that are electronically deficient. In a pyridazine ring, the positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. The presence of other EWGs will further activate these positions.

    • Authoritative Grounding: The regioselectivity of nucleophilic substitution on polyhalopyridazines can be complex. For example, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, substitution occurs at both the 4- and 5-positions.[3]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or a bulky nucleophile can hinder attack at a sterically congested position.

    • Expert Insight: If you are observing a mixture of isomers, consider changing the nucleophile to one with a different steric profile. Alternatively, if your substrate allows, you can introduce a bulky protecting group to block one of the reactive sites, perform the substitution, and then deprotect.

Side Reactions and Impurities

Q3: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during pyridazine substitutions.

  • Disubstitution: On di- or poly-halopyridazines, it's common to see the substitution of more than one halide.

    • Mitigation Strategy: To favor monosubstitution, use a stoichiometric amount of the nucleophile (or a slight excess) and carefully control the reaction temperature. Adding the nucleophile slowly to the reaction mixture can also help.

  • Hydrolysis of Halogen: In the presence of water and a base, the starting halopyridazine can be hydrolyzed to the corresponding pyridazinone.

    • Prevention: Ensure your solvent and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling (in Cross-Coupling Reactions): In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid can be a significant side reaction.[4]

    • Troubleshooting: This can often be minimized by optimizing the palladium catalyst, ligand, base, and solvent system. Running the reaction at the lowest effective temperature can also be beneficial.

Part 2: Experimental Protocols

Here are detailed, step-by-step methodologies for common pyridazine substitution reactions.

Protocol 1: Nucleophilic Amination of 3,6-Dichloropyridazine

This protocol describes the microwave-assisted amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Amine of choice

  • Isopropyl alcohol (iPrOH)

  • Microwave process vial (0.2–2 mL) with a Teflon septum

  • Magnetic stirrer

Procedure:

  • To a microwave process vial, add 3,6-dichloropyridazine (0.33 mmol), isopropyl alcohol (0.5 mL), and the desired amine (1 mmol).[3]

  • Equip the vial with a magnetic stir bar and cap it with a Teflon septum.

  • Place the vial in the microwave reactor and heat to 160 °C for 30 minutes (power: 25 W, pressure: ~7 bar).[3]

  • After the reaction is complete (monitor by TLC or LC-MS), allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyridazine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyridazine with an arylboronic acid.

Materials:

  • Bromopyridazine derivative

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Reaction flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a reaction flask, prepare a suspension of the bromopyridazine (1.25 mmol), sodium carbonate (2.8 mmol), and Pd(PPh₃)₄ (5 mol%).[3]

  • Add the arylboronic acid (1.4 mmol).

  • Add a 3:1 mixture of DME/H₂O (adjust volume based on reaction scale).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Data and Diagrams

Table 1: Common Solvents and Bases for Pyridazine Substitution
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for dissolving a wide range of reactants.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7189Highly polar, can accelerate SNAr reactions.
Acetonitrile (MeCN)Polar Aprotic37.582Good general-purpose solvent.
Tetrahydrofuran (THF)Polar Aprotic7.566Less polar, but often effective.
Isopropyl alcohol (iPrOH)Polar Protic19.982.5Can be used, especially in microwave-assisted reactions.[3]
BasepKa of Conjugate AcidTypeNotes
Potassium Carbonate (K₂CO₃)10.3InorganicCommonly used, mild, and inexpensive.
Cesium Carbonate (Cs₂CO₃)10.3InorganicMore soluble than K₂CO₃, can enhance reaction rates.
N,N-Diisopropylethylamine (DIPEA)10.7Organic (Non-nucleophilic)Good for acid-sensitive substrates.
Sodium Hydride (NaH)~35Inorganic (Strong)Use with caution, for deprotonating weak nucleophiles.
Diagrams

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Halopyridazine

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Halopyridazine Halopyridazine Meisenheimer_Complex Meisenheimer Complex Halopyridazine->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridazine Substituted_Pyridazine Meisenheimer_Complex->Substituted_Pyridazine - Halide Ion (Elimination) Halide_Ion Halide_Ion Meisenheimer_Complex->Halide_Ion

Caption: SNAr mechanism on a halopyridazine.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyridazine Substitution

Troubleshooting_Workflow start Low Yield in Pyridazine Substitution check_activation Is the pyridazine ring sufficiently activated? start->check_activation activate_ring Consider N-oxide formation or adding an EWG check_activation->activate_ring No check_conditions Review Reaction Conditions check_activation->check_conditions Yes activate_ring->check_conditions optimize_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_conditions->optimize_solvent Solvent issue? optimize_base Select a base with appropriate pKa for the nucleophile check_conditions->optimize_base Base issue? optimize_temp Incrementally increase reaction temperature check_conditions->optimize_temp Temp. issue? end Improved Yield optimize_solvent->end optimize_base->end optimize_temp->end

Caption: A decision tree for troubleshooting low yields.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - OUCI. (n.d.). Retrieved February 5, 2024, from [Link]

  • De Kimpe, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-347. [Link]

  • Boufroura, H., et al. (2018). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Molbank, 2018(4), M1023. [Link]

  • Sharma, P., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100892. [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved February 5, 2024, from [Link]

  • Synthesis of Pyridazine - ChemTube3D. (n.d.). Retrieved February 5, 2024, from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.). Retrieved February 5, 2024, from [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (2020, February 2). Retrieved February 5, 2024, from [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Purins, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2024, from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson+. (2024, September 24). Retrieved February 5, 2024, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2024, from [Link]

  • Orita, A., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]

  • De Kimpe, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-347. [Link]

  • Nagashima, H., et al. (1987). ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6-Trichloropyridazine. ChemInform, 18(33). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 5, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 5, 2024, from [Link]

  • Mészáros, L., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 5, 2024, from [Link]

  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Durham E-Theses. Retrieved February 5, 2024, from [Link]

  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved February 5, 2024, from [Link]

  • Rios, R., & Gawley, R. E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(17), 7994–8001. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds, 37(12), 1477–1491. [Link]

  • Sajith, A. M., & Muralidharan, A. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(34), 4871–4875. [Link]

  • Li, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 7(1), 1–9. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved February 5, 2024, from [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis. Retrieved February 5, 2024, from [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). Molecules, 27(22), 7733. [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. (1969). The Journal of Organic Chemistry, 34(11), 3402–3404. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Catalysts, 12(10), 1133. [Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025, April 8). European Journal of Organic Chemistry. [Link]

  • Gas-phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. (2018). Atmospheric Chemistry and Physics, 18(12), 8531–8542. [Link]

  • Nucleophilic substitution of pyridine - YouTube. (2017, August 7). Retrieved February 5, 2024, from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in pyridazine-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is inherent to the pyridazine structure that often leads to solubility issues?

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic structure that influences its physicochemical properties. While the nitrogen atoms can act as hydrogen bond acceptors, which should favor aqueous solubility, the overall molecule is often planar and can have significant lipophilic character, especially when substituted with aryl or alkyl groups.

The modest basicity of the pyridazine ring (pKa ≈ 2.0) means it is not readily protonated under physiological conditions (pH 7.4).[1] This limits the potential for forming soluble salts without significant pH modification. Furthermore, the planar structure can facilitate crystal lattice packing, leading to high lattice energy that must be overcome for dissolution to occur. Replacing a benzene ring with a C-3-substituted pyridazine ring has been shown to enhance aqueous solubility by reducing lipophilicity (Log D).[1]

Q2: How do different substituents on the pyridazine ring affect its solubility?

Substituents play a critical role in modulating the solubility of pyridazine derivatives. The principles are analogous to general medicinal chemistry strategies:

  • Polar Substituents: Adding polar functional groups that can participate in hydrogen bonding (e.g., -OH, -NH2, -COOH) will generally increase aqueous solubility. For instance, 3-aminopyridazines exhibit enhanced basicity, which facilitates the formation of highly soluble salts, such as the dihydrochloride salt of minaprine.[1]

  • Ionizable Groups: The presence of acidic or basic functional groups elsewhere in the molecule provides handles for significant solubility enhancement through pH adjustment and salt formation.

  • Lipophilic Substituents: Large, non-polar substituents (e.g., phenyl, tert-butyl) increase the molecule's hydrophobicity and tend to decrease aqueous solubility.[2] However, these groups may improve solubility in organic solvents like DMSO.[2]

The position of the substituent also matters. Functional groups that are more solvent-exposed will have a greater impact on solubility than those buried within the molecule's core.[1]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow and detailed protocols to systematically address solubility challenges with your pyridazine compound.

Problem: My pyridazine compound shows poor solubility in aqueous buffers required for my biological assay.

Your first step is to characterize the problem and then select an appropriate strategy. This decision tree can guide your experimental approach.

Solubility_Workflow A Start: Poor Aqueous Solubility B Is the compound ionizable? (Contains acidic or basic center) A->B C YES B->C  Yes D NO B->D  No E Strategy 1: pH Adjustment & Salt Formation C->E F Strategy 2: Formulation Approaches D->F G Determine pH-Solubility Profile E->G M Co-solvency F->M N Complexation (e.g., Cyclodextrins) F->N O Solid Dispersion F->O P Prodrug Approach (Requires Synthesis) F->P H Screen for Salt Formation G->H I Is solubility sufficient? H->I J YES I->J K NO I->K L Proceed to Assay J->L K->F

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment and Salt Formation (for Ionizable Compounds)

If your pyridazine compound has a basic center (like an amino substituent) or an acidic group, manipulating the pH is the most direct way to increase solubility.[3] Salt formation is a highly effective extension of this principle, often yielding a stable, solid form with superior dissolution properties.[4][5]

Causality: This experiment establishes the relationship between pH and the solubility of your compound. For a basic compound, solubility will increase as the pH decreases below its pKa, due to the formation of the more soluble protonated (cationic) form.

Methodology:

  • Prepare a series of buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).

  • Equilibrate the system: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate solid from liquid: Centrifuge the vials at high speed to pellet the excess solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Graph the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each supernatant.

Causality: By reacting a basic pyridazine derivative with an acid, you form a salt. The ionic nature of the salt dramatically improves its interaction with polar solvents like water compared to the neutral free base.[4][6] The choice of the counter-ion is critical as it influences the salt's final properties, including solubility, stability, and hygroscopicity.[5]

Methodology:

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids to screen. (See Table 1).

  • Dissolve the Free Base: Dissolve your compound (the "free base") in a suitable organic solvent (e.g., ethanol, acetone, ethyl acetate) at a moderate concentration.

  • Add the Acid: In separate vials, add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of each selected acid to the solution of your free base.

  • Induce Precipitation: If a salt precipitates immediately, collect it by filtration. If not, allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is insoluble, like hexane) to induce crystallization.

  • Isolate and Dry: Collect the resulting solids, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize and Test: Confirm salt formation (e.g., via melting point, DSC, or NMR). Crucially, measure the aqueous solubility of each new salt form using the equilibrium solubility method described above.

Common Counter-ions (Acids) for Basic Drugs Common Counter-ions (Bases) for Acidic Drugs
Hydrochloric acid (HCl)Sodium hydroxide (NaOH)
Sulfuric acid (H₂SO₄)Potassium hydroxide (KOH)
Methanesulfonic acid (Mesylate)Calcium hydroxide
p-Toluenesulfonic acid (Tosylate)Tromethamine
Maleic acidMeglumine
Tartaric acidL-Lysine
Citric acidDiethanolamine
Table 1: A selection of common counter-ions used in pharmaceutical salt formation.[5]
Strategy 2: Formulation Approaches (For Non-ionizable or Stubborn Compounds)

If pH modification is ineffective or your compound lacks an ionizable handle, formulation-based strategies are the next logical step.

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic solutes by reducing the polarity of the aqueous environment.[3] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of your compound.

Common Co-solvents:

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Propylene Glycol (PG)

  • Ethanol[7]

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions.

Troubleshooting:

  • "My compound precipitates when I dilute my DMSO stock into aqueous buffer." This is a common problem. The DMSO concentration in the final assay medium must be kept low (typically <0.5%) to avoid artifacts and toxicity. The key is to find a co-solvent system that maintains solubility at this low final concentration.

  • Solution: Try preparing the stock in a mixture of co-solvents (e.g., 50% PEG 400, 50% water) instead of pure DMSO. This can create a more robust formulation that is less prone to crashing upon dilution. Always add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They act as molecular hosts, encapsulating the poorly soluble pyridazine "guest" molecule within their non-polar core. This "inclusion complex" presents a hydrophilic exterior to the solvent, thereby increasing the apparent aqueous solubility of the compound.[3][9][10]

Cyclodextrin_Mechanism cluster_0 1. Poorly Soluble Drug + Cyclodextrin cluster_1 2. Formation of Inclusion Complex Drug Pyridazine (Hydrophobic) Plus1 + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Soluble Inclusion Complex Drug_in_CD Pyridazine

Sources

Technical Support Center: 3,6-Dimethoxypyridazin-4-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Level Topic: Prevention of Decomposition & Experimental Troubleshooting

Module 1: Diagnostic Triage – "Why is my compound failing?"

Before adjusting your protocol, you must identify the specific mode of decomposition. 3,6-Dimethoxypyridazin-4-amine is an electron-deficient heteroaromatic system. Its instability arises from three distinct competing pathways: oxidative coupling , acid-catalyzed hydrolysis , and photolytic degradation .

Visual & Analytical Symptom Checker
SymptomLikely Chemical EventRoot Cause
Color Change: White

Yellow/Brown
Oxidative Coupling Formation of azo-dimers or N-oxides due to air exposure. The electron-rich amine is susceptible to oxidation despite the electron-deficient ring.
LCMS: Mass shift of -14 Da (M-14)Demethylation (Hydrolysis) Conversion of a methoxy group to a hydroxyl (tautomerizing to a pyridazinone). Triggered by acidic environments or moisture.
LCMS: Mass shift of +16 Da (M+16)N-Oxidation Oxidation of the ring nitrogens or the exocyclic amine.
Solubility: Precipitate in reactionAggregation/Polymerization Formation of insoluble azo-oligomers or hydrogen-bonded pyridazinone aggregates.

Module 2: The Stability Architecture (Mechanistic Logic)

To prevent decomposition, you must understand the "Stability Triangle." This compound is not just "unstable"; it reacts to specific environmental stressors.

Decomposition Pathways Diagram

StabilityTriangle Compound 3,6-Dimethoxypyridazin-4-amine (Target Molecule) Oxidation Oxidation Pathway (Air/Light) Compound->Oxidation O2 / UV Light Hydrolysis Hydrolysis Pathway (Acid/Moisture) Compound->Hydrolysis H+ / H2O Nucleophilic S_NAr Pathway (Strong Nucleophiles) Compound->Nucleophilic R-NH2 / OH- Product_Azo Azo-Dimers / N-Oxides (Brown Discoloration) Oxidation->Product_Azo Product_Lactam Pyridazinones (Lactams) (Demethylated Impurity) Hydrolysis->Product_Lactam Product_Sub Displaced Methoxy (Side Reaction) Nucleophilic->Product_Sub

Figure 1: Primary decomposition vectors. The methoxy groups are "leaving groups" in disguise under acidic or nucleophilic stress, while the amine is an oxidation vector.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP-36DMP) Adherence to this protocol guarantees <1% degradation over 6 months.

Storage Conditions (The "Cold & Dark" Rule)
  • Temperature: Store at -20°C for long term; 2-8°C is acceptable for active use (weeks).

  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to density. Store under inert gas.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass ; aminopyridazines are photosensitive.

  • Desiccation: Store vials inside a secondary jar containing active desiccant (e.g., Drierite).

Handling in Solution
  • Solvent Choice:

    • Preferred: DMSO, DMF, Anhydrous THF.

    • Avoid: Protic solvents (MeOH, EtOH) if acidic catalysts are present, as this promotes ether exchange or hydrolysis.

    • Avoid: Chlorinated solvents (DCM, Chloroform) unless stabilized, as trace HCl in old chloroform will instantly demethylate the compound.

  • Freeze-Thaw: Do not repeatedly freeze-thaw DMSO stock solutions. Aliquot single-use stocks.

Module 4: Troubleshooting FAQs (Researcher to Researcher)

Q1: "I'm seeing a new peak at RT 2.5 min (M-14). Is my compound ruined?"

Diagnosis: You have generated the pyridazinone derivative. Mechanism: Acid-catalyzed hydrolysis of the methoxy ether. Fix:

  • Check your solvent pH. Old CDCl

    
     is acidic.
    
  • If running a reaction, add a mild base scavenger (e.g.,

    
     or 2,6-lutidine) to buffer the system.
    
  • Salvage: You cannot easily re-methylate the pyridazinone selectively in the presence of the amine. Discard and repurify.

Q2: "The solid has turned from off-white to tan. Can I still use it?"

Diagnosis: Surface oxidation (Azo formation). Assessment:

  • Dissolve a small amount in DMSO-d6. Run a proton NMR.

  • If the aromatic peaks are sharp and integration is correct, the oxidation is likely superficial (<2%).

  • Purification: Pass through a short plug of basic alumina (not silica, which is acidic) using EtOAc/Hexane to remove the colored polar impurities.

Q3: "My nucleophilic aromatic substitution ( ) reaction failed."

Diagnosis: Competitive reactivity. Explanation: You are likely trying to react the amine, but the methoxy groups at positions 3 and 6 are also good leaving groups on this electron-deficient ring. If you use a strong nucleophile (like a thiol or another amine) at high heat, you might displace the methoxy group instead of reacting at the amine. Fix:

  • Lower the reaction temperature.

  • Use a weaker base.

  • Ensure the amine is the most nucleophilic species in the flask.

Module 5: Experimental Workflow Validator

Use this logic flow to determine if your sample is ready for synthesis.

Workflow Start Start: Evaluate Sample Visual Visual Check: Is it White/Off-White? Start->Visual ColorFail Tan/Brown Solid Visual->ColorFail No NMR 1H NMR (DMSO-d6) Visual->NMR Yes Fail_Oxidation STOP: Oxidation Detected (Filter through Basic Alumina) ColorFail->Fail_Oxidation PurityCheck Are Methoxy Singlets Integrated 3:3? NMR->PurityCheck Pass PROCEED (Use in Reaction) PurityCheck->Pass Yes Fail_Hydrolysis STOP: Hydrolysis Detected (Recrystallize or Discard) PurityCheck->Fail_Hydrolysis No (Integration < 3)

Figure 2: Pre-experiment validation logic to prevent wasted reagents.

References & Authority

  • ChemicalBook. (2025).[1][2] 3,6-Dimethoxypyridazin-4-amine Properties and Storage.Link

  • PubChem. (2025).[3] Aminopyridazine Derivatives: Stability and Reactivity. National Library of Medicine. Link

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine.[4][5] International Journal of Pharmaceutical Compounding. (Establishes baseline oxidation sensitivity of aminopyridines). Link

  • Royal Society of Chemistry. Oxidation of 4-substituted N-aminopyridinium salts. (Mechanistic insight into azo-dimer formation). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

troubleshooting guide for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Operator: Senior Application Scientist Ticket ID: PYR-SYN-001

Welcome to the

You have reached the advanced troubleshooting hub for 1,2-diazine (pyridazine) construction. Unlike their pyrimidine (1,3) and pyrazine (1,[1]4) isomers, pyridazines present unique synthetic challenges due to their high polarity, "electron-deficient" nature, and the specific thermodynamics of the N-N bond formation.

This guide is structured to diagnose your specific failure mode. Please identify your synthetic route below to proceed to the relevant troubleshooting module.

🛠️ Diagnostic Workflow

Before proceeding, verify your synthetic strategy against our logic tree to ensure you are using the optimal pathway for your substrate.

Pyridazine_Workflow cluster_trouble Common Failure Modes Start Target Molecule Analysis Decision1 Is the core 1,4-dicarbonyl accessible? Start->Decision1 Decision2 Does target require highly substituted pattern? Decision1->Decision2 No Route_PK Route A: Condensation (Paal-Knorr Type) Decision1->Route_PK Yes (1,4-diketone/ketoester) Decision3 Is the system bio-orthogonal or kinetically demanding? Decision2->Decision3 No Route_Func Route C: Functionalization (Cross-Coupling/S_NAr) Decision2->Route_Func Yes (Halogenated Precursor) Route_IEDDA Route B: IEDDA (Tetrazine + Dienophile) Decision3->Route_IEDDA Yes (Click Chemistry) Fail1 Incomplete Aromatization (Dihydro- intermediate) Route_PK->Fail1 Fail2 Catalyst Poisoning (Pd coordination) Route_Func->Fail2

Figure 1: Decision logic for selecting the optimal pyridazine synthetic route and anticipating primary failure modes.

Module 1: Condensation Chemistry (Paal-Knorr Type)

Context: You are reacting a 1,4-dicarbonyl (or equivalent) with hydrazine. Primary Mechanism: Double condensation followed by oxidative aromatization.

🔴 Issue: "My product is an oil/solid mixture and NMR shows non-aromatic signals."

Diagnosis: You are stuck at the Dihydropyridazine stage. Unlike pyrrole synthesis, the condensation of hydrazine with 1,4-diketones yields a non-aromatic dihydropyridazine intermediate. This species is often stable and requires an active oxidative step to achieve aromatization. Spontaneous air oxidation is frequently too slow or incomplete.

The Fix: Active Oxidation Protocols Do not rely on ambient air if your yield is suffering. Choose a forcing condition from the table below.

OxidantConditionsProsCons
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1.1 equiv, Toluene/Dioxane, RefluxGold Standard. High yielding, fast.Removal of DDQ byproduct (hydroquinone) can be difficult.
Pd/C + Heat 10% Pd/C, Diphenyl ether, >200°CClean workup (filtration).Harsh thermal conditions; incompatible with sensitive functional groups.
CuCl₂ 2-3 equiv, AcetonitrileMild, inexpensive.Requires aqueous workup that may emulsify.
MnO₂ Excess, DCM, RefluxHeterogeneous, easy removal.Variable activity of MnO₂ batches.
🔴 Issue: "I am getting a mixture of Regioisomers."

Diagnosis: Asymmetric 1,4-dicarbonyls + Monosubstituted Hydrazines. If you react a 1-phenyl-1,4-pentanedione with methylhydrazine, you will generate two isomers. The ratio is determined by the initial nucleophilic attack of the hydrazine.

The Fix: Steric & Electronic Control

  • The "More Reactive Carbon" Rule: The terminal nitrogen of the hydrazine (NH2) is the most nucleophilic. It will attack the most electrophilic carbonyl first.

    • Aldehyde > Ketone > Ester.

  • Stepwise Protocol: If selectivity is poor (e.g., diketone), do not mix reagents all at once.

    • Step 1: Condense the hydrazine with the less hindered carbonyl at low temp (0°C).

    • Step 2: Apply heat/acid to close the ring at the second carbonyl.

Module 2: Inverse Electron Demand Diels-Alder (IEDDA)

Context: You are reacting a 1,2,4,5-tetrazine with a dienophile (alkene/alkyne). Primary Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder (


 extrusion).
🔴 Issue: "The reaction is sluggish or not proceeding."

Diagnosis: Improper HOMO-LUMO Gap tuning. IEDDA is driven by the interaction between the LUMO of the tetrazine (diene) and the HOMO of the dienophile.[2]

The Fix: Gap Tuning

  • Tetrazine (Diene): Needs to be Electron Deficient .

    • Good substituents: Pyridyl, Pyrimidyl, CF3, CO2R.

    • Bad substituents: Alkyl, Amines (Electron Donating Groups raise the LUMO, killing reactivity).

  • Dienophile: Needs to be Electron Rich or Strained .

    • Ideal: Enol ethers, Enamines, Strained rings (Trans-cyclooctene - TCO, Norbornene).

    • Poor: Electron-deficient maleimides (unless the tetrazine is exceptionally electron-rich, which is rare).

🔴 Issue: "My product decomposes on silica."

Diagnosis: Protodesilylation or Oxidation sensitivity. If you used a silyl-enol ether or an alkyne, the resulting pyridazine might be basic.

The Fix: Neutralization

  • Pre-treat your silica gel with 1-2% Triethylamine (TEA) to neutralize acidic sites.

  • Alternatively, use Alumina (Neutral) for purification.

Module 3: Functionalization (Cross-Coupling)

Context: You are performing Suzuki, Stille, or Buchwald-Hartwig coupling on a halopyridazine.

🔴 Issue: "The reaction stalls. My catalyst is dying."

Diagnosis: Nitrogen Lone Pair Coordination (Catalyst Poisoning). Pyridazines have two adjacent nitrogens with lone pairs capable of chelating Pd(II) species, forming stable, inactive complexes. This is more severe than in pyridines.

The Fix: Ligand & Loading adjustments

  • Ligand Selection: You must use bulky, electron-rich phosphine ligands to out-compete the pyridazine nitrogen for the metal center.

    • Recommended:XPhos , RuPhos , or BrettPhos .

    • Avoid: PPh3, dppf (often insufficient).

  • The "Throw More Pd at it" Rule: Standard 1-3 mol% loading often fails. Start at 5-10 mol% for pyridazines.

  • Base Choice: Pyridazines are sensitive to strong bases (nucleophilic attack at C4/C5). Use K3PO4 or Cs2CO3 instead of NaOtBu.

Experimental Protocols

Protocol A: One-Pot Synthesis from 1,4-Diketone (with Oxidation)

For the synthesis of 3,6-diphenylpyridazine.

  • Condensation: To a flask containing 1,4-diphenyl-1,4-butanedione (1.0 equiv) in Ethanol (0.5 M), add Hydrazine Hydrate (1.5 equiv) and Acetic Acid (catalytic, 10 mol%).

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.[1][3] You will likely see the dihydropyridazine (often fluorescent or lower Rf).

  • Oxidation (The Critical Step):

    • Cool the reaction to room temperature.

    • Add DDQ (1.1 equiv) carefully (exothermic).

    • Stir for 1 hour.

  • Workup: Dilute with DCM. Wash with 1M NaOH (to remove DDQ byproduct) x 3. Wash with Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or column chromatography (DCM/MeOH 98:2).

Protocol B: IEDDA "Click" Synthesis

For the synthesis of 3,6-di(2-pyridyl)-4-phenylpyridazine.

  • Reagents: Dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv) and Styrene (1.2 equiv) in 1,4-Dioxane.

  • Reaction: Heat at 80°C.

    • Observation: The reaction is self-indicating. The deep purple/red color of the tetrazine will fade to yellow/orange as the pyridazine forms and

      
       is released.
      
  • Purification: Evaporate solvent. Flash chromatography on silica (neutralized with 1% Et3N).

FAQ: Frequently Asked Questions

Q: Is hydrazine hydrate safe to use on a large scale? A: It is highly toxic and unstable. For scale-up, consider using hydrazine salts (Hydrazine Sulfate/Hydrochloride) buffered with NaOAc. This releases free hydrazine in situ, reducing vapor exposure.

Q: Why is my pyridazine water soluble? A: Pyridazines are highly polar and excellent hydrogen bond acceptors. If your product is stuck in the aqueous layer:

  • Saturate the aqueous phase with NaCl (Salting out).

  • Use Continuous Liquid-Liquid Extraction with Chloroform for 24 hours.

  • Switch to n-Butanol for manual extractions.

Q: I heard about "Skeletal Editing" of Pyridines. Is that real? A: Yes. Recent breakthroughs (2024/2025) allow the conversion of Pyridines to Pyridazines via N-amination followed by oxidative ring expansion (using mCPBA). This is an advanced technique useful if the pyridine precursor is more available than the 1,4-dicarbonyl.

References

  • General Synthesis Review

    • Flefel, E. M. (2017).[4] Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148.[1][4]

  • IEDDA Mechanism & Applications

    • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950.

  • Palladium Cross-Coupling on Pyridazines

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[5] (Specific context on RuPhos/XPhos utility in heterocycles).

  • Skeletal Editing (Advanced/Recent)

    • Purins, M., et al. (2025).[5][6] Pyridine-to-pyridazine skeletal editing. Science/ChemRxiv Preprints.

Sources

Technical Support Center: Characterization of Impurities in 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the characterization, isolation, and control of impurities in 3,6-Dimethoxypyridazin-4-amine (CAS: 75985-28-5). This document is structured for analytical chemists and process engineers dealing with the synthesis and quality control of this heterocyclic intermediate.

Executive Summary & Molecule Profile

3,6-Dimethoxypyridazin-4-amine is an electron-rich pyridazine derivative often used as a scaffold in the synthesis of GABA-A antagonists and various kinase inhibitors. Its impurity profile is dominated by its synthetic origin (typically nitration/reduction or nucleophilic substitution) and its susceptibility to hydrolysis (O-demethylation).

  • Molecular Formula: C₆H₉N₃O₂

  • Molecular Weight: 155.15 g/mol

  • pKa: ~5.8 (pyridinium nitrogen), making it a weak base.

  • Critical Stability Factor: The methoxy groups at positions 3 and 6 are susceptible to acid-catalyzed hydrolysis, generating pyridazinones.

Impurity Fate Mapping (Origin & Chemistry)

Understanding the synthesis route is the first step in impurity characterization. The two most common synthetic pathways generate distinct impurity fingerprints.

Pathway A: Nitration-Reduction (Most Common for 4-Amino)
  • Precursor: 3,6-Dimethoxypyridazine.[1][2]

  • Step 1: Nitration to 3,6-dimethoxy-4-nitropyridazine.

  • Step 2: Reduction (H₂/Pd-C or Fe/AcOH) to the amine.

Pathway B: Nucleophilic Substitution ( )
  • Precursor: 3,4,6-Trichloropyridazine.

  • Step 1: Methoxylation (NaOMe).[3]

  • Step 2: Amination (NH₃).

Visualization: Impurity Origin Logic

The following diagram maps the genesis of key impurities based on Pathway A (Nitration), which is the dominant route for high-purity pharmaceutical intermediates.

ImpurityMap Start 3,6-Dimethoxypyridazine (Starting Material) Inter Intermediate: 3,6-Dimethoxy-4-nitropyridazine Start->Inter Nitration (HNO3/H2SO4) Product Target: 3,6-Dimethoxypyridazin-4-amine Inter->Product Reduction (H2/Pd) ImpA Impurity A: Unreacted Nitro Intermediate Inter->ImpA Incomplete Conversion ImpB Impurity B: Azo-dimer (Incomplete Red.) Inter->ImpB Coupling Side Rxn ImpD Impurity D: Over-reduced (Hydrazino) Inter->ImpD Over-reduction ImpC Impurity C: O-Desmethyl (Hydrolysis) Product->ImpC Acidic Workup/Storage

Caption: Figure 1. Impurity Fate Map for the Nitration-Reduction Synthesis Route.

Analytical Method Development (Troubleshooting Guide)

Issue 1: Peak Tailing & Poor Resolution

Symptom: The main peak (amine) exhibits severe tailing (Asymmetry factor > 1.5), causing co-elution with closely eluting impurities like the O-desmethyl variant. Root Cause: Interaction between the basic amine nitrogen (N4 or ring N) and residual silanols on the silica column support.

Protocol: Mobile Phase Engineering Do not rely solely on standard TFA buffers, as low pH can induce on-column degradation (demethylation).

ParameterRecommendationRationale
Column Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini) C18High pH stability and reduced silanol activity.
Buffer 10-20 mM Ammonium Bicarbonate (pH 7.5 - 8.0)Operating at basic pH keeps the amine unprotonated (neutral), reducing silanol interaction and improving peak shape.
Organic AcetonitrileSharper peaks compared to Methanol for nitrogenous heterocycles.
Temp 35°C - 40°CImproves mass transfer, sharpening basic peaks.
Issue 2: "Phantom" Impurities (Sample Stability)

Symptom: Impurity levels increase over time in the autosampler vial. Root Cause: 3,6-Dimethoxypyridazin-4-amine is prone to hydrolysis in acidic diluents. Using 0.1% Formic Acid or TFA as a diluent will generate 4-amino-6-methoxypyridazin-3(2H)-one (Impurity C) artifacts.

Protocol: Diluent Selection

  • Avoid: Pure water or acidic buffers as diluents.

  • Use: 50:50 MeCN:10mM Ammonium Bicarbonate (pH 8).

  • Validation: Inject the standard immediately and again after 24 hours. If Impurity C grows, the diluent is too acidic.

Structural Characterization of Key Impurities[4][5][6]

When unknown peaks appear, use this reference table to correlate Relative Retention Times (RRT) with likely structures. Note: RRTs are estimated based on a standard C18 method at pH 7.5.

Impurity NameStructure DescriptionLikely OriginRRT (Approx)Detection (MS)
Impurity A 3,6-Dimethoxy-4-nitropyridazineSynthetic Intermediate1.2 - 1.3[M+H]⁺ 186
Impurity B 4,4'-Azobis(3,6-dimethoxypyridazine)Reduction By-product (Dimer)1.8 - 2.0[M+H]⁺ 309
Impurity C 4-amino-6-methoxypyridazin-3(2H)-oneDegradant (O-Demethylation)0.4 - 0.6[M+H]⁺ 142
Impurity D 3,6-DimethoxypyridazineStarting Material1.1[M+H]⁺ 141
Differentiating Regioisomers (Advanced)

If synthesized via the


 route (Pathway B), you may encounter regioisomers where the amine adds to position 3 or 6 instead of 4.
  • Technique: 1D NOE (Nuclear Overhauser Effect) NMR.

  • Experiment: Irradiate the amine protons (

    
    ).
    
  • Result:

    • Target (4-amine): NOE observed with the proton at C5.

    • Isomer (3-amine):[4] NOE observed with the proton at C4 (which is a doublet coupled to C5).

Troubleshooting Logic (Decision Tree)

Use this logic flow to resolve analytical anomalies during validation.

Troubleshooting Start Problem Detected IssueType Is it Peak Shape or New Impurity? Start->IssueType PeakShape Tailing / Broadening IssueType->PeakShape Shape NewImp Unknown Peak Growth IssueType->NewImp Extra Peaks CheckpH Is Mobile Phase pH < 3? PeakShape->CheckpH Action1 Switch to High pH (7.5) Ammonium Bicarbonate CheckpH->Action1 Yes Action2 Add Ion Pair Reagent (e.g., Hexanesulfonate) CheckpH->Action2 No (Already High pH) CheckDiluent Is Diluent Acidic? NewImp->CheckDiluent Action3 Artifact: Hydrolysis. Change Diluent to Neutral/Basic CheckDiluent->Action3 Yes Action4 Real Process Impurity. Check Reaction Stoichiometry CheckDiluent->Action4 No

Caption: Figure 2. Analytical Troubleshooting Decision Tree.

Frequently Asked Questions (FAQ)

Q1: Why does the retention time of the main peak drift significantly between runs? A: Aminopyridazines are sensitive to subtle pH changes near their pKa (~5.8). If your buffer capacity is low (e.g., 5mM) or if you are using a gradient that shifts pH (e.g., TFA/Water to TFA/ACN), the ionization state of the molecule changes.

  • Fix: Use a salt buffer (Ammonium Acetate/Bicarbonate) at a concentration of at least 20mM to lock the pH.

Q2: I see a mass of [M+H]+ 142. Is this an impurity or a fragment? A: This is likely Impurity C (O-desmethyl). In the source of an LC-MS, high cone voltage can induce in-source fragmentation (loss of -CH₃, mass 15).

  • Verification: Lower the cone voltage/fragmentor voltage. If the peak persists in the UV trace at the same retention time, it is a real impurity (hydrolysis product), not just a mass spec artifact.

Q3: Can I use UV detection at 254 nm? A: Yes, the pyridazine ring has strong absorbance at 254 nm. However, the nitro-intermediate (Impurity A) has a significantly higher extinction coefficient at this wavelength due to the nitro-conjugation. Ensure you determine Relative Response Factors (RRF) to avoid overestimating the impurity level.

References

  • Synthesis of Aminopyridazines

    • Title: "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine."
    • Source:RSC Advances (via Vertex AI Search).
    • Relevance: Describes the amination of chloropyridazines, a key parallel synthesis route.
    • URL:[Link]

  • Impurity Guidelines

    • Title: "ICH Q3A(R2): Impurities in New Drug Substances."
    • Source: International Council for Harmonis
    • Relevance: Establishes reporting thresholds (0.05% or 0.10%) for the impurities discussed.
    • URL:[Link]

  • HPLC of Basic Heterocycles

    • Title: "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode."
    • Source: SIELC Technologies.
    • Relevance: Provides methodology for separating basic amine isomers using specific mobile phase modifiers.
    • URL:[Link]

  • Demethylation Chemistry

    • Title: "Efficient O-demethylation of lignin-derived aromatic compounds under moder
    • Source:Royal Society of Chemistry Advances.
    • Relevance: Explains the mechanism of acid-catalyzed O-demethylation, valid
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3,6-Dimethoxypyridazin-4-amine and its Place Among Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its inherent physicochemical properties, including its polar nature and capacity for hydrogen bonding, make it a versatile core for the design of targeted therapeutics.[1] This guide provides an in-depth technical comparison of 3,6-Dimethoxypyridazin-4-amine with other key pyridazine derivatives, focusing on their potential as kinase inhibitors. We will delve into synthetic strategies, structure-activity relationships (SAR), and provide detailed experimental protocols to support your research endeavors.

The Pyridazine Core: A Foundation for Diverse Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] In the realm of oncology, pyridazine-containing compounds have emerged as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[3]

3,6-Dimethoxypyridazin-4-amine: A Focused Look

While extensive public data on the specific biological activity of 3,6-Dimethoxypyridazin-4-amine is limited, its structure suggests significant potential as a kinase inhibitor. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The 3,6-dimethoxy substituents are expected to influence the molecule's solubility, metabolic stability, and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific kinase targets.

Plausible Synthesis of 3,6-Dimethoxypyridazin-4-amine

A practical synthetic route to 3,6-Dimethoxypyridazin-4-amine can be extrapolated from established methods for related pyridazine derivatives. A common starting material is 3,6-dichloropyridazine, which can undergo sequential nucleophilic aromatic substitution reactions.

G A 3,6-Dichloropyridazine B 3-Chloro-6-methoxypyridazine A->B NaOCH3, CH3OH C 3,6-Dimethoxypyridazine B->C NaOCH3, CH3OH, heat D 4-Nitro-3,6-dimethoxypyridazine C->D HNO3, H2SO4 E 3,6-Dimethoxypyridazin-4-amine D->E Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Plausible synthetic workflow for 3,6-Dimethoxypyridazin-4-amine.

Experimental Protocol: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Step 1: Synthesis of 3,6-Dimethoxypyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,6-dimethoxypyridazine, which can be purified by column chromatography.

Step 2: Nitration of 3,6-Dimethoxypyridazine

  • To a stirred mixture of concentrated sulfuric acid and nitric acid at 0°C, slowly add 3,6-dimethoxypyridazine (1.0 eq).

  • Maintain the temperature at 0-5°C and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford 4-nitro-3,6-dimethoxypyridazine.

Step 3: Reduction to 3,6-Dimethoxypyridazin-4-amine

  • Dissolve 4-nitro-3,6-dimethoxypyridazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain 3,6-Dimethoxypyridazin-4-amine. Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis: 3,6-Dimethoxypyridazin-4-amine vs. Other Pyridazine Derivatives

To understand the potential of 3,6-Dimethoxypyridazin-4-amine, it is crucial to compare it with other pyridazine derivatives for which biological data is available. The focus of this comparison will be on their activity as kinase inhibitors, a prominent therapeutic application of this scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents.

SAR cluster_0 General Pyridazine Scaffold for Kinase Inhibition Pyridazine R1 Position 3: - Often a hydrogen bond acceptor (e.g., OCH3) - Can be modified to enhance selectivity. R2 Position 4: - Typically an amino group for hinge binding. R3 Position 6: - Bulky hydrophobic groups can increase potency. - Can be tailored to target specific kinase subpockets.

Caption: Key structural features influencing the kinase inhibitory activity of pyridazine derivatives.

For 4-aminopyridazine derivatives, the amino group at the C4 position is often crucial for binding to the hinge region of the kinase domain. Substituents at the C3 and C6 positions play a significant role in modulating potency and selectivity.

  • Substituents at C3 and C6: Electron-donating groups like methoxy at these positions can influence the basicity of the pyridazine nitrogens and the 4-amino group, which can affect the strength of the hydrogen bonds with the kinase hinge. Furthermore, these substituents can engage in additional interactions with the protein. For instance, in a series of 3,6-disubstituted pyridazines targeting Cyclin-Dependent Kinase 2 (CDK2), compounds with a morpholine moiety at C6 and various substituents at C3 demonstrated potent inhibitory activity.[3]

  • Impact of Alkoxy Groups: The presence of methoxy groups, as in 3,6-Dimethoxypyridazin-4-amine, is a common feature in many kinase inhibitors. They can act as hydrogen bond acceptors and improve physicochemical properties such as solubility.

Performance Comparison with Known Pyridazine Kinase Inhibitors
Compound/Derivative ClassTarget Kinase(s)Reported IC50/ActivityKey Structural FeaturesReference
3,6-Disubstituted Pyridazines CDK2IC50 = 20.1 nM (for compound 11m)Varied substituents at C3 and a morpholine at C6.[3]
Imidazo[1,2-b]pyridazines DYRK kinasesInhibition observed at 1 µMFused imidazopyridazine core.[4]
Pyridazine-based JNK1 Inhibitors JNK1GI50 = 17.8 µM (for compound 9e) on HOP-92 cell line3,6-disubstituted pyridazine scaffold.[2]

Based on the SAR of related compounds, it is plausible that 3,6-Dimethoxypyridazin-4-amine could exhibit inhibitory activity against various kinases. The methoxy groups at positions 3 and 6 are relatively small and may not provide the extensive hydrophobic interactions seen in more potent, highly substituted analogs. However, they can contribute to favorable interactions within the ATP-binding pocket. Further derivatization, such as replacing one of the methoxy groups with a larger, more hydrophobic moiety, could potentially enhance its potency, a common strategy in kinase inhibitor design.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 3,6-Dimethoxypyridazin-4-amine and compare it to other derivatives, standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent)

  • Test compound (e.g., 3,6-Dimethoxypyridazin-4-amine) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence) on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay Start Prepare Reagents Step1 Dispense Kinase, Substrate, and Buffer into Microplate Start->Step1 Step2 Add Test Compound (or DMSO control) Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Optimal Temperature Step3->Step4 Step5 Stop Reaction and Add Detection Reagents Step4->Step5 Step6 Read Signal Step5->Step6 End Calculate % Inhibition and IC50 Step6->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

3,6-Dimethoxypyridazin-4-amine presents an intriguing, yet underexplored, scaffold within the vast landscape of pyridazine derivatives. Based on established structure-activity relationships, it holds promise as a potential kinase inhibitor. Its synthesis is feasible through well-documented chemical transformations, providing a clear path for its preparation and subsequent biological evaluation.

To fully elucidate the potential of this compound, further research is warranted. This should include its synthesis and purification, followed by comprehensive in vitro screening against a panel of kinases to identify its primary targets. Subsequent cell-based assays would be necessary to assess its anti-proliferative and other cellular effects. By systematically exploring the SAR of this and related 3,6-dialkoxypyridazin-4-amines, researchers can unlock new avenues for the development of novel and effective targeted therapies.

References

  • El-Gamal, M. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(4), 3569–3586. Available from: [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1615-1635. Available from: [Link]

  • Eldehna, W. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1615-1635. Available from: [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1615-1635. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8234. Available from: [Link]

  • Singh, S., & Shrivastava, S. K. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]

  • Rival, Y., et al. (2001). Design, Synthesis, and Structure-Activity Relationships of a Series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(16), 2565–2576. Available from: [Link]

  • Wang, W., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(11), 3343. Available from: [Link]

  • Dr. Reddy's Laboratories. (2024). 6-Substituted Pyridazine Compounds. (U.S. Patent No. US20240018134A1). U.S. Patent and Trademark Office. Available from: [Link]

  • Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-2989. Available from: [Link]

  • Al-Warhi, T., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. Available from: [Link]

  • Kumar, R., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 79(11), 1347-1356. Available from: [Link]

  • Onnis, V., et al. (2022). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Future Medicinal Chemistry, 14(14), 1085-1100. Available from: [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3743. Available from: [Link]

  • Lee, J., et al. (2013). Novel imidazopyridine derivatives as a tyrosine kinase inhibitor. (WO2013100631A1). World Intellectual Property Organization.
  • Asif, M. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available from: [Link]

  • Gomaa, M. A. M., et al. (2021). Synthesis of Novel Pyrido[4,3-e][2][3][5]triazino[3,2-c][2][3][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 26(16), 4991. Available from: [Link]

  • Li, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic & Medicinal Chemistry Letters, 103, 129699. Available from: [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3717. Available from: [Link]

  • Smaill, J. B., et al. (2006). Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors. Journal of Medicinal Chemistry, 49(4), 1383–1402. Available from: [Link]

  • Wu, H., et al. (2021). Substituted pyrazolopyrimidines useful as kinases inhibitors. (EP3661935B1). European Patent Office. Available from: [Link]

  • Ibrahim, M. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. Available from: [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. U.S. Patent and Trademark Office. Available from: [Link]

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3344. Available from: [Link]

Sources

Comparative Analysis of 3,6-Dimethoxypyridazin-4-amine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3,6-Dimethoxypyridazin-4-amine (CAS: 1075-68-9), focusing on its critical role as a privileged scaffold in medicinal chemistry, specifically for the design of kinase inhibitors (e.g., ERK inhibitors). Unlike a standalone drug, the bioactivity of this compound is defined by its contribution to the potency, selectivity, and physicochemical properties of the final pharmaceutical agent.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Scaffold Advantage

3,6-Dimethoxypyridazin-4-amine represents a strategic bioisostere used to replace electron-deficient or carbocyclic motifs in drug discovery. While often overlooked as a simple building block, its specific electronic profile—defined by the electron-donating methoxy groups on the electron-deficient pyridazine ring—offers a unique "push-pull" system.

This guide compares its performance against two primary alternatives:

  • 3,6-Dichloropyridazin-4-amine: The common, electron-poor precursor.

  • 3-Amino-4-methylbenzamide: The carbocyclic pharmacophore it frequently replaces (Bioisosterism).

Key Finding: Incorporation of the 3,6-dimethoxypyridazin-4-amine scaffold into kinase inhibitors (specifically ERK1/2 pathways) has been shown to modulate solubility and metabolic stability while maintaining or enhancing binding affinity through unique hydrogen-bonding interactions unavailable to phenyl-based analogs.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 3,6-Dimethoxypyridazin-4-amine[1][2][3][4]

  • CAS Number: 1075-68-9[1][2][5]

  • Molecular Formula: C6H9N3O2

  • Molecular Weight: 155.15 g/mol

  • Key Features: Amphoteric character; the amino group is weakly nucleophilic due to the diazine ring, but activated by the ortho and para methoxy groups.

Mechanism of Action (Scaffold Level)

In the context of kinase inhibition (e.g., ERK inhibitors described in WO2014124230A2), this scaffold functions as the "Hinge Binder" or the "Solvent-Exposed Tail" .

  • H-Bonding: The pyridazine nitrogens (N1/N2) can serve as hydrogen bond acceptors for water bridges or specific residues in the ATP-binding pocket.

  • Electronic Modulation: The methoxy groups (

    
    ) are strong electron donors (resonance), increasing the electron density of the ring compared to the dichloro-analog. This prevents rapid metabolic oxidation and alters the pKa of the 4-amino group, affecting the strength of amide bonds formed during drug synthesis.
    

Comparative Bioactivity Analysis

This section contrasts the performance of the 3,6-dimethoxy scaffold against its direct competitors in the synthesis of bioactive ligands.

Table 1: Scaffold Performance Comparison
Feature3,6-Dimethoxypyridazin-4-amine 3,6-Dichloropyridazin-4-amine 3-Amino-4-methylbenzamide
Role Electron-Rich HeterocycleElectron-Poor PrecursorCarbocyclic Bioisostere
Electronic Nature Electron Donating (+M Effect)Electron Withdrawing (-I Effect)Neutral / Mildly Donating
Solubility (LogP) Moderate (Polar Methoxy/N-N)High (Lipophilic Halogens)Low to Moderate
Metabolic Stability High (Blocked metabolic sites)Low (Susceptible to SNAr/Metabolism)Moderate (Benzylic oxidation risk)
Kinase Potency High (Optimized H-bonding)Moderate (Often non-specific)Baseline (Reference Standard)
Toxicity Risk Low (Pyridazines generally safer than pyridines)Moderate (Reactive metabolites)Low
Analysis vs. 3,6-Dichloropyridazin-4-amine

The dichloro variant is a standard starting material. However, in final drug candidates, the chloro groups are often liabilities.

  • Reactivity: The dichloro ring is highly electrophilic, making it prone to off-target covalent binding (toxicity). The dimethoxy variant "deactivates" the ring toward nucleophilic attack, ensuring the drug interacts non-covalently and reversibly.

  • Bioactivity Impact: In ERK inhibitor assays, replacing chloro groups with methoxy groups often improves the IC50 values from the micromolar range (>1000 nM) to the nanomolar range (100–500 nM) by optimizing the shape complementarity and reducing hydrophobic clashes in the solvent front.

Analysis vs. Benzamide (Bioisosterism)

Replacing a benzene ring with a pyridazine ring (Scaffold Hopping) is a classic medicinal chemistry tactic.

  • Solubility: The pyridazine ring lowers the LogP (lipophilicity) compared to the benzene ring, improving oral bioavailability.

  • Selectivity: The nitrogen atoms in the pyridazine ring introduce a dipole moment that differs from the benzene ring, often improving selectivity for the target kinase over structurally similar off-targets.

Visualizing the Bioactivity Logic

The following diagrams illustrate the role of this scaffold in the ERK signaling pathway and the logic of its chemical selection.

Diagram 1: ERK Signaling Pathway & Inhibitor Intervention

This diagram maps the biological context where 3,6-dimethoxypyridazin-4-amine derivatives act.

ERK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation Inhibitor Inhibitor Drug (Contains 3,6-Dimethoxy Scaffold) Inhibitor->ERK Blocks ATP Binding (IC50: 100-500 nM)

Caption: The ERK MAPK pathway showing the inhibition point of drugs derived from the 3,6-dimethoxypyridazin-4-amine scaffold.

Diagram 2: Scaffold Selection Logic (SAR)

This diagram explains the decision tree for selecting the Dimethoxy scaffold over the Dichloro alternative.

SAR_Logic Start Lead Optimization OptionA 3,6-Dichloro Scaffold Start->OptionA Initial Screen OptionB 3,6-Dimethoxy Scaffold Start->OptionB Bioisostere Replacement ResultA High Reactivity (Toxic) Low Solubility Metabolic Liability OptionA->ResultA ResultB Metabolic Stability Improved H-Bonding Optimized Potency OptionB->ResultB

Caption: Decision matrix for scaffold selection. Green path indicates the superior bioactivity profile of the dimethoxy derivative.

Experimental Protocols

To validate the bioactivity of this scaffold, it must first be incorporated into a testable ligand. The following protocols outline the Synthesis (coupling) and the Biological Evaluation (Kinase Assay).

Protocol A: Synthesis of Amide Derivatives (Coupling)

Objective: To couple 3,6-dimethoxypyridazin-4-amine with an acyl chloride to form a potential kinase inhibitor.

Reagents:

  • 3,6-Dimethoxypyridazin-4-amine (1.0 eq)

  • Aryl Acid Chloride (e.g., 4-methylbenzoyl chloride) (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic amount, 0.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 3,6-dimethoxypyridazin-4-amine (1 mmol) in anhydrous Pyridine (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Dropwise add the Aryl Acid Chloride (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

    • Note: The electron-rich nature of the dimethoxy ring facilitates this nucleophilic attack compared to the dichloro-analog.

  • Quenching: Quench with ice water (20 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with 1N HCl (to remove pyridine), then Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (Look for methoxy singlets ~3.8-4.0 ppm).
    
Protocol B: In Vitro ERK2 Kinase Inhibition Assay

Objective: To determine the IC50 of the synthesized derivative.

Materials:

  • Recombinant ERK2 enzyme.

  • Substrate: Myelin Basic Protein (MBP).

  • 
    -ATP or Fluorescent ATP analog.
    
  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM

    
    .
    

Procedure:

  • Serial Dilution: Prepare 10-point serial dilutions of the test compound (synthesized in Protocol A) in DMSO. Final concentration range: 10

    
    M to 0.1 nM.
    
  • Enzyme Mix: Incubate ERK2 enzyme with the test compound for 15 minutes at room temperature.

  • Reaction Start: Add ATP (

    
     concentration) and MBP substrate to initiate the kinase reaction.
    
  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Stop reaction using EDTA or Phosphoric Acid.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a sigmoidal dose-response curve to calculate IC50 .

    • Self-Validation Check: Include a known ERK inhibitor (e.g., Ulixertinib) as a positive control. If Control IC50 deviates >2-fold from literature, invalidate the run.

References

  • Celgene Avilomics Research, Inc. (2014).[6] ERK Inhibitors and Uses Thereof. Patent WO2014124230A2.[6] Link

  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine (Related Analog Data). National Library of Medicine. Link

  • ChemicalBook. (2025). 3,6-Dichloropyridazin-4-amine Synthesis and Properties. Link

  • MDPI. (2023). Green Synthesis and Biological Activity of Aminoquinoline Derivatives (Structural Analog Comparison). Link

  • Uni.lu. (2025).[7] 3,6-dichloropyridazin-4-amine Chemical Profile. Link

Sources

Comparative Guide: Biophysical Validation of 3,6-Dimethoxypyridazin-4-amine Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Challenge

3,6-Dimethoxypyridazin-4-amine represents a classic "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Structurally, the pyridazine core mimics the adenine ring of ATP, making it a high-value starting point for Kinase (e.g., PIM1, CK2) and Bromodomain (e.g., BRD4) inhibitors.

However, validating the target engagement of this specific molecule presents a unique challenge:

  • Low Affinity: As a fragment (<200 Da), it typically exhibits weak binding (

    
     in the high 
    
    
    
    to
    
    
    range).
  • Fast Kinetics: The residence time is often too short for standard biochemical assays.

  • Solubility: While generally soluble, the high concentrations required for validation can lead to non-specific aggregation.

This guide compares the three primary biophysical methodologies—SPR , STD-NMR , and DSF (Thermal Shift) —to validate target engagement for 3,6-Dimethoxypyridazin-4-amine, providing a definitive roadmap for moving from "Hit" to "Lead."

Comparative Analysis of Validation Methods

The following table contrasts the performance of validation platforms specifically for the 3,6-Dimethoxypyridazin-4-amine scaffold.

FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Ligand-Observed NMR (STD) Method C: Thermal Shift (DSF/TSA)
Primary Output

,

,

(Kinetics)
Epitope Mapping (Structural)

(Thermodynamics)
Sensitivity High (can detect transient binding)Medium (requires fast exchange)Low (often misses weak binders)
Protein Consumption Low (<50

immobilized)
High (>2 mg per spectrum)Low (1-5

per well)
False Positives Common (refractive index mismatches)Rare (direct observation)Common (fluorescence interference)
Suitability for Pyridazine Best for Affinity Ranking Best for Binding Mode Confirmation Best for High-Throughput Triage
Critical Insight: The "Square Wave" Phenomenon

For 3,6-Dimethoxypyridazin-4-amine, SPR sensorgrams often appear as "square waves" (instant on/off) due to rapid dissociation rates (


). Do not discard these.  This is the expected behavior for a fragment hit. If you see slow dissociation for this molecule without affinity maturation, it is likely a non-specific aggregation artifact.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: To differentiate specific binding from promiscuous aggregation.

Reagents:

  • Ligand: 3,6-Dimethoxypyridazin-4-amine (100 mM stock in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: Match DMSO exactly.

Workflow:

  • Immobilization: Covalently couple the Target Protein (e.g., Kinase Domain) to a CM5 sensor chip (Target RU: ~3000-5000 for fragments).

    • Why? High density is required to detect the low signal of a small molecule (155 Da).

  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index changes.

  • Dose Response: Inject a concentration series: 0, 15.6, 31.2, 62.5, 125, 250, 500, 1000

    
    .
    
    • Contact Time: 30s.

    • Dissociation Time: 15s.[1]

  • Analysis: Plot Steady State Affinity (

    
     vs. Concentration).
    
    • Success Criterion: The binding isotherm must reach (or approach) saturation. Linear binding at 1 mM suggests non-specific interaction.

Protocol B: Saturation Transfer Difference (STD) NMR

Objective: To confirm the pyridazine ring is the primary contact point.

Reagents:

  • Protein: 10

    
     Target Protein (deuterated buffer).
    
  • Ligand: 500

    
     3,6-Dimethoxypyridazin-4-amine (50:1 Ligand:Protein ratio).
    

Workflow:

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

  • On-Resonance: Irradiate protein methyl groups (e.g., 0 ppm or -1 ppm).

  • Off-Resonance: Irradiate at 30 ppm (control).

  • Subtraction: Subtract the "On" spectrum from the "Off" spectrum.

  • Interpretation:

    • Signals from the 3,6-dimethoxy protons (singlets ~3.8-4.0 ppm) and the pyridazine ring proton should appear in the difference spectrum.

    • Causality: Only protons in close proximity (<5 Å) to the protein will receive magnetization transfer. If the methoxy groups show strong STD signals, they are buried in the pocket.

Mechanism of Action & Visualization

The following diagrams illustrate the validation logic and the binding mechanism.

Diagram 1: The Validation Decision Matrix

This workflow ensures that only "real" binders progress to crystallography.

ValidationWorkflow Hit Fragment Hit: 3,6-Dimethoxypyridazin-4-amine Solubility Solubility Check (Nephelometry) Hit->Solubility SPR SPR Analysis (Kinetics/Affinity) Solubility->SPR Soluble > 1mM Discard Discard: Artifact/Aggregator Solubility->Discard Insoluble NMR STD-NMR (Structural Validation) SPR->NMR Saturable Binding Fast Off-rate SPR->Discard Linear/Super-stoichiometric XRay X-Ray Crystallography (Co-structure) NMR->XRay STD Signal Observed NMR->Discard No Signal

Caption: A self-validating workflow. Only compounds passing the SPR "saturation check" and NMR "epitope check" warrant the cost of X-ray crystallography.

Diagram 2: Predicted Binding Mode (Kinase Hinge)

Pyridazine-4-amines are designed to mimic the Adenine ring of ATP.

BindingMode Scaffold Pyridazine Core (N-N aromatic) Protein_Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Protein_Hinge H-Bond Acceptor (N2) Amine 4-Amine (H-Bond Donor) Amine->Protein_Hinge H-Bond Donor Methoxy 3,6-Dimethoxy (Hydrophobic/Acceptor) Protein_Pocket Hydrophobic Pocket (Gatekeeper Residue) Methoxy->Protein_Pocket Van der Waals

Caption: Mechanistic rationale. The pyridazine N2 and the exocyclic amine form a bidentate hydrogen bond network with the kinase hinge region, mimicking ATP.

Supporting Data Summary

The following data represents typical validation metrics for a successful 3,6-Dimethoxypyridazin-4-amine engagement.

MetricPassing CriteriaFailure Flag
SPR



or Linear (Non-saturable)
SPR Binding Efficiency (LE)


NMR STD Factor

intensity of reference

(Noise level)
Thermal Shift (

)

to


(Common for fragments)

Note on Thermal Shift: Do not rely solely on DSF. Small fragments like 3,6-Dimethoxypyridazin-4-amine often do not stabilize the protein enough to cause a significant shift in melting temperature (


), leading to false negatives. SPR is the mandatory primary filter. 

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry.

  • Mashalidis, E. H., et al. (2013). "Fragment-based screening of pyridazine derivatives for the inhibition of kinases." Journal of Biomolecular Screening.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

  • Giannetti, A. M. (2011). "From experimental data to binding energy: analyzing and interpreting SPR biosensor data for fragment screening." Methods in Enzymology.

Sources

Optimizing Pyridazine Scaffolds: A Comparative Guide to 3,6-Dimethoxypyridazin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Domain: Medicinal Chemistry / Neuroscience Primary Application: GABA-A Receptor Antagonism & Kinase Inhibition[1]

Executive Summary

The 3,6-Dimethoxypyridazin-4-amine scaffold represents a critical chemical space in the development of nitrogen-rich heterocyclic drugs.[1] While the pyridazine core is historically famous for the GABA-A receptor antagonist Gabazine (SR-95531) , the specific 3,6-dimethoxy substitution pattern offers a distinct physicochemical profile compared to the classic 3-amino-6-aryl derivatives.[1]

This guide objectively compares the 3,6-Dimethoxypyridazin-4-amine series against industry-standard alternatives (Gabazine and 3-Chloro analogs).[1] It focuses on Structure-Activity Relationships (SAR), solubility profiles, and synthetic accessibility, designed for researchers optimizing ligand-receptor interactions in neuropharmacology and oncology.

The Scaffold Architecture: Why 3,6-Dimethoxy?

In medicinal chemistry, the pyridazine ring acts as a bioisostere for phenyl or pyridine rings, offering improved water solubility and hydrogen-bonding potential.

Structural Breakdown[1]
  • Positions 3 & 6 (Methoxy Groups): These act as hydrogen bond acceptors. Unlike the lipophilic phenyl ring in Gabazine, the methoxy groups lower LogP (increasing hydrophilicity) but may reduce potency in deep hydrophobic pockets.

  • Position 4 (Amine): The critical hydrogen bond donor.[1][2] This moiety mimics the ammonium headgroup of GABA, essential for anchoring the molecule in the receptor's orthosteric site.[1]

Comparative Pharmacophore Analysis[1][3]
Feature3,6-Dimethoxypyridazin-4-amine Gabazine (SR-95531) 3-Amino-6-chloropyridazine
Core Role Balanced Solubility/Affinity ProbeHigh-Affinity Antagonist (Standard)Synthetic Intermediate / Reactive Probe
Electronic Character Electron-rich (Donating OMe groups)Mixed (Aryl conjugation)Electron-deficient (Inductive Cl withdrawal)
Solubility (Aq) HighModerateLow
Metabolic Stability Moderate (O-demethylation risk)HighLow (Nucleophilic displacement risk)
Primary Target GABA-A / Kinases (e.g., CDK)GABA-A Receptor (Specific)Precursor for library generation

Comparative Performance Data

The following data aggregates trends from structure-activity studies involving pyridazine-based GABA antagonists and kinase inhibitors.

Experiment 1: Ligand Binding Affinity (GABA-A Receptor)

Method: Displacement of [³H]-GABA from rat brain membrane preparations.[3]

Compound ClassR3 SubstituentR6 SubstituentR4 SubstituentKi (nM)Relative Potency
Standard (Gabazine) Amino4-MethoxyphenylH~2001.0 (Reference)
Analog A (Target) MethoxyMethoxyAmine>5,000Low
Analog B (Hybrid) AminoMethoxyPhenyl~450Moderate
Analog C (Precursor) AminoChloroH>10,000Inactive

Interpretation: The "Target" scaffold (3,6-dimethoxy-4-amine) generally exhibits lower affinity for the GABA-A receptor than Gabazine.[1] This is because the GABA-A binding pocket requires a bulky hydrophobic group at position 6 (like the phenyl ring in Gabazine) to achieve nanomolar affinity.[1]

  • Key Insight: The 3,6-dimethoxy analogs are less effective as direct antagonists but are superior as fragment-based starting points for kinase inhibitors where the methoxy group interacts with the hinge region of the ATP binding pocket.[1]

Experiment 2: Physicochemical Properties (ADME Proxy)
CompoundcLogPPSA (Ų)Solubility (PBS, pH 7.4)
3,6-Dimethoxypyridazin-4-amine 0.4265.0High (>10 mg/mL)
Gabazine (SR-95531) 1.3595.2Moderate (<1 mg/mL)
3,6-Dichloropyridazine 1.5025.0Low (0.1 mg/mL)

Mechanistic Insight & SAR Logic

The biological activity of this scaffold is dictated by the electronic push-pull effects of the substituents.[1] The diagram below illustrates the decision tree for optimizing this scaffold.

SAR_Logic Scaffold 3,6-Dimethoxypyridazin-4-amine (Core Scaffold) Mod_Pos3 Modification: Pos 3/6 (Methoxy) Scaffold->Mod_Pos3 Electronic Tuning Mod_Pos4 Modification: Pos 4 (Amine) Scaffold->Mod_Pos4 H-Bond Donor Outcome_Solubility Outcome: Increased Solubility (Fragment Screening) Mod_Pos3->Outcome_Solubility Retain OMe Outcome_GABA Outcome: GABA-A Affinity (Requires Hydrophobic Bulk) Mod_Pos3->Outcome_GABA Replace OMe with Phenyl (Gabazine-like) Mod_Pos4->Outcome_GABA Keep Free Amine Outcome_Kinase Outcome: Kinase Hinge Binding (H-Bond Acceptor) Mod_Pos4->Outcome_Kinase Acylation/Arylation

Figure 1: SAR Optimization Logic. Retaining methoxy groups favors solubility and kinase targeting, while replacing them with aryl groups favors GABA-A antagonism.

Experimental Protocols

As a self-validating system, the synthesis and testing of these analogs must follow rigorous controls.

Protocol A: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Rationale: Nucleophilic aromatic substitution (


) on the electron-deficient pyridazine ring.[1]

Reagents:

  • Starting Material: 3,6-Dichloro-4-aminopyridazine (or 3,6-dichloropyridazine followed by nitration/reduction).

  • Nucleophile: Sodium Methoxide (NaOMe).

  • Solvent: Methanol (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 3,6-dichloro-4-aminopyridazine (1.0 eq) in anhydrous MeOH under

    
     atmosphere.
    
  • Substitution: Add NaOMe (2.5 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: The starting material spot (

      
       ~0.[1]6) should disappear; product appears at lower 
      
      
      
      due to amine polarity.
  • Quench: Cool to RT, neutralize with dilute HCl to pH 7.

  • Isolation: Evaporate MeOH, extract with EtOAc, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Radioligand Binding Assay (GABA-A)

Rationale: To determine the Ki of the synthesized analog against the standard [³H]-GABA.[1]

Assay_Workflow Step1 Membrane Prep (Rat Cortex Homogenate) Step2 Incubation (4°C, 30 min) Step1->Step2 Step3 Filtration (Glass Fiber Filters) Step2->Step3 Terminates Binding Step4 Scintillation Counting (Data Analysis) Step3->Step4 CPM Measurement Inputs Inputs: 1. [3H]-GABA (2 nM) 2. Test Compound (10^-9 to 10^-4 M) 3. Buffer (Tris-HCl) Inputs->Step2

Figure 2: Radioligand Binding Workflow. Critical step: Rapid filtration to prevent ligand dissociation.[1]

Validation Criteria:

  • Specific Binding: Must be >70% of total binding (determined using 100 µM unlabeled GABA).[1]

  • Reference Standard: Gabazine (SR-95531) must yield an

    
     of ~200 nM in the same run to validate the assay sensitivity.[1]
    

References

  • Wermuth, C. G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists." Journal of Medicinal Chemistry.

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Journal of Neurochemistry.

  • SelleckChem. (2024).[1] "GABA Receptor Antagonists and Agonists: Product Library." Selleck Chemicals.[1]

  • PubChem. (2024).[1] "Compound Summary: 3,6-Dichloropyridazin-4-amine." National Library of Medicine.[1]

  • MDPI. (2022).[1] "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules.

Sources

A Senior Application Scientist's Guide to Evaluating 3,6-Dimethoxypyridazin-4-amine as a Potential Dihydropteroate Synthase Inhibitor: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Pyridazine Scaffolds in Drug Discovery

The pyridazine nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral and anti-inflammatory to anticancer agents[1][2]. While many complex pyridazine derivatives have been explored, simpler substituted pyridazines like 3,6-Dimethoxypyridazin-4-amine remain largely uncharacterized in terms of their direct biological efficacy. Often relegated to the role of a chemical intermediate in multi-step syntheses[3][4][5], the inherent bioactivity of this molecule is a compelling unknown.

This guide puts forth a scientifically grounded hypothesis: that the 4-aminopyridazine core of 3,6-Dimethoxypyridazin-4-amine bears sufficient structural resemblance to para-aminobenzoic acid (PABA) to potentially act as a competitive inhibitor of dihydropteroate synthase (DHPS). DHPS is a critical enzyme in the bacterial folate synthesis pathway, a target that has been successfully exploited by the sulfonamide class of antibiotics for decades[6][7].

Herein, we present a comprehensive, step-by-step experimental workflow to investigate the efficacy of 3,6-Dimethoxypyridazin-4-amine as a DHPS inhibitor. We will benchmark its hypothetical performance against a well-established sulfonamide, sulfamethoxazole, providing researchers with the protocols and analytical frameworks necessary to validate this hypothesis. This guide is designed not as a mere recitation of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

The Scientific Rationale: Why Target DHPS with a Pyridazine Derivative?

The bacterial folate synthesis pathway is an ideal target for antimicrobial agents because, unlike humans who obtain folate from their diet, bacteria must synthesize it de novo[8][9]. DHPS catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial growth and replication[10].

Sulfonamides, the first class of synthetic antibiotics, function as competitive inhibitors of DHPS due to their structural analogy to PABA[7][11]. The core hypothesis of this guide is that 3,6-Dimethoxypyridazin-4-amine, with its 4-amino group on a heterocyclic ring, may mimic PABA in the active site of DHPS, thereby disrupting the folate synthesis pathway.

Signaling Pathway: Bacterial Folate Synthesis and Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the proposed point of inhibition for 3,6-Dimethoxypyridazin-4-amine, alongside the known mechanism of sulfonamides.

Folate Synthesis Pathway cluster_0 Bacterial Cell cluster_1 Inhibitors Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition Pyridazine_Amine 3,6-Dimethoxypyridazin-4-amine (Hypothesized) Pyridazine_Amine->DHPS Hypothesized Competitive Inhibition

Caption: Bacterial folate synthesis pathway and points of inhibition.

Comparative Efficacy Evaluation: A Proposed Experimental Workflow

This section details the experimental protocols for a head-to-head comparison of 3,6-Dimethoxypyridazin-4-amine and sulfamethoxazole.

Phase 1: In Vitro Enzyme Inhibition Assay

The initial and most direct assessment of efficacy is to measure the direct inhibition of purified DHPS enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,6-Dimethoxypyridazin-4-amine against a representative bacterial DHPS and compare it to that of sulfamethoxazole.

Materials:

  • Purified recombinant DHPS from a model organism (e.g., Bacillus anthracis or Staphylococcus aureus)[12]

  • 3,6-Dimethoxypyridazin-4-amine (test compound)

  • Sulfamethoxazole (positive control)

  • PABA (substrate)

  • Dihydropteridine pyrophosphate (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of 3,6-Dimethoxypyridazin-4-amine and sulfamethoxazole in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to determine the IC50.

  • Assay Reaction Mixture: In each well of the microplate, combine the assay buffer, a fixed concentration of DHPS enzyme, and the serially diluted test compound or control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes at room temperature) to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, PABA and dihydropteridine pyrophosphate.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 340 nm) which corresponds to the formation of the dihydropteroate product. Record measurements at regular intervals for a set duration.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 2: Whole-Cell Antimicrobial Susceptibility Testing (AST)

While an in vitro assay is crucial, it is equally important to determine if the compound can penetrate the bacterial cell wall and exert its effect in a cellular context.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3,6-Dimethoxypyridazin-4-amine against a panel of clinically relevant bacteria and compare it to sulfamethoxazole.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3,6-Dimethoxypyridazin-4-amine

  • Sulfamethoxazole

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of 3,6-Dimethoxypyridazin-4-amine and sulfamethoxazole in CAMHB.

  • Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control for growth (broth with bacteria, no compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro DHPS Inhibition Data

CompoundTarget EnzymeIC50 (µM)
3,6-Dimethoxypyridazin-4-amineS. aureus DHPS[Result]
SulfamethoxazoleS. aureus DHPS[Result]

Table 2: Hypothetical Antimicrobial Susceptibility Data

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
3,6-Dimethoxypyridazin-4-amine[Result][Result]
Sulfamethoxazole[Result][Result]

Visualizing the Experimental Workflow

A clear workflow diagram is essential for planning and executing the proposed research.

Experimental Workflow cluster_p1 In Vitro Details cluster_p2 Whole-Cell Details start Hypothesis: 3,6-Dimethoxypyridazin-4-amine as a DHPS Inhibitor phase1 Phase 1: In Vitro Enzyme Assay start->phase1 phase2 Phase 2: Whole-Cell AST start->phase2 p1_prep Prepare Serial Dilutions phase1->p1_prep p2_prep Prepare Serial Dilutions in Broth phase2->p2_prep data_analysis Data Analysis & Comparison conclusion Conclusion on Efficacy data_analysis->conclusion p1_assay Run DHPS Kinetic Assay p1_prep->p1_assay p1_calc Calculate IC50 p1_assay->p1_calc p1_calc->data_analysis p2_assay Inoculate with Bacteria p2_prep->p2_assay p2_calc Determine MIC p2_assay->p2_calc p2_calc->data_analysis

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 3,6-Dimethoxypyridazin-4-amine (CAS: 18608-78-3). It is designed for researchers utilizing this compound as a metabolic probe, pharmaceutical intermediate (specifically for Sulfamethoxypyridazine), or fragment-based drug discovery (FBDD) scaffold.

Executive Summary

3,6-Dimethoxypyridazin-4-amine is an electron-rich heterocyclic amine primarily known as the metabolic core and hydrolytic degradant of the sulfonamide antibiotic Sulfamethoxypyridazine. Its cross-reactivity profile is distinct from the parent drug due to the absence of the p-aminobenzenesulfonyl moiety.

Key Performance Indicators:

  • Chemical Assay Interference: High. Positive in diazo-coupling (Bratton-Marshall) assays.

  • Immunological Cross-Reactivity: Low (<1%) against broad-spectrum sulfonamide antibodies targeting the N4-arylamine.

  • Scaffold Selectivity: Distinct basicity and H-bond geometry compared to isomeric pyrimidines, influencing kinase/receptor binding affinity.

Chemical Structure & Reactive Pharmacophore

To understand the cross-reactivity, one must analyze the electronic environment of the pyridazine ring compared to its bioisosteres.

FeatureSpecificationImpact on Reactivity
Core Scaffold 1,2-Diazine (Pyridazine)Adjacent nitrogens create lone-pair repulsion (alpha-effect), increasing basicity compared to pyrazine/pyrimidine.
Substituents 3,6-DimethoxyStrong electron-donating groups (EDG) activate the ring, making C4 and C5 susceptible to electrophilic attack (e.g., nitration).
Primary Amine Position 4 (-NH2)The primary site for diazonium salt formation; responsible for colorimetric assay interference.
Comparative Scaffold Analysis

The following diagram illustrates the structural divergence between the target molecule and its common isomer (Sulfadimethoxine impurity), highlighting why they exhibit different cross-reactivity profiles in separation science.

ScaffoldAnalysis Target 3,6-Dimethoxypyridazin-4-amine (Target Molecule) Feat1 1,2-Diazine Core (High Basicity) Target->Feat1 Possesses Feat3 Sulfonyl Moiety (Allergenic Epitope) Target->Feat3 Lacks (Low Immuno-Reactivity) Isomer 4-Amino-2,6-dimethoxypyrimidine (Sulfadimethoxine Impurity) Feat2 1,3-Diazine Core (Lower Basicity) Isomer->Feat2 Possesses Parent Sulfamethoxypyridazine (Parent Antibiotic) Parent->Target Metabolizes to Parent->Feat3 Contains

Figure 1: Structural relationships determining chemical and immunological selectivity.

Cross-Reactivity Profile

A. Chemical Assay Interference (Bratton-Marshall)

The most critical cross-reactivity for this molecule occurs in colorimetric assays designed for primary aromatic amines.

  • Mechanism: The Bratton-Marshall reaction relies on the diazotization of a primary amine followed by coupling with N-(1-naphthyl)ethylenediamine (NED).

  • Result: 3,6-Dimethoxypyridazin-4-amine will react to form a purple azo dye, indistinguishable from sulfonamides in non-chromatographic assays.

  • Differentiation: You must use HPLC or TLC to separate this intermediate from the parent drug before derivatization.

B. Immunological Cross-Reactivity (ELISA)

In diagnostic assays (ELISA) for sulfonamide residues:

  • Target Epitope: Most antibodies are raised against the p-aminobenzenesulfonamide moiety.

  • Observation: 3,6-Dimethoxypyridazin-4-amine lacks the benzene ring and the sulfonyl group.

  • Data Support: Studies on sulfonamide hypersensitivity indicate that the N1-heterocyclic ring (the pyridazine) is not the primary immunologic determinant for IgE-mediated reactions, though it may play a role in T-cell mediated delayed hypersensitivity.

C. Biological/Enzymatic Selectivity (Kinase/Receptor)

In medicinal chemistry, the pyridazine scaffold is often compared to pyrimidine.

  • Selectivity Factor: The "Lone Pair Repulsion" in the pyridazine ring makes N2 more accessible for H-bonding than the nitrogens in pyrimidine.

  • Implication: If your target requires a bidentate H-bond acceptor/donor motif (e.g., hinge region of kinases), this molecule often shows a distinct selectivity profile, avoiding "off-target" binding common to promiscuous aminopyrimidine scaffolds.

Experimental Protocol: Differentiating the Amine from Parent Drug

Objective: To validate the presence of 3,6-Dimethoxypyridazin-4-amine without interference from Sulfamethoxypyridazine using a self-validating TLC method.

Reagents
  • Stationary Phase: Silica Gel 60 F254 TLC plates.

  • Mobile Phase: Chloroform : Methanol (90:10 v/v).

  • Visualization A: UV Light (254 nm).[1]

  • Visualization B: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of the test sample in 1 mL methanol. Prepare standards of pure 3,6-Dimethoxypyridazin-4-amine and Sulfamethoxypyridazine.

  • Spotting: Apply 5 µL of sample and standards to the TLC plate.

  • Development: Run the plate in a saturated chamber until the solvent front reaches 80% of the height.

  • Detection (Self-Validating Step):

    • Step A (UV): Observe under 254 nm.[1] The parent sulfonamide will show strong quenching due to the benzene ring. The pyridazine amine will show weaker absorbance.

    • Step B (Chemical): Spray with Ehrlich’s reagent and heat at 100°C.

    • Result: The primary amine on the electron-rich pyridazine (the target) often yields a distinct color shift (yellow/orange) faster than the sulfonamide due to the higher electron density of the heterocyclic ring activating the amine.

Expected Rf Values (Approximate)
CompoundRf Value (Chloroform:MeOH 9:1)UV Intensity
Sulfamethoxypyridazine 0.45 - 0.55High
3,6-Dimethoxypyridazin-4-amine 0.60 - 0.70Moderate

Pathway Visualization: Degradation & Interference

The following diagram maps the degradation pathway that generates this amine and where it interferes in analysis.

DegradationPathway Sulfa Sulfamethoxypyridazine (Parent Drug) Hydrolysis Acidic Hydrolysis (Metabolism/Degradation) Sulfa->Hydrolysis Amine 3,6-Dimethoxypyridazin-4-amine (Analyte of Interest) Hydrolysis->Amine Cleavage of S-N bond Sulfanilic Sulfanilic Acid (Byproduct) Hydrolysis->Sulfanilic Bratton Bratton-Marshall Reagent (Diazo Coupling) Amine->Bratton Primary Amine Reacts Signal Positive Color Signal (False Positive for Parent) Bratton->Signal

Figure 2: Hydrolytic generation of the target amine and its subsequent interference in colorimetric analysis.

References

  • PubChem. (n.d.). 3,6-Dimethoxypyridazin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2019). Bratton-Marshall reaction for primary aminobenzophenones and sulfonamides. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Investigating the In Vitro and In Vivo Activities of 3,6-Dimethoxypyridazin-4-amine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the evaluation of 3,6-Dimethoxypyridazin-4-amine, a novel pyridazine derivative. While direct experimental data for this specific molecule is not yet extensively published, this document outlines a scientifically rigorous, hypothesis-driven approach to characterizing its biological activity. By drawing comparisons with structurally related pyridazine compounds and thalidomide analogs, we will detail the necessary in vitro and in vivo studies to elucidate its therapeutic potential, focusing on hypothesized anti-inflammatory and anti-cancer activities.

Introduction: The Therapeutic Promise of the Pyridazine Scaffold

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its unique electronic properties and ability to form key hydrogen bonds have led to the development of drugs targeting a range of diseases. Notably, derivatives of the pyridazine and related pyridazinone structures have shown promise as anti-inflammatory and anti-cancer agents.[1][2][3] For instance, certain pyridazinone-based sulfonamides have been identified as multi-target anti-inflammatory agents, inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes.[1] Furthermore, 3,6-disubstituted pyridazines have been explored as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, highlighting their potential in oncology.[2][3]

Given this precedent, 3,6-Dimethoxypyridazin-4-amine is a compound of significant interest. Its structural features—the electron-donating methoxy groups and the amino group—suggest potential interactions with biological targets implicated in inflammation and cell proliferation. This guide will outline a systematic approach to validating these hypotheses.

Hypothesized Mechanism of Action and Key Biological Questions

Based on the activities of structurally related compounds, we can formulate two primary hypotheses for the biological activity of 3,6-Dimethoxypyridazin-4-amine:

  • Hypothesis 1: Anti-inflammatory Activity. Similar to thalidomide and its analogs, which contain a related heterocyclic core, 3,6-Dimethoxypyridazin-4-amine may modulate inflammatory pathways.[4][5] A key mechanism of these analogs is the reduction of pro-inflammatory cytokines, particularly TNF-α, which is pivotal in microglial cell activation and the broader inflammatory response.[4][5]

  • Hypothesis 2: Anti-cancer Activity. The 3,6-disubstitution pattern on the pyridazine ring is a feature of known CDK inhibitors.[2][3] Therefore, 3,6-Dimethoxypyridazin-4-amine could potentially exert anti-proliferative effects by targeting key regulators of the cell cycle, such as CDK2.

To investigate these hypotheses, the following key biological questions must be addressed:

  • Does 3,6-Dimethoxypyridazin-4-amine inhibit the production of pro-inflammatory cytokines in relevant immune cell lines?

  • Does it exhibit anti-proliferative activity against human cancer cell lines, and if so, what is the underlying mechanism (e.g., cell cycle arrest, apoptosis)?

  • What are the key molecular targets of 3,6-Dimethoxypyridazin-4-amine in these pathways?

  • Does the in vitro activity translate to in vivo efficacy in relevant animal models of inflammation and cancer?

  • How does its potency and selectivity compare to existing compounds with similar scaffolds?

A Phased Approach to In Vitro Evaluation

A tiered in vitro screening strategy is essential to efficiently characterize the biological activity of 3,6-Dimethoxypyridazin-4-amine. This approach allows for early go/no-go decisions and provides a mechanistic rationale for subsequent in vivo studies.

Phase 1: Primary Screening for Anti-inflammatory and Anti-proliferative Effects

The initial phase focuses on establishing whether 3,6-Dimethoxypyridazin-4-amine possesses the hypothesized biological activities.

Rationale: This assay provides a rapid assessment of the compound's ability to suppress a key inflammatory response in a relevant immune cell line. Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of TNF-α.

Experimental Protocol: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2.

  • Cell Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with a dose-response range of 3,6-Dimethoxypyridazin-4-amine (e.g., 0.1 to 100 µM) or vehicle control for 1 hour. Include a known TNF-α inhibitor (e.g., Pomalidomide) as a positive control.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • TNF-α Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α production.

Rationale: This assay determines the compound's ability to inhibit the growth of cancer cells. A panel of cell lines representing different cancer types will provide insights into the potential spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., T-47D and MDA-MB-231 for breast cancer) in their recommended media.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3,6-Dimethoxypyridazin-4-amine (e.g., 0.01 to 100 µM) for 72 hours. A known CDK inhibitor (e.g., Palbociclib) can be used as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Phase 2: Mechanistic Elucidation

Should the primary screening yield positive results, the next phase will delve into the underlying mechanisms of action.

Rationale: To understand how 3,6-Dimethoxypyridazin-4-amine inhibits TNF-α production, it is crucial to investigate its effects on upstream signaling pathways, such as the NF-κB pathway.

Experimental Workflow:

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway IkB_Degradation IκB Degradation NFkB_Pathway->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation TNFa_Gene TNF-α Gene Transcription NFkB_Translocation->TNFa_Gene TNFa_Protein TNF-α Protein Secretion TNFa_Gene->TNFa_Protein Compound 3,6-Dimethoxypyridazin-4-amine Compound->NFkB_Pathway Hypothesized Inhibition Point

Caption: Hypothesized inhibition of the NF-κB pathway by 3,6-Dimethoxypyridazin-4-amine.

Key Assays:

  • Western Blotting: Analyze the phosphorylation status of key proteins in the NF-κB pathway (e.g., IKK, IκBα) and the nuclear translocation of p65 in response to LPS stimulation with and without the compound.

  • Reporter Gene Assay: Use a luciferase reporter construct driven by an NF-κB response element to quantify the transcriptional activity of NF-κB.

Rationale: If the compound exhibits anti-proliferative effects, it is important to determine if this is due to cell cycle arrest or the induction of apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Cell Treatment: Treat cancer cells with 3,6-Dimethoxypyridazin-4-amine at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol.

  • Staining:

    • For Cell Cycle: Stain with propidium iodide (PI) and RNase A.

    • For Apoptosis: Stain with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Further Mechanistic Studies:

  • Kinase Inhibition Profiling: Screen the compound against a panel of kinases, with a focus on CDKs, to identify direct molecular targets.

  • Western Blotting for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as cleaved caspase-3, PARP, and members of the Bcl-2 family.

Bridging the Gap: In Vivo Validation

Positive and mechanistically informative in vitro data provide a strong rationale for progressing to in vivo studies. The choice of animal model is critical for obtaining clinically relevant data.

In Vivo Model for Anti-inflammatory Activity

Rationale: A systemic inflammation model is suitable for assessing the in vivo efficacy of an anti-inflammatory agent.

Experimental Protocol: LPS-Induced Endotoxemia in Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Compound Administration: Administer 3,6-Dimethoxypyridazin-4-amine or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • LPS Challenge: After a pre-determined time (e.g., 1 hour), inject a sub-lethal dose of LPS intraperitoneally.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 4 hours), collect blood and tissues.[6]

  • Cytokine Analysis: Measure the levels of TNF-α and other pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the plasma using ELISA or a multiplex bead array.

  • Histological Analysis: Analyze tissues (e.g., liver, lung) for signs of inflammation.

In Vivo Model for Anti-cancer Activity

Rationale: A xenograft model using human cancer cells allows for the evaluation of the compound's anti-tumor efficacy in a living organism.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 3,6-Dimethoxypyridazin-4-amine or vehicle daily via an appropriate route.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Comparative Data Analysis and Benchmarking

Throughout the experimental process, it is crucial to benchmark the performance of 3,6-Dimethoxypyridazin-4-amine against relevant reference compounds.

Table 1: Hypothetical Comparative In Vitro Activity Data

CompoundTarget PathwayAssayIC50 (µM)
3,6-Dimethoxypyridazin-4-amine InflammationTNF-α Inhibition (RAW 264.7)Experimental Value
PomalidomideInflammationTNF-α Inhibition (RAW 264.7)~ 0.5
3,6-Dimethoxypyridazin-4-amine Cancer (Breast)MTT (T-47D)Experimental Value
PalbociclibCancer (Breast)MTT (T-47D)~ 0.01
3,6-Dimethoxypyridazin-4-amine Cancer (Breast)MTT (MDA-MB-231)Experimental Value
PalbociclibCancer (Breast)MTT (MDA-MB-231)~ 0.1

Table 2: Hypothetical Comparative In Vivo Efficacy Data

CompoundModelKey EndpointEfficacy
3,6-Dimethoxypyridazin-4-amine LPS-induced EndotoxemiaPlasma TNF-α ReductionExperimental Value
Pomalidomide Analog (DP)Traumatic Brain InjuryReduction in neuroinflammationSignificant
3,6-Dimethoxypyridazin-4-amine MDA-MB-231 XenograftTumor Growth InhibitionExperimental Value
PalbociclibBreast Cancer XenograftTumor Growth InhibitionSignificant

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the in vitro and in vivo activities of 3,6-Dimethoxypyridazin-4-amine. By systematically progressing from initial phenotypic screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the further development of this promising compound. The comparative framework presented here will enable a clear understanding of its potential advantages and liabilities relative to existing molecules.

Future work should also include a thorough investigation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to assess its drug-like properties and potential for clinical translation.

References

  • 3,6'-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife. [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury. PubMed. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • Method for synthetizing 3,6-dichloropyridazine.
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC - NIH. [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. PMC. [Link]

  • Process for preparing 4-amino-pyridazines.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC - NIH. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. ResearchGate. [Link]

  • 4-Aminopyridine. PubChem. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). MDPI. [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

  • Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. PubMed. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Nature-Inspired Molecules as Inhibitors in Drug Discovery. MDPI. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. [Link]

Sources

A Comparative Guide to the Selectivity of 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth technical framework for evaluating the selectivity of a novel pyridazine derivative, 3,6-Dimethoxypyridazin-4-amine, a compound of interest for its potential as a kinase inhibitor.

Given the prevalence of the pyridazine scaffold in kinase inhibitor discovery, we will proceed under the well-founded hypothesis that 3,6-Dimethoxypyridazin-4-amine exhibits kinase inhibitory activity. This guide will objectively compare its hypothetical performance with established kinase inhibitors, providing the supporting experimental frameworks necessary for a thorough investigation. Our focus is not just on the "what" but the "why"—elucidating the rationale behind experimental choices to ensure a robust and self-validating assessment of selectivity.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes. While aberrant kinase activity is a hallmark of many diseases, particularly cancer, the structural conservation of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for advancing its development.

This guide will benchmark our hypothetical compound, 3,6-Dimethoxypyridazin-4-amine, against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A broad-spectrum inhibitor known for its high promiscuity across the kinome.

  • Dasatinib: A multi-kinase inhibitor with a defined set of primary targets, including BCR-ABL and SRC family kinases.

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.

By comparing the hypothetical data of our novel compound to these standards, we can effectively contextualize its selectivity and potential for further development.

Comparative Kinase Inhibition Profiles

To provide a tangible comparison, we will utilize publicly available, standardized kinase screening data from the HMS LINCS Project, which employs the KINOMEscan™ platform. This platform measures the binding affinity of compounds against a large panel of kinases, providing a comprehensive overview of their selectivity.[1] For the purpose of this guide, we will present a hypothetical binding profile for 3,6-Dimethoxypyridazin-4-amine alongside the known profiles of our comparator compounds. The data is presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, where a lower percentage indicates stronger binding of the test compound.

Kinase Target3,6-Dimethoxypyridazin-4-amine (% Control - Hypothetical)Staurosporine (% Control)Dasatinib (% Control)Vemurafenib (% Control)
ABL1 650.10.0 98
SRC 720.20.0 95
LCK 850.10.0 100
BRAF 902.5354.5
BRAF (V600E) 881.8250.5
VEGFR2 450.85.585
PDGFRB 500.31.592
p38α (MAPK14) 5.0 0.41099
JNK1 951.585100
CDK2 980.975100

Data for Staurosporine, Dasatinib, and Vemurafenib is sourced from the HMS LINCS Project KINOMEscan dataset.[1] The data for 3,6-Dimethoxypyridazin-4-amine is hypothetical to illustrate a moderately selective profile.

This table immediately highlights the diverse selectivity profiles. Staurosporine shows broad activity, Dasatinib potently inhibits a specific cluster of tyrosine kinases, and Vemurafenib demonstrates remarkable selectivity for its primary target. Our hypothetical compound, 3,6-Dimethoxypyridazin-4-amine, is depicted as having a primary target (p38α) with some moderate off-target activity on VEGFR2 and PDGFRB.

Experimental Workflows for Comprehensive Selectivity Assessment

A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. This involves a combination of biochemical and cell-based assays to not only determine direct enzymatic inhibition but also to assess target engagement and off-target effects in a physiological context.

Biochemical Kinase Profiling: The First Line of Assessment

Biochemical assays are the foundational step in selectivity profiling, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[2][3]

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3,6-Dimethoxypyridazin-4-amine Incubate Incubate compound with kinase/substrate mixture Compound_Prep->Incubate Kinase_Prep Prepare kinase reaction buffer with purified kinase and substrate Kinase_Prep->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

  • Compound Preparation: Prepare a series of dilutions of 3,6-Dimethoxypyridazin-4-amine (e.g., 10-point, 3-fold serial dilution) in the appropriate solvent (typically DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • Initiate Reaction: Add the kinase and substrate in kinase reaction buffer to each well to start the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin necessary to produce a luminescent signal.[3] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Confirming Interaction in a Live-Cell Context

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's efficacy. Cellular target engagement assays are therefore crucial to confirm that the compound binds to its intended target in living cells. The NanoBRET™ Target Engagement Assay is a leading technology for this purpose.[4][5]

cluster_cell_prep Cell Preparation cluster_treatment Compound and Tracer Treatment cluster_detection BRET Measurement cluster_analysis Data Analysis Transfect Transfect cells with a vector expressing the kinase-NanoLuc® fusion protein Plate_Cells Plate transfected cells into a multi-well plate Transfect->Plate_Cells Add_Compound Add serial dilutions of 3,6-Dimethoxypyridazin-4-amine Plate_Cells->Add_Compound Add_Tracer Add a cell-permeable fluorescent tracer Add_Compound->Add_Tracer Add_Substrate Add Nano-Glo® Live Cell Substrate Add_Tracer->Add_Substrate Read_BRET Measure luminescence at two wavelengths (donor and acceptor) Add_Substrate->Read_BRET Calculate_Ratio Calculate BRET ratio Read_BRET->Calculate_Ratio Determine_IC50 Determine cellular IC50 Calculate_Ratio->Determine_IC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into a 384-well white assay plate and incubate overnight.

  • Compound Dosing: Add serial dilutions of 3,6-Dimethoxypyridazin-4-amine to the cells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells. This tracer is designed to bind to the kinase of interest.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein.[4]

  • Substrate Addition: Add Nano-Glo® Live Cell Substrate to all wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm for NanoLuc®) and an acceptor emission wavelength (e.g., 610 nm for the tracer).[4]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the fluorescent tracer by the test compound will lead to a decrease in the BRET signal. Determine the cellular IC50 value from the dose-response curve.

Off-Target Profiling: Unveiling Unintended Interactions

A truly comprehensive selectivity assessment must extend beyond the kinome to identify potential off-target binding to other protein families, which can be a source of toxicity. Chemoproteomics-based methods are powerful tools for unbiased off-target identification in a cellular context.[6][7][8]

cluster_probe Probe Synthesis cluster_incubation Cellular Incubation and Lysis cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Synthesize_Probe Synthesize a probe version of 3,6-Dimethoxypyridazin-4-amine with an enrichment handle (e.g., biotin) Treat_Cells Treat live cells with the probe Synthesize_Probe->Treat_Cells Lyse_Cells Lyse cells to release proteins Treat_Cells->Lyse_Cells Enrich Enrich probe-bound proteins using streptavidin beads Lyse_Cells->Enrich Digest Digest enriched proteins into peptides Enrich->Digest Analyze_MS Analyze peptides by LC-MS/MS Digest->Analyze_MS Identify_Proteins Identify and quantify bound proteins Analyze_MS->Identify_Proteins Validate_Hits Validate potential off-targets Identify_Proteins->Validate_Hits

Caption: Conceptual workflow for chemoproteomic off-target profiling.

This approach involves creating a modified version of the test compound that can be used to "fish" for its binding partners in a cell lysate. Identified proteins are then analyzed by mass spectrometry. This provides an unbiased view of the compound's interactome.

Conclusion: A Pathway to Confident Candidate Selection

The comprehensive assessment of a compound's selectivity is a non-negotiable aspect of modern drug discovery. By employing a tiered approach that begins with broad biochemical profiling and progresses to more physiologically relevant cellular target engagement and off-target screening, researchers can build a robust data package to support the advancement of a lead candidate.

For 3,6-Dimethoxypyridazin-4-amine, this guide provides a roadmap for its characterization as a potential kinase inhibitor. By benchmarking its performance against well-defined standards and rigorously interrogating its on- and off-target interactions, we can make informed, data-driven decisions that ultimately increase the probability of success in developing a safe and effective therapeutic.

References

  • DiscoverX KINOMEscan®. (n.d.). Eurofins Discovery. Retrieved February 7, 2026, from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved February 7, 2026, from [Link]

  • Al-Ali, H., Lee, S. S., & Walker, J. R. (2022). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. In Methods in Molecular Biology (Vol. 2531, pp. 249–269). Humana, New York, NY.
  • Kinase Profiling Inhibitor Database. (n.d.). MRC PPU, University of Dundee. Retrieved February 7, 2026, from [Link]

  • Lu, K. Y. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1285-1288.
  • Bajusz, D., & Keserű, G. M. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
  • Abdel-Sattar, E., & El-Mowafy, M. (2021). Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics. Molecules, 26(16), 4991.
  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved February 7, 2026, from [Link]

  • Li, X., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), e2305608.
  • LINCS Consortium. (n.d.). LINCS Data Portal: KINOMEscan kinase-small molecule binding assay. Retrieved February 7, 2026, from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved February 7, 2026, from [Link]

  • LINCS Consortium. (2015, April 6). LINCS Kinativ Kinase Inhibitor Bioactivity Profiles Dataset. Retrieved February 7, 2026, from [Link]

  • Jensen, A. J., Gyorgy, A., & Al-Ali, H. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(10), 1147–1155.
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4161.
  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • PKIDB. (n.d.). Database Commons. Retrieved February 7, 2026, from [Link]

  • Lu, K. Y. (2020). Chemoproteomic strategies for drug target identification. A) Affinity‐based target profiling. B) Activity‐based protein profiling (ABPP). C) Probe‐free target profiling. [Figure]. ResearchGate. Retrieved from [Link]

  • Ma'ayan Lab. (n.d.). LINCS KinomeScan. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved February 7, 2026, from [Link]

  • ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved February 7, 2026, from [Link]

  • Bullock, A. N., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & Medicinal Chemistry Letters, 28(17), 2844-2848.
  • Al-Ali, H., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2634-2642.
  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved February 7, 2026, from [Link]

  • Drewry, D. H., et al. (2014). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • SGC-UNC. (n.d.). KCGSv2.0 Data. Retrieved February 7, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Lead

In the realm of fragment-based drug discovery (FBDD), 3,6-Dimethoxypyridazin-4-amine serves as a "privileged scaffold"—a molecular backbone capable of binding to multiple receptor types, particularly kinases (e.g., ERK, MAPK).

This guide compares the cytotoxicity profile of this core fragment against its halogenated precursor (3,6-Dichloropyridazin-4-amine ) and its optimized downstream derivatives.

  • The Core Insight: The 3,6-dimethoxy substitution pattern significantly reduces non-specific electrophilic reactivity compared to the 3,6-dichloro analog, resulting in a lower baseline cytotoxicity. However, when functionalized into kinase inhibitors, the cytotoxicity shifts from "non-specific chemical toxicity" to "targeted apoptotic induction," increasing potency by orders of magnitude (IC₅₀ shifts from >100 µM to <1 µM).

Comparative Matrix: Physicochemical & Cytotoxic Properties[1][2]

The following table synthesizes experimental data to highlight the transition from a reactive building block to a stable scaffold, and finally to a potent drug candidate.

FeatureTarget Compound 3,6-Dimethoxypyridazin-4-amineReactive Analog 3,6-Dichloropyridazin-4-amineFunctionalized Derivative (e.g., Pyridazine-based ERK Inhibitor)
Role Stable Scaffold / FragmentSynthetic Precursor / ElectrophilePotent Bioactive Agent
Electronic State Electron-Rich (Methoxy donors)Electron-Poor (Chloro withdrawers)Optimized Ligand
Reactivity Low (Nucleophilic aromatic substitution resistant)High (Prone to SNAr reactions)High Specificity (Target binding)
Baseline Cytotoxicity Low (IC₅₀ > 100 µM typical)Moderate (Due to alkylating potential)High (Targeted, IC₅₀ < 1–10 µM)
Solubility (DMSO) HighModerateVariable (often requires formulation)
Primary Toxicity Mechanism Osmotic/Metabolic load (High conc.[1] only)Non-specific protein adductionMechanism-based Apoptosis (On-target)

Mechanistic Analysis: Structure-Activity Relationship (SAR)[2]

The "Methoxy Effect" on Safety

The substitution of chlorine atoms with methoxy groups at positions 3 and 6 is a critical safety optimization step in medicinal chemistry.

  • Electrophilicity Reduction: The chlorine atoms in 3,6-dichloropyridazin-4-amine are good leaving groups, making the ring susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione). This leads to non-specific cytotoxicity via protein alkylation.

  • Metabolic Stability: The methoxy groups in 3,6-dimethoxypyridazin-4-amine donate electron density into the pyridazine ring, deactivating it toward nucleophilic attack. This renders the scaffold biologically "quiet" until it is specifically functionalized to bind a target protein.

Pathway Visualization: From Scaffold to Apoptosis

The diagram below illustrates how the inert scaffold is transformed into a cytotoxic agent that specifically interrupts the ERK signaling pathway.

SAR_Pathway Scaffold 3,6-Dimethoxypyridazin-4-amine (Inert Scaffold) Drug Functionalized Inhibitor (e.g., ERK Inhibitor) Scaffold->Drug Amide Coupling / Fragment Elaboration Precursor 3,6-Dichloropyridazin-4-amine (Reactive Precursor) Precursor->Scaffold Methoxylation (Reduces Reactivity) Toxicity Non-Specific Toxicity (Protein Adduction) Precursor->Toxicity Thiol Attack (Off-Target) Target Target Kinase (ERK1/2) Drug->Target ATP Competitive Binding Effect Apoptosis / Cell Death (Targeted Cytotoxicity) Target->Effect Signal Blockade

Figure 1: SAR workflow showing the reduction of non-specific toxicity via methoxylation and the restoration of targeted cytotoxicity through functionalization.

Experimental Protocols: Validating Cytotoxicity

Protocol: Comparative MTS Cytotoxicity Assay

Objective: Determine IC₅₀ values for Scaffold vs. Lead Compound.

Reagents & Setup
  • Cell Lines: HepG2 (Liver model for metabolic toxicity), MDA-MB-231 (Cancer model for efficacy).

  • Compounds:

    • Control: DMSO (Vehicle).

    • Test 1: 3,6-Dimethoxypyridazin-4-amine (Stock: 100 mM in DMSO).

    • Test 2: Doxorubicin (Positive Control).

  • Assay Kit: CellTiter 96® AQueous One Solution (MTS).

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing (The Critical Step):

    • Prepare serial dilutions.

    • Scaffold Range: 0.1 µM to 500 µM (High range needed for low-toxicity fragments).

    • Derivative Range: 1 nM to 10 µM.

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.

  • Incubation: Treat for 72 hours at 37°C, 5% CO₂.

  • Detection: Add 20 µL MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm.

  • Data Analysis: Fit data to a non-linear regression (Sigmoidal Dose-Response) to calculate IC₅₀.

Expected Results (Self-Validation Check)
  • If the 3,6-Dimethoxy scaffold shows IC₅₀ < 10 µM in HepG2, suspect contamination or precipitation (false toxicity). It should be relatively inert (>100 µM).

  • If the Functionalized Derivative does not show dose-dependent inhibition, verify cell line expression of the target kinase (e.g., ERK status).

Visualizing the Assay Workflow

Assay_Workflow cluster_compounds Compound Preparation Start Cell Seeding (5k cells/well) Treat Compound Treatment (72h Incubation) Start->Treat Readout MTS Addition & Absorbance (490nm) Treat->Readout C1 Scaffold (0.1 - 500 µM) C1->Treat C2 Derivative (1 nM - 10 µM) C2->Treat Analysis IC50 Calculation (Sigmoidal Fit) Readout->Analysis

Figure 2: Comparative cytotoxicity screening workflow ensuring distinct concentration ranges for scaffolds versus potent inhibitors.

Safety & Handling Insights

  • Solubility Warning: 3,6-Dimethoxypyridazin-4-amine is moderately soluble in water but highly soluble in DMSO. However, at high concentrations (>10 mM) used in fragment screening, it may precipitate in cell culture media, causing physical stress to cells that mimics cytotoxicity. Always check for crystals under a microscope before reading the assay.

  • GHS Classification: While less reactive than the dichloro- analog, the dimethoxy variant is still classified as Acute Tox. 4 (Oral) and a Skin/Eye Irritant [1]. Handle with standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.). Compound Summary: 3,6-Dimethoxypyridazin-4-amine.[1] National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Arsiwala, A., et al. (2014). ERK inhibitors and uses thereof. WO2014124230A2. World Intellectual Property Organization.
  • Gomha, S. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3293. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-Dimethoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety protocols for handling 3,6-Dimethoxypyridazin-4-amine . As a pyridazine derivative with an exocyclic amine, this compound presents specific risks regarding respiratory sensitization and cutaneous absorption .

Immediate Action Required:

  • Default Status: Treat as a High-Potency Pharmacophore until specific toxicological data proves otherwise.

  • Primary Hazard: Inhalation of fine particulates and direct contact with mucous membranes.

  • Containment: All open handling must occur within a certified Chemical Fume Hood (CFH).

Hazard Profiling & Risk Assessment

Expert Insight: While generic Safety Data Sheets (SDS) often list standard "Irritant" codes, experienced medicinal chemists treat methoxy-pyridazine amines with elevated caution due to their structural similarity to bioactive metabolic inhibitors.

Anticipated GHS Classifications

In the absence of a compound-specific LD50, apply the Precautionary Principle based on structural analogs (e.g., 3-amino-6-methoxypyridazine):

Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Do not touch face/mouth. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[3][5][6]Direct contact may cause dermatitis or chemical burns.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Dust can cause corneal damage; use tight-fitting protection.
STOT - SE H335 May cause respiratory irritation.[3][5]CRITICAL: Inhalation of dust triggers mucosal inflammation.
Decision Logic: Risk Assessment

The following logic flow dictates your safety setup based on the quantity and physical state of the material.

RiskAssessment Start Start: Assess Material State StateCheck Is material in Solution or Solid/Powder? Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solution Form StateCheck->Solution Liquid QtyCheck Quantity > 100 mg? Solid->QtyCheck HighRisk High Risk: Dust Generation REQ: Fume Hood + Static Control QtyCheck->HighRisk Yes StdRisk Standard Risk REQ: Fume Hood QtyCheck->StdRisk No SolventCheck Volatile Solvent? Solution->SolventCheck VaporRisk Inhalation Risk REQ: Fume Hood SolventCheck->VaporRisk Yes SplashRisk Contact Risk REQ: Splash Goggles + Nitrile SolventCheck->SplashRisk No

Figure 1: Risk assessment logic tree for determining containment requirements based on physical state and quantity.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Amines are notorious for permeating standard latex gloves. Nitrile is mandatory , but thickness and change-frequency are the variables that determine safety.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Orange)Permeation Defense: Aromatic amines can micro-permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove is the final defense. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust/Vapor Seal: Safety glasses with side shields are insufficient for fine powders that drift. Goggles prevent ocular absorption of the amine.
Respiratory Engineering Control (Fume Hood) Face velocity: 100 fpmPrimary Defense: PPE respirators (N95) are a last resort. All handling must occur in a hood. If weighing outside a hood is unavoidable, a P100 half-mask is required.
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves (Optional)Contamination Control: Long sleeves are mandatory. Tyvek sleeves are recommended when reaching deep into reaction vessels to prevent wrist exposure.

Operational Protocol: Handling & Solubilization

This workflow ensures zero exposure during the most critical phase: transferring the solid powder.

Phase 1: Preparation
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood. Pyridazine powders are often electrostatic and will "jump" from spatulas.

  • Double Glove: Don two pairs of nitrile gloves. Ensure the inner cuff is under the lab coat, and the outer cuff is over the lab coat sleeve.

  • Staging: Pre-weigh solvent in the destination vessel to minimize the time the solid is open to the air.

Phase 2: Weighing & Transfer
  • Step 1: Open the primary container only inside the fume hood.

  • Step 2: Use a disposable anti-static weighing boat.

  • Step 3 (The "Wet Transfer" Technique): Instead of dumping dry powder into a flask (which creates a dust cloud), use a Pasteur pipette to wash the powder from the boat into the flask using the reaction solvent. This immediately captures the dust.

  • Step 4: Wipe the exterior of the primary container with a Kimwipe dampened with methanol before returning it to storage.

Phase 3: Decontamination
  • Solvent Wash: Rinse all spatulas and weigh boats with acetone/methanol into the reaction waste stream before removing them from the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Workflow Visualization

HandlingProtocol Prep 1. Prep Area (Static Control) PPE 2. Don PPE (Double Nitrile) Prep->PPE Weigh 3. Weighing (In Fume Hood) PPE->Weigh Transfer 4. Wet Transfer (Solvent Wash) Weigh->Transfer Decon 5. Decon Tools (Acetone Rinse) Transfer->Decon Waste 6. Disposal (Segregated) Decon->Waste

Figure 2: Step-by-step operational workflow for safe handling from preparation to disposal.[1][2][3][5][7][8][9][10]

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash if the spill is internal.

  • Clean: Do NOT sweep dry. Cover with a wet paper towel (methanol/water) to dampen the powder, then wipe up. This prevents aerosolization.[2][5][11][12]

Waste Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must go into "Solid Hazardous Waste" (Yellow Bag/Bucket). Do not use regular trash.

  • Liquid Waste: Segregate into "Organic - Basic" waste streams. Do not mix with strong acids (exothermic reaction risk) or oxidizers.

References

  • PubChem. (n.d.). Compound Summary: 6-Methoxypyridazin-3-amine (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • OSHA. (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA. (n.d.).[10] C&L Inventory: Pyridazine Derivatives. European Chemicals Agency.[12] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.